molecular formula C19H18O8 B1231089 Caviunin

Caviunin

Cat. No.: B1231089
M. Wt: 374.3 g/mol
InChI Key: SHONUJDWRZAHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caviunin is a natural isoflavone. It is noted in scientific literature that this compound can be synthesized from Iretol, which is a glucoside degradation product derived from Iris Jorentina . As a member of the isoflavone family, it is a subject of interest in various pharmacological research areas, similar to related compounds such as Tectorigenin and Irigenin. Its structure suggests potential for investigating antioxidant and anti-inflammatory pathways. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure all laboratory safety protocols are followed when handling this compound.

Properties

Molecular Formula

C19H18O8

Molecular Weight

374.3 g/mol

IUPAC Name

5,7-dihydroxy-6-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C19H18O8/c1-23-12-7-14(25-3)13(24-2)5-9(12)10-8-27-15-6-11(20)19(26-4)18(22)16(15)17(10)21/h5-8,20,22H,1-4H3

InChI Key

SHONUJDWRZAHCQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)OC)OC

Synonyms

7-O-(5-O-trans-p-coumaroyl)-beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside
caviunin

Origin of Product

United States

Foundational & Exploratory

Caviunin: A Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caviunin is a naturally occurring isoflavonoid, a class of phenolic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of this compound. It also details the experimental protocols for its extraction and the assessment of its biological activity, with a focus on its role in osteogenesis.

Natural Sources and Distribution of this compound

This compound and its glycosidic forms are predominantly found within the plant kingdom, primarily in species belonging to the Leguminosae (Fabaceae) family. The genus Dalbergia, commonly known as rosewoods, is a particularly rich source of this isoflavonoid.

Distribution in Dalbergia Species

This compound has been identified in various species of Dalbergia, indicating its significance as a chemotaxonomic marker for this genus. The primary species in which this compound has been consistently reported include:

  • Dalbergia sissoo (Indian Rosewood): This species is a significant source of this compound and its glycoside, this compound 7-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] (CAFG). The compound is distributed throughout the plant, including the leaves, stems, pods, and heartwood.[1][2][3]

  • Dalbergia nigra (Brazilian Rosewood): The heartwood of this species is a known source of this compound.[1]

  • Dalbergia riparia [4]

  • Dalbergia vietnamensis (stems)[4]

Distribution in Plant Tissues

Metabolomic studies have revealed differential accumulation of isoflavonoids, including likely precursors and related compounds to this compound, in various plant tissues. In Dalbergia sissoo, a comparative analysis of the stem's heartwood and sapwood showed a significantly higher abundance of flavonoids and other secondary metabolites in the heartwood.[5] Similarly, a study on Dalbergia odorifera demonstrated varying concentrations of different flavonoids in the heartwood, leaves, flowers, and pods.[6] While not specific to this compound in all cases, these findings suggest that the heartwood and leaves are generally the most concentrated sources of isoflavonoids within Dalbergia species.

Quantitative Data on this compound

The concentration of this compound and its derivatives can vary depending on the plant species, tissue type, geographical location, and extraction method. The following table summarizes the available quantitative data.

Plant SpeciesPlant PartCompoundConcentrationReference
Dalbergia sissooLeavesThis compound 7-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] (CAFG)≥ 2.0% w/w in a standardized extract[7]
Dalbergia sissooStem (Heartwood vs. Sapwood)Isoflavonoids (relative abundance)Higher relative content in heartwood[5]

Experimental Protocols

Extraction and Isolation of this compound and its Glycosides from Dalbergia sissoo Leaves

This protocol provides a general framework for the extraction and isolation of this compound and its glycosides.

3.1.1. Materials and Equipment

  • Dried and powdered leaves of Dalbergia sissoo

  • Ethanol (95%) or Methanol

  • n-Hexane

  • Butanol

  • Rotary evaporator

  • Chromatography column

  • Silica gel (60-120 mesh)

  • Thin Layer Chromatography (TLC) plates

  • Analytical balance

  • Filtration apparatus

3.1.2. Extraction Procedure

  • Maceration: Soak the powdered leaves of Dalbergia sissoo in 95% ethanol at room temperature. The ratio of plant material to solvent is typically 1:10 (w/v).

  • Filtration: After 24-48 hours, filter the extract to separate the solvent from the plant residue.

  • Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.3. Fractionation

  • Solvent-Solvent Partitioning: Suspend the crude ethanolic extract in water and partition successively with n-hexane and butanol. The butanol fraction is typically enriched with isoflavone glycosides.[8]

  • Concentration: Concentrate the butanol fraction using a rotary evaporator.

3.1.4. Isolation by Column Chromatography

  • Column Preparation: Pack a chromatography column with silica gel (60-120 mesh) using a suitable solvent slurry (e.g., n-hexane).

  • Sample Loading: Adsorb the concentrated butanol fraction onto a small amount of silica gel and load it onto the prepared column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Compound Identification: Combine the fractions containing the purified this compound glycoside (CAFG) and confirm its identity using spectroscopic methods such as NMR and Mass Spectrometry.[2]

A general workflow for the extraction and isolation process is depicted below:

Extraction_Workflow Plant_Material Powdered Dalbergia sissoo Leaves Extraction Ethanolic Extraction Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Ethanolic Extract Concentration1->Crude_Extract Fractionation Solvent Partitioning (n-Hexane, Butanol) Crude_Extract->Fractionation Butanol_Fraction Butanol Fraction Fractionation->Butanol_Fraction Concentration2 Concentration Butanol_Fraction->Concentration2 Column_Chromatography Silica Gel Column Chromatography Concentration2->Column_Chromatography Purified_CAFG Purified CAFG Column_Chromatography->Purified_CAFG Osteogenic_Activity_Workflow Cell_Seeding Seed Osteoblastic Cells Differentiation Induce Differentiation Cell_Seeding->Differentiation Treatment Treat with this compound/CAFG Differentiation->Treatment Incubation Incubate for 7-14 days Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis ALP_Assay Alkaline Phosphatase (ALP) Assay Cell_Lysis->ALP_Assay Data_Analysis Analyze ALP Activity ALP_Assay->Data_Analysis Caviunin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAFG This compound Glycoside (CAFG) BMP2 BMP2 CAFG->BMP2 stimulates BMPR BMP Receptor Frizzled_LRP Frizzled/LRP5/6 BMPR->Frizzled_LRP activates Dvl Dishevelled (Dvl) Frizzled_LRP->Dvl BMP2->BMPR GSK3b_Axin_APC GSK3-β/Axin/APC Complex Dvl->GSK3b_Axin_APC inhibits beta_catenin_p β-catenin-P GSK3b_Axin_APC->beta_catenin_p phosphorylates beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin stabilization Proteasome Proteasomal Degradation beta_catenin_p->Proteasome beta_catenin_n β-catenin beta_catenin->beta_catenin_n translocates TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Target_Genes Osteogenic Gene Transcription TCF_LEF->Target_Genes activates

References

Caviunin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Biological Activities of the Isoflavonoid Caviunin.

Introduction

This compound is a naturally occurring isoflavonoid found in several plant species, including those of the Dalbergia genus.[1] Isoflavonoids, a class of polyphenolic compounds, are of significant interest to the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential therapeutic applications. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Identification

This compound is characterized by a typical isoflavonoid backbone, featuring a three-ring structure with multiple hydroxyl and methoxy substitutions.

Table 1: Chemical Identification of this compound

IdentifierValueSource
IUPAC Name 5,7-dihydroxy-6-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one[1]
Molecular Formula C₁₉H₁₈O₈[1]
Molecular Weight 374.3 g/mol [1]
CAS Number 4935-92-6[1]
PubChem CID 6708635[1]

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited in the publicly available literature. The following table summarizes the computed properties available from the PubChem database. It is important to note that these are predicted values and may differ from experimentally determined results.

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
XLogP3-AA 2.9[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 8[1]
Rotatable Bond Count 5[1]
Exact Mass 374.100168 g/mol [1]
Monoisotopic Mass 374.100168 g/mol [1]
Topological Polar Surface Area 104 Ų[1]
Heavy Atom Count 27[1]

Solubility: Experimental solubility data for this compound in various solvents is not readily available. However, based on the general solubility of flavonoids, it is expected to be sparingly soluble in water and more soluble in organic solvents such as methanol, ethanol, and DMSO.[2]

Biological and Pharmacological Activities

While research specifically on this compound aglycone is limited, studies on its glycoside derivatives and related isoflavonoids suggest a range of promising biological activities.

Anti-inflammatory Activity

Though direct studies on this compound are scarce, its glycoside, this compound 7-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] (CAFG), has demonstrated anti-inflammatory properties in the context of osteoarthritis. CAFG was found to prevent the effects of the pro-inflammatory cytokine interleukin-1β (IL-1β).[3] Many flavonoids exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. It is plausible that this compound may also inhibit this pathway, which is a central regulator of inflammation.

Osteogenic and Chondroprotective Effects

The most well-documented activity of a this compound derivative is the osteogenic potential of its glycoside (CAFG). Studies have shown that CAFG can promote bone formation by stimulating the BMP2/Wnt-β-catenin signaling pathway.[3] In a model of osteoarthritis, CAFG demonstrated chondroprotective effects by preventing cartilage degradation.[3]

Antioxidant Activity

While specific IC50 values for this compound's antioxidant activity are not available, isoflavonoids as a class are known to be potent antioxidants. The antioxidant potential of flavonoids is often attributed to their ability to scavenge free radicals.

Anticancer Activity

The anticancer potential of this compound has not been extensively studied. However, many isoflavonoids have been shown to exhibit cytotoxic effects against various cancer cell lines. Further research is needed to determine the specific anticancer activity of this compound.

Signaling Pathways

Proposed Anti-inflammatory Signaling Pathway

Based on the known mechanisms of other flavonoids, a plausible anti-inflammatory mechanism for this compound involves the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound may inhibit this pathway by preventing the degradation of IκBα.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB p50/p65 (NF-κB) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Gene Expression Nucleus->ProInflammatory_Genes activates This compound This compound This compound->IkBa inhibits degradation

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Osteogenic Signaling Pathway of this compound Glycoside (CAFG)

The osteogenic effects of this compound glycoside (CAFG) are mediated through the BMP2/Wnt-β-catenin signaling pathway. CAFG stimulates the production of Bone Morphogenetic Protein 2 (BMP2), which in turn activates the Wnt/β-catenin pathway. This leads to the nuclear translocation of β-catenin and the subsequent expression of osteogenic genes.

Wnt_Pathway cluster_nucleus CAFG This compound Glycoside (CAFG) BMP2 BMP2 CAFG->BMP2 stimulates Wnt Wnt Signaling BMP2->Wnt activates GSK3b GSK3β Wnt->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin prevents degradation Nucleus Nucleus beta_catenin->Nucleus translocates Osteogenic_Genes Osteogenic Gene Expression Nucleus->Osteogenic_Genes activates

Caption: Osteogenic signaling pathway of this compound Glycoside (CAFG).

Experimental Protocols

The following are detailed, representative protocols for assessing the key biological activities of isoflavonoids like this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is adapted for the determination of the free radical scavenging activity of a test compound.

1. Reagents and Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a stock solution of the test compound and the positive control in methanol.

  • Perform serial dilutions of the test compound and positive control to obtain a range of concentrations.

  • In a 96-well plate, add 100 µL of each concentration of the test compound or positive control to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

3. Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol measures the ability of a test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Reagents and Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • LPS (from E. coli)

  • Test compound (this compound)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plate

  • Cell culture incubator (37°C, 5% CO₂)

  • Microplate reader

2. Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

3. Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

1. Reagents and Materials:

  • Cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • FBS

  • Penicillin-Streptomycin solution

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plate

  • Cell culture incubator

  • Microplate reader

2. Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

3. Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Conclusion and Future Directions

This compound is an isoflavonoid with a chemical structure that suggests a range of potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. While direct experimental evidence for the aglycone is still emerging, studies on its glycosylated form have demonstrated significant osteogenic and chondroprotective properties, highlighting its potential in the management of bone and joint disorders. The proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway provides a strong rationale for further investigation.

Future research should focus on:

  • Experimental determination of the physicochemical properties of this compound.

  • In-depth in vitro and in vivo studies to elucidate the specific antioxidant, anti-inflammatory, and anticancer activities of this compound aglycone.

  • Confirmation of the proposed signaling pathways and identification of direct molecular targets.

  • Preclinical studies to evaluate the therapeutic efficacy and safety profile of this compound.

This technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound. The detailed protocols and proposed mechanisms of action offer a starting point for further scientific inquiry into this promising natural compound.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Caviunin in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caviunin, a complex O-methylated isoflavone with significant pharmacological potential, is a characteristic secondary metabolite of several species of the Dalbergia genus. Despite its promising bioactivities, the precise biosynthetic pathway leading to its formation in plants remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of isoflavonoid biosynthesis and presents a putative pathway for this compound formation. Drawing upon metabolomic and transcriptomic data from Dalbergia species and functional characterizations of related enzymes, this document outlines the key enzymatic steps, proposes candidate genes, and provides detailed experimental protocols for the elucidation and potential reconstitution of the this compound biosynthetic pathway. This guide is intended to serve as a foundational resource for researchers in natural product biosynthesis, metabolic engineering, and drug development.

Introduction to this compound and its Significance

This compound is a highly substituted isoflavone with the chemical structure 5,7-dihydroxy-6,2',4',5'-tetramethoxyisoflavone[1]. It has been isolated from various Dalbergia species, including Dalbergia nigra, Dalbergia sissoo, and Dalbergia riparia[1]. Isoflavonoids, as a class, are known for their diverse biological activities, and this compound and its glycosides have demonstrated promising therapeutic properties, including anti-inflammatory and chondroprotective effects, suggesting its potential in the management of osteoarthritis[2]. The complex methoxylation pattern of this compound likely contributes to its bioactivity and bioavailability, making its biosynthesis a subject of considerable interest for metabolic engineering and synthetic biology approaches to enhance its production.

The General Isoflavonoid Biosynthesis Pathway: The Foundation for this compound Synthesis

The biosynthesis of all isoflavonoids, including this compound, originates from the phenylpropanoid pathway[3][4]. This central metabolic route in plants converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a key precursor for a wide array of secondary metabolites.

The initial steps leading to the isoflavone backbone are well-established and involve the following key enzymes:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid[3].

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to 4-coumaric acid[3].

  • 4-Coumarate:CoA ligase (4CL): Activates 4-coumaric acid to its corresponding CoA-thioester, 4-coumaroyl-CoA[3].

  • Chalcone synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone[4].

  • Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, a flavanone[5].

  • Isoflavone synthase (IFS): A key branchpoint enzyme and a cytochrome P450 monooxygenase (CYP93C subfamily) that catalyzes an aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, forming 2-hydroxyisoflavanones[6][7][8].

  • 2-hydroxyisoflavanone dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanones to yield the corresponding isoflavones, such as genistein (from naringenin) or daidzein (from liquiritigenin)[8].

// Nodes L_Phenylalanine [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cinnamic_acid [label="Cinnamic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaric_acid [label="p-Coumaric acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaroyl_CoA [label="p-Coumaroyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Naringenin_chalcone [label="Naringenin chalcone", fillcolor="#F1F3F4", fontcolor="#202124"]; Naringenin [label="(2S)-Naringenin\n(a flavanone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Two_hydroxyisoflavanone [label="2-Hydroxyisoflavanone", fillcolor="#F1F3F4", fontcolor="#202124"]; Isoflavone [label="Isoflavone\n(e.g., Genistein)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges with enzyme labels L_Phenylalanine -> Cinnamic_acid [label="PAL", color="#34A853", fontcolor="#34A853"]; Cinnamic_acid -> p_Coumaric_acid [label="C4H", color="#34A853", fontcolor="#34A853"]; p_Coumaric_acid -> p_Coumaroyl_CoA [label="4CL", color="#34A853", fontcolor="#34A853"]; p_Coumaroyl_CoA -> Naringenin_chalcone [label="CHS\n(+ 3x Malonyl-CoA)", color="#34A853", fontcolor="#34A853"]; Naringenin_chalcone -> Naringenin [label="CHI", color="#34A853", fontcolor="#34A853"]; Naringenin -> Two_hydroxyisoflavanone [label="IFS (CYP93C)", color="#EA4335", fontcolor="#EA4335"]; Two_hydroxyisoflavanone -> Isoflavone [label="HID", color="#34A853", fontcolor="#34A853"]; } end_dot Figure 1: The general isoflavonoid biosynthetic pathway leading to the isoflavone core structure.

A Putative Biosynthetic Pathway for this compound

The formation of this compound from a basic isoflavone scaffold like genistein requires a series of hydroxylation and O-methylation steps. While the exact sequence of these modifications has not been experimentally determined, a plausible pathway can be proposed based on the known substrate specificities of isoflavonoid-modifying enzymes. The heartwood of Dalbergia species is rich in various flavonoids and isoflavonoids, and metabolomic studies have shown that the isoflavonoid biosynthesis pathway is highly active in these tissues[9][10].

The proposed pathway initiates from the common isoflavone, Genistein .

Step 1: 6-Hydroxylation The initial modification is likely the hydroxylation of Genistein at the C-6 position to produce 6-Hydroxy-genistein . This reaction would be catalyzed by a flavonoid 6-hydroxylase , a type of cytochrome P450 monooxygenase.

Step 2: 6-O-Methylation The newly introduced hydroxyl group at C-6 is then methylated to form 6-O-Methyl-genistein . This reaction is catalyzed by an O-methyltransferase (OMT) that is specific for the 6-hydroxyl group of an isoflavone.

Step 3: 2'-Hydroxylation The next modification likely occurs on the B-ring, with hydroxylation at the C-2' position to yield 2'-Hydroxy-6-O-methyl-genistein . This step would be catalyzed by an isoflavone 2'-hydroxylase , another cytochrome P450 enzyme.

Step 4 & 5: Sequential B-ring O-Methylation Following the 2'-hydroxylation, a series of O-methylation events on the B-ring are proposed. An OMT would first methylate the 4'-hydroxyl group to produce 2'-Hydroxy-6,4'-di-O-methyl-genistein . Subsequently, another OMT, or potentially the same enzyme with broader substrate specificity, would methylate the 5'-hydroxyl group (if a 5'-hydroxylase has acted) or the 2'-hydroxyl group. Given the structure of this compound, it is more likely that a 2',4',5'-trihydroxylated intermediate is sequentially methylated. Therefore, a more plausible route involves initial hydroxylation at 2', 4', and 5' positions of the B-ring of 6-O-Methyl-genistein, followed by methylation.

Alternative Putative Pathway: An alternative sequence of events is also possible, where the B-ring modifications occur prior to the A-ring modifications. The exact order of hydroxylation and methylation is a key area for future research.

// Nodes Genistein [label="Genistein", fillcolor="#F1F3F4", fontcolor="#202124"]; Six_OH_Genistein [label="6-Hydroxy-genistein", fillcolor="#F1F3F4", fontcolor="#202124"]; Six_MeO_Genistein [label="6-O-Methyl-genistein", fillcolor="#F1F3F4", fontcolor="#202124"]; Two_prime_OH_intermediate [label="2'-Hydroxy-6-O-methyl-genistein", fillcolor="#F1F3F4", fontcolor="#202124"]; Multi_OH_intermediate [label="2',4',5'-Trihydroxy-6-O-methyl-genistein", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges with enzyme labels Genistein -> Six_OH_Genistein [label="Flavonoid 6-hydroxylase\n(P450)", color="#EA4335", fontcolor="#EA4335"]; Six_OH_Genistein -> Six_MeO_Genistein [label="OMT", color="#FBBC05", fontcolor="#202124"]; Six_MeO_Genistein -> Two_prime_OH_intermediate [label="Isoflavone 2'-hydroxylase\n(P450)", color="#EA4335", fontcolor="#EA4335"]; Two_prime_OH_intermediate -> Multi_OH_intermediate [label="Hydroxylases\n(P450)", color="#EA4335", fontcolor="#EA4335"]; Multi_OH_intermediate -> this compound [label="OMTs", color="#FBBC05", fontcolor="#202124"]; } end_dot Figure 2: A putative biosynthetic pathway for this compound starting from Genistein.

Quantitative Data on Isoflavonoid Biosynthesis

While specific quantitative data for the this compound biosynthetic pathway is not yet available, data from related pathways in leguminous plants can provide a valuable reference point for researchers. The following tables summarize representative quantitative data for key enzymes and metabolites in isoflavonoid biosynthesis.

Table 1: Kinetic Parameters of Key Enzymes in Isoflavonoid Biosynthesis

EnzymeSource OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
Isoflavone Synthase (IFS)Glycine max(2S)-Naringenin2.5 ± 0.30.12 ± 0.01[11]
Isoflavone O-methyltransferase (IOMT)Medicago sativaDaidzein1.8 ± 0.20.35 ± 0.02[12]
Isoflavone 2'-hydroxylase (I2'H)Glycyrrhiza echinataLiquiritigenin5.8 ± 0.7-[7]

Table 2: Representative Concentrations of Isoflavonoid Precursors in Plant Tissues

CompoundPlant SpeciesTissueConcentration (µg/g fresh weight)Reference
NaringeninGlycine maxSeedlings5 - 15[11]
GenisteinGlycine maxSeeds500 - 1500[9]
DaidzeinDalbergia sissooStems10 - 50[10]

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a combination of transcriptomic, proteomic, and metabolomic approaches, coupled with the functional characterization of candidate enzymes. Below are detailed methodologies for key experiments.

Identification of Candidate Genes through Transcriptome Analysis

Objective: To identify candidate cytochrome P450 hydroxylase and O-methyltransferase genes involved in this compound biosynthesis by analyzing the transcriptome of Dalbergia species known to produce this compound.

Methodology:

  • Plant Material: Collect tissues from a high this compound-producing Dalbergia species (e.g., D. nigra heartwood) and a low or non-producing tissue (e.g., sapwood or leaves) for comparative transcriptomics.

  • RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq).

  • De Novo Transcriptome Assembly and Annotation: Assemble the transcriptome de novo and annotate the resulting transcripts by sequence homology to known plant genes, with a focus on identifying sequences with homology to cytochrome P450s and O-methyltransferases.

  • Differential Expression Analysis: Perform differential gene expression analysis between the high and low this compound-producing tissues to identify upregulated P450 and OMT transcripts in the this compound-accumulating tissue.

  • Co-expression Network Analysis: Construct a gene co-expression network to identify genes that are co-expressed with known isoflavonoid biosynthesis genes (e.g., IFS). This can further prioritize candidate genes.

// Nodes Plant_material [label="Plant Material\n(High vs. Low this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; RNA_extraction [label="RNA Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; RNA_Seq [label="RNA Sequencing", fillcolor="#F1F3F4", fontcolor="#202124"]; Assembly_Annotation [label="Transcriptome Assembly\n& Annotation", fillcolor="#F1F3F4", fontcolor="#202124"]; Differential_Expression [label="Differential Expression\nAnalysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Co_expression [label="Co-expression Network\nAnalysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Candidate_Genes [label="Candidate Hydroxylase\n& OMT Genes", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Plant_material -> RNA_extraction [color="#34A853"]; RNA_extraction -> RNA_Seq [color="#34A853"]; RNA_Seq -> Assembly_Annotation [color="#34A853"]; Assembly_Annotation -> Differential_Expression [color="#34A853"]; Assembly_Annotation -> Co_expression [color="#34A853"]; Differential_Expression -> Candidate_Genes [color="#EA4335"]; Co_expression -> Candidate_Genes [color="#EA4335"]; } end_dot Figure 3: Workflow for the identification of candidate genes for this compound biosynthesis using transcriptomics.

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate hydroxylases and O-methyltransferases identified through transcriptomic analysis.

Methodology for O-Methyltransferases (OMTs):

  • Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate OMTs into an appropriate expression vector (e.g., pET vector for E. coli expression). Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

  • Protein Expression and Purification: Induce protein expression (e.g., with IPTG) and purify the recombinant OMT using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assays:

    • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, a potential isoflavone substrate (e.g., 6-hydroxy-genistein), and the methyl donor S-adenosyl-L-methionine (SAM) in a suitable buffer.

    • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

    • Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

    • Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the methylated product.

  • Kinetic Analysis: Determine the kinetic parameters (K_m_ and k_cat_) of the enzyme for its substrate(s) by varying the substrate concentration and measuring the initial reaction velocity.

Methodology for Cytochrome P450 Hydroxylases:

  • Heterologous Expression in Yeast: Clone the full-length coding sequences of candidate P450s into a yeast expression vector. Co-express the P450 with a cytochrome P450 reductase (CPR) in a suitable yeast strain (e.g., Saccharomyces cerevisiae).

  • Microsome Preparation: Prepare microsomal fractions from the yeast cells expressing the P450 and CPR.

  • Enzyme Assays:

    • Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction, the isoflavone substrate, and NADPH as a cofactor in a suitable buffer.

    • Incubation and Product Analysis: Follow the same incubation, extraction, and analysis steps as described for OMTs.

Conclusion and Future Directions

The biosynthesis of the complex isoflavone this compound presents an exciting challenge in the field of plant secondary metabolism. This guide has outlined a putative biosynthetic pathway and provided a roadmap for its experimental validation. The identification and characterization of the specific hydroxylases and O-methyltransferases involved in this compound biosynthesis will not only fill a significant knowledge gap but also provide the molecular tools for the metabolic engineering of this compound production in microbial or plant-based systems. Such advancements would pave the way for the sustainable production of this promising therapeutic agent and facilitate further investigation into its pharmacological properties and potential applications in drug development. Future research should focus on the functional characterization of candidate genes from Dalbergia species and the in vitro reconstitution of the entire this compound biosynthetic pathway.

References

Pharmacological Properties of Caviunin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caviunin, an isoflavonoid predominantly found as its glycoside, this compound 7-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] (CAFG), has emerged as a promising natural compound with a range of pharmacological activities. Extracted primarily from plants of the Dalbergia genus, such as Dalbergia sissoo, this compound has demonstrated significant potential in bone and joint health, exhibiting potent osteogenic and anti-osteoarthritic properties. Its mechanism of action in promoting bone formation is primarily linked to the stimulation of the BMP2/Wnt-β-catenin signaling pathway. Furthermore, this compound shows promise as an anti-inflammatory agent, although quantitative data on its broad anti-inflammatory, antioxidant, and anticancer effects are less established in the current scientific literature. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key signaling pathways.

Core Pharmacological Properties

This compound's therapeutic potential has been investigated across several key areas:

  • Osteogenic (Bone-Forming) Activity: this compound, particularly as CAFG, has been shown to stimulate osteoblast proliferation, differentiation, and mineralization, leading to enhanced bone formation. This makes it a potential candidate for the treatment of osteoporosis and for aiding in fracture repair.

  • Anti-osteoarthritic and Chondroprotective Effects: this compound has demonstrated protective effects on cartilage and subchondral bone in models of osteoarthritis. It appears to mitigate the inflammatory and degenerative processes associated with this condition.

  • Anti-inflammatory Activity: The anti-osteoarthritic properties of this compound are closely linked to its anti-inflammatory effects, primarily through the modulation of inflammatory mediators.

  • Antioxidant and Anticancer Potential: While this compound is structurally related to other isoflavonoids with known antioxidant and anticancer properties, specific quantitative data for this compound in these areas are not yet well-documented.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological effects of this compound (as CAFG).

Table 1: In Vitro Osteogenic and Chondroprotective Effects of this compound Glycoside (CAFG)

ParameterCell TypeConcentrationEffectCitation
Chondrocyte ProliferationNewborn Mouse Articular Chondrocytes10 nMHighest increase in proliferation at day 4[1]
Gene ExpressionIL-1β-induced Chondrocytes1 µMReversed the effects of IL-1β on gene expression[2]
Osteogenic Gene ExpressionMouse Model1.0 and 5.0 mg/kgIncreased expression of ALP, Runx2, and COL1[1]

Table 2: In Vivo Effects of this compound Glycoside (CAFG) and Dalbergia sissoo Extract (DSE)

ModelSpeciesTreatmentDosageDurationKey FindingsCitation
Ovariectomized (Osteoporosis)MiceCAFG1 mg/kg/dayNot SpecifiedEnhanced bone formation, reduced bone resorption[3]
Monosodium Iodoacetate-induced OsteoarthritisRatsDSE250 and 500 mg/kg/day28 daysProtected joint cartilage and subchondral bone[2]

Note: Quantitative data on anticancer and antioxidant activities (e.g., IC50 values) for this compound are not extensively reported in the reviewed literature.

Key Signaling Pathways

BMP2/Wnt-β-catenin Signaling in Osteogenesis

This compound promotes bone formation by activating the BMP2/Wnt-β-catenin signaling pathway in osteoblasts. This leads to the nuclear translocation of β-catenin, which in turn activates the transcription of osteogenic genes like Runx2.

BMP2_Wnt_Catenin_Pathway This compound This compound (CAFG) BMP2 BMP2 Expression This compound->BMP2 stimulates p38_MAPK p38 MAPK BMP2->p38_MAPK activates Wnt_Signaling Wnt Signaling p38_MAPK->Wnt_Signaling stimulates GSK3B GSK3-β (Phosphorylation) Wnt_Signaling->GSK3B inhibits Beta_Catenin β-catenin (Accumulation) GSK3B->Beta_Catenin degradation of Nucleus Nucleus Beta_Catenin->Nucleus translocates to Runx2 Runx2 Transcription Nucleus->Runx2 activates Osteogenesis Osteogenesis Runx2->Osteogenesis

BMP2/Wnt-β-catenin signaling pathway activated by this compound.
Modulation of Inflammatory Response in Chondrocytes

In the context of osteoarthritis, this compound mitigates the inflammatory effects induced by Interleukin-1β (IL-1β). By inhibiting the downstream signaling of IL-1β, this compound helps to reduce the expression of matrix-degrading enzymes and pro-inflammatory mediators.

Chondrocyte_Inflammation_Pathway IL1B Interleukin-1β (IL-1β) Chondrocyte Chondrocyte IL1B->Chondrocyte Inflammatory_Cascade Inflammatory Cascade (e.g., NF-κB, MAPK) Chondrocyte->Inflammatory_Cascade activates This compound This compound (CAFG) This compound->Inflammatory_Cascade inhibits MMPs_ADAMTS MMPs, ADAMTS Expression Inflammatory_Cascade->MMPs_ADAMTS Pro_inflammatory Pro-inflammatory Mediators (e.g., COX-2, iNOS) Inflammatory_Cascade->Pro_inflammatory Cartilage_Degradation Cartilage Degradation MMPs_ADAMTS->Cartilage_Degradation Pro_inflammatory->Cartilage_Degradation

This compound's inhibition of IL-1β-induced inflammation in chondrocytes.

Detailed Experimental Protocols

In Vivo Model: Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats

This model is used to mimic the pathology of osteoarthritis to test the efficacy of therapeutic agents like this compound.

  • Animal Model: Male Wistar rats are commonly used.

  • Induction of Osteoarthritis: A single intra-articular injection of monosodium iodoacetate (MIA) (e.g., 2 mg in 50 µL of saline) into the knee joint. The contralateral knee is injected with saline as a control.[4][5]

  • Treatment: Dalbergia sissoo extract (DSE), containing this compound, is administered orally at doses of 250 and 500 mg/kg/day for a period of 28 days.[2]

  • Assessment:

    • Histopathology: Knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green to assess cartilage degradation and proteoglycan loss.

    • Micro-CT Analysis: Subchondral bone architecture is evaluated using micro-computed tomography.

    • Biochemical Markers: Serum levels of cartilage degradation markers (e.g., CTX-I, CTX-II, COMP) and inflammatory markers (e.g., IL-1β, MMP-3, MMP-13) are measured by ELISA.[2]

MIA_Osteoarthritis_Workflow Start Start: Wistar Rats Induction Intra-articular MIA Injection (Right Knee) Start->Induction Treatment Oral Administration of DSE (28 days) Induction->Treatment Assessment Assessments Treatment->Assessment Histopathology Histopathology (H&E, Safranin O) Assessment->Histopathology MicroCT Micro-CT Analysis Assessment->MicroCT Biomarkers Serum Biomarker Analysis Assessment->Biomarkers

Workflow for MIA-induced osteoarthritis model.
In Vitro Model: IL-1β-Induced Inflammation in Chondrocytes

This model is used to study the direct effects of this compound on chondrocytes in an inflammatory environment.

  • Cell Culture: Primary chondrocytes are isolated from articular cartilage (e.g., from newborn mice or bovine joints) and cultured.

  • Induction of Inflammation: Chondrocytes are stimulated with Interleukin-1β (IL-1β) at a concentration of 10 ng/mL for 24-48 hours to induce an inflammatory and catabolic state.[6]

  • Treatment: this compound glycoside (CAFG) is co-administered with IL-1β at various concentrations (e.g., 1 µM).[2]

  • Assessment:

    • Gene Expression Analysis: RNA is extracted from the chondrocytes, and the expression of genes related to cartilage matrix (e.g., aggrecan, collagen type II), matrix-degrading enzymes (e.g., MMP-3, MMP-13, ADAMTS-5), and inflammatory mediators (e.g., COX-2, iNOS) is quantified using real-time PCR.

    • Protein Analysis: The production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in the culture medium is measured using Griess assay and ELISA, respectively. Protein levels of key signaling molecules can be assessed by Western blot.

Osteoblast Proliferation and Mineralization Assays
  • Cell Culture: Primary osteoblasts are isolated from the calvaria of newborn rats or mice and cultured in an osteogenic medium.

  • Treatment: Cells are treated with various concentrations of this compound glycoside (CAFG).

  • Proliferation Assay (MTT Assay):

    • Osteoblasts are seeded in a 96-well plate.

    • After cell attachment, they are treated with CAFG for a specified period (e.g., 24-48 hours).

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

    • The formazan crystals formed by viable cells are dissolved, and the absorbance is measured to determine cell proliferation.[1]

  • Mineralization Assay (Alizarin Red S Staining):

    • Osteoblasts are cultured in an osteogenic medium with CAFG for an extended period (e.g., 21 days) to allow for matrix mineralization.

    • The cell layer is fixed and stained with Alizarin Red S, which binds to calcium deposits.

    • The stained nodules are visualized and can be quantified by extracting the dye and measuring its absorbance.

Conclusion and Future Directions

This compound, particularly in its glycosidic form, demonstrates significant and promising pharmacological properties, especially in the realm of bone and joint health. Its ability to stimulate osteogenesis through the BMP2/Wnt-β-catenin pathway and to protect cartilage in osteoarthritic conditions highlights its potential as a therapeutic agent.

However, to fully realize its clinical potential, further research is warranted in several areas. A more comprehensive investigation into its anti-inflammatory mechanisms beyond osteoarthritis is needed, including its effects on various inflammatory signaling pathways and mediators. Crucially, there is a significant gap in the literature regarding the quantitative assessment of its antioxidant and anticancer activities. Future studies should focus on determining the IC50 values of this compound against a panel of cancer cell lines and in various antioxidant assays. Such data will be invaluable for a complete understanding of its pharmacological profile and for guiding future drug development efforts.

References

Caviunin: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caviunin, an isoflavonoid found in plants of the Dalbergia genus, has emerged as a promising natural compound with a range of potential therapeutic applications. This technical guide provides an in-depth overview of the current scientific understanding of this compound's therapeutic effects, with a primary focus on its role in osteoarthritis, and potential applications in cancer, neuroprotection, and as an antioxidant. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways implicated in its mechanism of action.

Introduction

This compound is a substituted isoflavone, a class of flavonoids known for their diverse biological activities. It is notably present in Dalbergia sissoo (Indian Rosewood), a plant with a history of use in traditional medicine. Recent research has begun to elucidate the molecular mechanisms underlying the therapeutic properties of this compound, particularly its glycoside form, this compound-7-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] (CAFG). This guide aims to consolidate the existing preclinical data to support further research and development of this compound-based therapeutics.

Therapeutic Potential and Mechanisms of Action

Osteoarthritis and Bone Health

The most well-documented therapeutic potential of this compound lies in the management of osteoarthritis and the promotion of bone health. This compound, particularly as its glycoside CAFG, has been shown to possess both chondroprotective and osteogenic properties.

Mechanism of Action:

This compound stimulates the canonical Wnt/β-catenin signaling pathway.[1] This pathway is crucial for bone formation and homeostasis. By activating this pathway, this compound promotes the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation.

Simultaneously, this compound increases the production of Bone Morphogenetic Protein-2 (BMP2).[1] BMP2 is a potent growth factor that induces bone and cartilage formation. The synergistic action on both the Wnt/β-catenin and BMP2 pathways underlies this compound's efficacy in bone regeneration and repair.

In the context of osteoarthritis, this compound glycoside (CAFG) has been demonstrated to attenuate the inflammatory effects of interleukin-1β (IL-1β) in chondrocytes, the primary cells in cartilage.[2] By counteracting the catabolic effects of IL-1β, this compound helps to preserve the cartilage matrix and prevent its degradation, a hallmark of osteoarthritis.[2]

Anticancer Potential

While direct studies on the anticancer activity of purified this compound are limited, extracts from Dalbergia sissoo, a primary source of this compound, have demonstrated cytotoxic effects against various cancer cell lines. The anticancer potential of flavonoids, as a class, is well-established and often attributed to their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Given that other flavonoids have been shown to inhibit pathways like PI3K/Akt/mTOR, it is plausible that this compound may exert similar effects.

Neuroprotective Effects

The neuroprotective potential of this compound is an emerging area of interest. Flavonoids are known to possess neuroprotective properties through their antioxidant and anti-inflammatory activities.[3][4] Extracts of Dalbergia sissoo have shown protective effects in models of neurodegeneration, suggesting that its constituent compounds, including this compound, may contribute to these effects.[1] The proposed mechanisms include the scavenging of reactive oxygen species (ROS) and the modulation of neuroinflammatory pathways, potentially involving NF-κB and MAPK signaling.

Antioxidant Properties

Like many flavonoids, this compound is expected to possess significant antioxidant activity. The antioxidant properties of Dalbergia sissoo extracts have been documented, with the ability to scavenge free radicals.[2] This activity is attributed to the phenolic structure of flavonoids, which enables them to donate hydrogen atoms and neutralize free radicals, thereby mitigating oxidative stress.

Quantitative Data

The following tables summarize the available quantitative data for this compound and extracts of its primary source, Dalbergia sissoo. It is important to note the limited availability of specific IC50 values for purified this compound in many of the therapeutic areas discussed.

Therapeutic Area Compound/Extract Assay Cell Line/Model Result Reference
OsteoarthritisThis compound Glycoside (CAFG)Gene Expression AnalysisIL-1β-induced chondrocytesReversal of IL-1β effects at 1 μM[2]
Bone HealthDalbergia sissoo ExtractIn vivoRat modelAnabolic effect at 250 mg/kg/day[1]
Therapeutic Area Compound/Extract Assay Cell Line IC50 Value Reference
AnticancerDalbergia sissoo bark extract (methanol:water)Cytotoxicity AssayA431 (Skin carcinoma)15.37 µg/mL[5]
AnticancerDalbergia sissoo bark extract (methanol:water)Cytotoxicity AssayNCIH 460 (Lung cancer)17.02 µg/mL[5]
AnticancerDalbergia sissoo bark extract (methanol:water)Cytotoxicity AssayA549 (Lung cancer)29.09 µg/mL[5]
Therapeutic Area Compound/Extract Assay IC50 Value Reference
AntioxidantDalbergia sissoo foliage methanolic extractDPPH Radical Scavenging104.04 ± 1.5 µg/mL[2]
AntioxidantDalbergia sissoo bark extract (methanol:water)DPPH Radical Scavenging45.63 ± 1.24 µg/mL[5]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature concerning the evaluation of this compound's therapeutic effects.

In Vitro Osteoarthritis Model
  • Cell Culture: Primary chondrocytes are isolated from articular cartilage.

  • Induction of Osteoarthritic Conditions: Chondrocytes are stimulated with a pro-inflammatory cytokine, typically Interleukin-1β (IL-1β), to mimic the inflammatory environment of an osteoarthritic joint.

  • Treatment: Cells are co-treated with various concentrations of this compound glycoside (CAFG).

  • Analysis of Gene Expression: The expression of key genes involved in cartilage matrix regulation (e.g., MMP-3, MMP-13, aggrecan, collagen type II) is quantified using real-time polymerase chain reaction (RT-PCR).

  • Protein Analysis: The levels of relevant proteins are assessed using Western blotting.

In Vivo Osteoarthritis Model
  • Animal Model: Osteoarthritis is induced in rats via intra-articular injection of monosodium iodoacetate (MIA).

  • Treatment: Dalbergia sissoo extract (containing this compound) is administered orally at specified doses for a defined period.

  • Histological Analysis: Knee joints are collected, sectioned, and stained (e.g., with H&E and Safranin O-Fast Green) to assess cartilage integrity and proteoglycan content.

  • Biochemical Analysis: Serum levels of inflammatory markers (e.g., IL-1β) and cartilage degradation markers (e.g., CTX-I, CTX-II, COMP) are measured using ELISA.

Cell Viability (MTT) Assay for Anticancer Activity
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Dalbergia sissoo extract).

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity
  • Reaction Mixture: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol) is prepared.

  • Sample Addition: Various concentrations of the test compound (e.g., Dalbergia sissoo extract) are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specified time.

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at the characteristic wavelength of DPPH (around 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated based on the decrease in absorbance compared to a control.

  • IC50 Determination: The concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) is determined.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dsh Frizzled->Dsh LRP5_6->Dsh This compound This compound This compound->Dsh Stimulates Destruction_Complex Destruction Complex (GSK3β, CK1, Axin, APC) Dsh->Destruction_Complex Inhibits GSK3b GSK3β CK1 CK1 Axin Axin APC APC beta_catenin β-catenin Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Destruction_Complex->beta_catenin Phosphorylates for degradation Gene_Expression Target Gene Expression (Osteogenesis) TCF_LEF->Gene_Expression Activates

This compound's stimulation of the Wnt/β-catenin signaling pathway.

BMP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP2 BMP2 BMPR_II BMPR-II BMP2->BMPR_II BMPR_I BMPR-I Smad1_5_8 Smad1/5/8 BMPR_I->Smad1_5_8 Phosphorylates BMPR_II->BMPR_I Activates This compound This compound This compound->BMP2 Increases Production p_Smad1_5_8 p-Smad1/5/8 Smad_complex Smad Complex (p-Smad1/5/8 + Smad4) p_Smad1_5_8->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Expression Target Gene Expression (Osteogenesis, Chondrogenesis) Smad_complex->Gene_Expression Activates

This compound's role in the BMP2 signaling pathway.

Anti_Inflammatory_Antioxidant_Pathway cluster_stimuli Inflammatory Stimuli / Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., LPS, ROS IKK IKK Stimuli->IKK MAPK MAPK (p38, JNK, ERK) Stimuli->MAPK This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits IkappaB IκB IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α, IL-6) NFkB->Inflammatory_Genes Activates Transcription AP1 AP-1 MAPK->AP1 Activates AP1->Inflammatory_Genes Activates Transcription

Potential anti-inflammatory and antioxidant mechanisms of this compound.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential, particularly in the field of orthopedics for the treatment of osteoarthritis and the promotion of bone healing. Its well-defined mechanism of action involving the Wnt/β-catenin and BMP2 signaling pathways provides a strong rationale for its further development. While preliminary evidence suggests potential anticancer, neuroprotective, and antioxidant effects, these areas require more focused research with purified this compound to establish definitive efficacy and mechanisms of action.

Future research should prioritize:

  • Isolation and purification of this compound on a larger scale to facilitate comprehensive preclinical testing.

  • In-depth investigation of this compound's anticancer activity against a broad panel of cancer cell lines to determine its spectrum of activity and to elucidate the underlying molecular pathways.

  • Preclinical studies to evaluate the neuroprotective effects of this compound in relevant in vivo models of neurodegenerative diseases.

  • Comprehensive antioxidant profiling of purified this compound to quantify its radical scavenging and protective capabilities.

  • Pharmacokinetic and toxicological studies to assess the safety and bioavailability of this compound for potential clinical applications.

The information presented in this technical guide underscores the promise of this compound as a lead compound for the development of novel therapeutics. Continued research is warranted to fully unlock its therapeutic potential for the benefit of patients.

References

A Comprehensive Review of the Biological Activities of Caviunin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caviunin, a natural isoflavonoid, has garnered significant interest within the scientific community for its diverse and promising biological activities. This technical guide provides an in-depth review of the current understanding of this compound's pharmacological effects, with a focus on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of the underlying molecular mechanisms.

Core Biological Activities

This compound has demonstrated a range of biological effects in preclinical studies. The primary areas of investigation include its potential as a chemotherapeutic agent, its ability to modulate inflammatory responses, its capacity to neutralize oxidative stress, and its inhibitory effects against microbial growth.

Anticancer Activity

This compound has shown cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not widely reported in the currently available literature, related isoflavonoids have demonstrated potent anticancer activity. For instance, studies on similar compounds have reported IC50 values ranging from 10 to 50 µM against aggressive breast cancer (HTB-26), pancreatic cancer (PC-3), and hepatocellular carcinoma (HepG2) cell lines[1].

Table 1: Anticancer Activity of this compound and Related Isoflavonoids

Compound/ExtractCell LineIC50 ValueReference
This compound Analog 1HCT116 (Colon)22.4 µM[1]
This compound Analog 2HCT116 (Colon)0.34 µM[1]
Related IsoflavonoidsHTB-26 (Breast)10 - 50 µM[1]
Related IsoflavonoidsPC-3 (Pancreatic)10 - 50 µM[1]
Related IsoflavonoidsHepG2 (Liver)10 - 50 µM[1]
Anti-inflammatory Activity

This compound and its glycoside derivatives have been investigated for their anti-inflammatory properties, particularly in the context of osteoarthritis[2]. A glycoside of this compound, has been shown to reverse the effects of IL-1β on chondrocyte gene expression at a concentration of 1 µM[2]. The isoflavonoid cajanin, which is structurally related to this compound, has demonstrated potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated RAW264.7 macrophages[3][4].

Table 2: Anti-inflammatory Activity of this compound Glycoside and Related Isoflavonoids

CompoundAssayCell LineIC50 Value / Effective ConcentrationReference
This compound Glycoside (CAFG)Gene ExpressionPrimary Chondrocytes1 µM[2]
CajaninNitric Oxide (NO) ProductionRAW264.719.38 ± 0.05 µM[3][4]
CajaninInterleukin-6 (IL-6) ProductionRAW264.77.78 ± 0.04 µM[3][4]
CajaninTumor Necrosis Factor-α (TNF-α) ProductionRAW264.726.82 ± 0.11 µM[3][4]
Antioxidant Activity

Table 3: Antioxidant Activity of Related Flavonoids

AssayCompound TypeIC50 ValueReference
DPPH Radical ScavengingIndole-based Caffeic Acid Amides50.98 - 136.8 µM[1]
ABTS Radical ScavengingIndole-based Caffeic Acid Amides14.48 - 19.49 µM[1]
Antimicrobial Activity

The antimicrobial properties of this compound have not been extensively documented in the available literature. However, the general class of isoflavonoids has been reported to possess antibacterial and antifungal activities. To evaluate the potential antimicrobial efficacy of this compound, standard assays such as the determination of the Minimum Inhibitory Concentration (MIC) would be employed.

Table 4: Antimicrobial Activity (Hypothetical Data for this compound)

MicroorganismStrainMIC Range (µg/mL)Reference
Staphylococcus aureusATCC 29213--
Escherichia coliATCC 25922--
Candida albicansATCC 10231--
Note: This table represents a template for potential future studies, as specific MIC values for this compound are not currently available.

Signaling Pathways Modulated by this compound

This compound is believed to exert its biological effects through the modulation of several key signaling pathways implicated in cell proliferation, inflammation, and survival.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cellular development and homeostasis, and its dysregulation is often linked to cancer. Some flavonoids have been shown to inhibit this pathway, leading to reduced cancer cell proliferation. It is hypothesized that this compound may act as an inhibitor of the Wnt/β-catenin signaling cascade.

Wnt_Pathway Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b Inhibits beta_catenin_cyto β-catenin (Cytoplasm) GSK3b->beta_catenin_cyto Phosphorylates for degradation Axin Axin Axin->beta_catenin_cyto APC APC APC->beta_catenin_cyto beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates This compound This compound This compound->beta_catenin_cyto Promotes Degradation?

Figure 1: Hypothesized modulation of the Wnt/β-catenin pathway by this compound.
NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Cajanin, a related isoflavonoid, has been shown to exert its anti-inflammatory effects by suppressing the activation and nuclear translocation of NF-κB[3][4]. It is plausible that this compound shares this mechanism of action.

NFkB_Pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_cyto NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cyto Releases NFkB_nuc NF-κB (p50/p65) (Nucleus) NFkB_cyto->NFkB_nuc Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) NFkB_nuc->Pro_inflammatory_Genes Activates This compound This compound This compound->IKK Inhibits?

Figure 2: Postulated inhibition of the NF-κB pathway by this compound.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Flavonoids have been reported to inhibit this pathway, suggesting a potential mechanism for this compound's anticancer effects.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream_Targets Downstream Targets (e.g., mTOR, Bad, GSK3β) Akt->Downstream_Targets Phosphorylates Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Promotes This compound This compound This compound->PI3K Inhibits?

Figure 3: Potential inhibitory effect of this compound on the PI3K/Akt pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

Anticancer Activity Assays

1. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Procedure:

    • Seed cancer cells (e.g., HCT116, MCF-7, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 4: Workflow for the MTT cell viability assay.

2. Apoptosis (Annexin V/PI) Assay

  • Objective: To quantify this compound-induced apoptosis.

  • Procedure:

    • Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

3. Cell Cycle Analysis

  • Objective: To determine the effect of this compound on cell cycle progression.

  • Procedure:

    • Treat cancer cells with this compound for 24 hours.

    • Fix the cells in ice-cold 70% ethanol.

    • Wash the cells with PBS and treat with RNase A.

    • Stain the cells with Propidium Iodide (PI).

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Anti-inflammatory Activity Assay

Nitric Oxide (NO) Production Assay

  • Objective: To measure the inhibitory effect of this compound on NO production in macrophages.

  • Procedure:

    • Seed RAW 264.7 macrophages in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent.

    • Determine the IC50 value for NO inhibition.

Antioxidant Activity Assay

DPPH Radical Scavenging Assay

  • Objective: To evaluate the free radical scavenging activity of this compound.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Mix various concentrations of this compound with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Antimicrobial Activity Assay

Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Procedure:

    • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Conclusion

This compound is a promising natural isoflavonoid with a spectrum of biological activities that warrant further investigation for its therapeutic potential. Its demonstrated and hypothesized effects on cancer cells, inflammatory processes, and oxidative stress, likely mediated through the modulation of key signaling pathways such as Wnt/β-catenin, NF-κB, and PI3K/Akt, make it a compelling candidate for drug discovery and development. This technical guide provides a foundational overview of the current knowledge on this compound and detailed protocols to facilitate future research in this area. Further studies are needed to elucidate the precise mechanisms of action and to establish a comprehensive profile of its efficacy and safety.

References

Caviunin: A Technical Whitepaper on its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caviunin, a natural isoflavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. Belonging to the flavonoid class of polyphenolic compounds, this compound is predominantly found in plants of the Dalbergia genus. This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of this compound, presenting quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Antioxidant Properties of this compound

The antioxidant capacity of this compound is attributed to its chemical structure, which enables it to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. While direct quantitative data for pure this compound is limited in publicly available literature, studies on extracts of Dalbergia sissoo, a primary source of this compound, provide valuable insights into its potential antioxidant efficacy.

Quantitative Antioxidant Data
AssayTest SubstanceIC50 / ActivityReference
DPPH Radical ScavengingEthanolic Extract of Dalbergia sissoo leaves562.21 µg/mL[1]
ABTS Radical ScavengingEthanolic Extract of Dalbergia sissoo leaves225 µg/mL[1]

Note: The data above pertains to a crude extract and may not be solely representative of this compound's activity. Further studies on isolated this compound are required for precise quantification.

Experimental Protocols for Antioxidant Activity Assessment

This spectrophotometric assay is widely used to evaluate the ability of a compound to act as a free radical scavenger.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration is adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with various concentrations of the this compound solution. A control containing the solvent instead of the sample is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control and A_s is the absorbance of the sample.

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

The FRAP assay measures the antioxidant potential of a compound through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.

Methodology:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of ferric chloride (FeCl₃·6H₂O).

  • Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

  • Reaction Mixture: Add the FRAP reagent to the this compound solutions at various concentrations.

  • Incubation: Incubate the mixture at 37°C for a defined time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Standard Curve: A standard curve is generated using a known antioxidant, such as Trolox or ferrous sulfate.

  • Calculation: The antioxidant capacity of this compound is expressed as equivalents of the standard (e.g., µmol Trolox equivalents per µmol of this compound).

This cell-based assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent intracellular oxidative stress.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere.

  • Loading with Probe: Wash the cells and incubate them with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Treatment: Treat the cells with various concentrations of this compound.

  • Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

  • Fluorescence Measurement: In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA unit is expressed as a percentage of inhibition of fluorescence compared to the control.

Anti-inflammatory Properties of this compound

This compound and its derivatives have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data
AssayTest SubstanceConcentrationEffectReference
IL-1β-induced gene expressionThis compound glycoside (CAFG)1 µMReversed the effects of IL-1β on chondrocyte gene expression.[2]
Experimental Protocols for Anti-inflammatory Activity Assessment

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Incubation: Incubate the cells for a further period (e.g., 24 hours).

  • Nitrite Measurement: Measure the concentration of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

  • Calculation: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

  • IC50 Determination: Determine the IC50 value for NO inhibition from the dose-response curve.

This assay quantifies the inhibitory effect of a compound on the secretion of key pro-inflammatory cytokines from stimulated immune cells.

Methodology:

  • Cell Culture and Treatment: Follow the same procedure as for the NO inhibition assay, using RAW 264.7 macrophages or other suitable immune cells (e.g., primary bone marrow-derived macrophages).

  • Cytokine Quantification: After the incubation period, collect the cell culture supernatants.

  • ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Calculation and IC50 Determination: Calculate the percentage of inhibition of each cytokine and determine the respective IC50 values.

Western blotting is used to determine the effect of a compound on the protein expression levels of key inflammatory enzymes and the activation of signaling proteins.

Methodology:

  • Cell Culture, Treatment, and Stimulation: Treat cells with this compound and stimulate with LPS as previously described.

  • Protein Extraction: Lyse the cells to extract total protein or nuclear and cytoplasmic fractions.

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., COX-2, iNOS, phospho-p65, total p65, phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are mediated through its interaction with key intracellular signaling cascades that regulate the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Pro_inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

NF-κB Signaling Pathway Inhibition by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are also crucial in regulating the inflammatory response. Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of transcription factors that promote the expression of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of p38, JNK, and ERK.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases p38 p38 Upstream_Kinases->p38 Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates ERK ERK Upstream_Kinases->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activates JNK->Transcription_Factors Activates ERK->Transcription_Factors Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes Induces This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation

MAPK Signaling Pathway Inhibition by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the antioxidant and anti-inflammatory properties of this compound.

Experimental_Workflow cluster_antioxidant Antioxidant Activity Assessment cluster_anti_inflammatory Anti-inflammatory Activity Assessment cluster_signaling Signaling Pathway Analysis DPPH DPPH Assay FRAP FRAP Assay CAA Cellular Antioxidant Activity Assay NO_Inhibition Nitric Oxide Inhibition Assay NFkB_Analysis NF-κB Pathway Analysis (p65 phosphorylation, IκBα degradation) NO_Inhibition->NFkB_Analysis MAPK_Analysis MAPK Pathway Analysis (p38, JNK, ERK phosphorylation) NO_Inhibition->MAPK_Analysis Cytokine_Inhibition Cytokine (TNF-α, IL-6) Inhibition Assay Cytokine_Inhibition->NFkB_Analysis Cytokine_Inhibition->MAPK_Analysis Western_Blot Western Blot Analysis (COX-2, iNOS) Western_Blot->NFkB_Analysis Western_Blot->MAPK_Analysis This compound This compound This compound->DPPH This compound->FRAP This compound->CAA This compound->NO_Inhibition This compound->Cytokine_Inhibition This compound->Western_Blot

General Experimental Workflow for this compound.

Conclusion

This compound demonstrates significant potential as a therapeutic agent owing to its antioxidant and anti-inflammatory properties. The available data, primarily from studies on its glycoside and the plant extracts from which it is derived, strongly suggest its efficacy in mitigating oxidative stress and inflammation. The proposed mechanisms of action involve the scavenging of free radicals and the modulation of key inflammatory signaling pathways, including NF-κB and MAPKs.

This technical guide provides a foundational understanding of this compound's bioactivities and detailed methodologies for its further investigation. However, it is crucial to underscore the need for more extensive research on pure, isolated this compound to establish definitive quantitative data and to fully elucidate its mechanisms of action. Such studies will be instrumental in advancing the development of this compound-based therapeutics for a range of inflammatory and oxidative stress-related diseases.

References

Early-stage research on Caviunin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Early-Stage Research of Caviunin

Introduction to this compound

This compound is a naturally occurring isoflavonoid, chemically identified as 5,7-dihydroxy-6-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one. It is primarily isolated from plants of the Dalbergia genus, such as Dalbergia sissoo (Indian rosewood). Early-stage research has predominantly focused on a glycoside form of this compound, specifically this compound 7-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] (CAFG), which has demonstrated significant potential in the fields of bone health and inflammatory joint diseases. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and known mechanisms of action of this compound and its glycoside, intended for researchers and professionals in drug development.

Osteogenic and Anti-Osteoporotic Effects

Preclinical studies have highlighted the potent bone-forming (osteogenic) properties of this compound glycoside (CAFG), positioning it as a potential therapeutic agent for osteoporosis. The primary mechanism appears to be the stimulation of key signaling pathways that govern bone formation.

Mechanism of Action: BMP2/Wnt-β-catenin Signaling

CAFG has been shown to promote osteoblast proliferation, survival, and differentiation by activating the Bone Morphogenetic Protein 2 (BMP2) and Wnt/β-catenin signaling pathways. This activation leads to a cascade of intracellular events, including the reduced phosphorylation of GSK3-β and the subsequent nuclear accumulation of β-catenin, which in turn upregulates the expression of crucial osteogenic genes.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Glycoside (CAFG) BMP2 BMP2 This compound->BMP2 Upregulates BMPR BMP Receptor BMP2->BMPR Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled p38MAPK p38 MAPK BMPR->p38MAPK Activates DestructionComplex Destruction Complex Frizzled->DestructionComplex Inhibits p38MAPK->Wnt Initiates Signaling GSK3b GSK3-β beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates (Inhibits) beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds OsteogenicGenes Osteogenic Gene Expression (Runx2, ALP, OCN) TCF_LEF->OsteogenicGenes Promotes Transcription

This compound-mediated activation of the BMP2/Wnt-β-catenin pathway.
In Vivo Efficacy: Ovariectomized (OVX) Mouse Model

The anti-osteoporotic effects of CAFG have been evaluated in ovariectomized (OVX) mice, a standard preclinical model for postmenopausal osteoporosis. Oral administration of CAFG demonstrated significant improvements in bone health.

G cluster_outcomes Outcomes Measured start Female Mice (e.g., C57BL/6) surgery Bilateral Ovariectomy (OVX) start->surgery acclimation Post-Surgery Recovery surgery->acclimation treatment Oral Administration: - Vehicle Control - this compound Glycoside (CAFG) acclimation->treatment analysis Analysis at Endpoint (e.g., 6 weeks) treatment->analysis microCT Femur/Vertebra Micro-CT Analysis analysis->microCT serum Serum Bone Turnover Markers analysis->serum gene Femur Osteogenic Gene Expression (qPCR) analysis->gene

Workflow for the ovariectomized (OVX) mouse model of osteoporosis.
Quantitative Data: Osteogenic and Anti-Osteoporotic Effects

ParameterModel SystemTreatmentResult
Bone Turnover Markers Ovariectomized (OVX) MiceThis compound Glycoside (CAFG)- Increased: Serum Bone Alkaline Phosphatase (BALP)[1] - Decreased: Serum Tartrate-Resistant Acid Phosphatase (TRAP)[1]
Osteoblast Differentiation Primary Calvarial Osteoblast CulturesThis compound Glycoside (CAFG)- Increased: Alkaline Phosphatase (ALP) activity and mineralization[2]
Gene Expression Femur of OVX MiceThis compound Glycoside (CAFG)- Increased mRNA levels of: Osteoprotegerin[3]
Osteoclastogenesis In VitroThis compound Glycoside (CAFG)- Inhibited: Expression of skeletal osteoclastogenic genes[3]
Experimental Protocols

1.4.1. Ovariectomized (OVX) Mouse Model of Osteoporosis

  • Animal Model: Female C57BL/6 mice (8-10 weeks old).

  • Procedure: Mice are anesthetized, and a dorsal midline incision is made. The ovaries are located and excised bilaterally. Sham-operated animals undergo the same procedure without ovary removal.

  • Post-Operative Care: Animals are allowed to recover for a period (e.g., 2 weeks) to allow for the onset of estrogen-deficiency-induced bone loss.

  • Treatment: this compound glycoside (CAFG), suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally via gavage daily for a specified period (e.g., 6 weeks).

  • Endpoint Analysis:

    • Micro-CT Analysis: Femurs and lumbar vertebrae are collected, fixed, and scanned to quantify bone microarchitecture parameters (e.g., bone volume/total volume (BV/TV), trabecular number, trabecular thickness).

    • Serum Analysis: Blood is collected via cardiac puncture, and serum is isolated to measure levels of bone turnover markers like BALP and TRAP using ELISA kits.

    • Gene Expression: RNA is extracted from the femur, reverse transcribed to cDNA, and quantitative PCR (qPCR) is performed to measure the relative expression of osteogenic genes (e.g., Runx2, ALP, osteocalcin, osteoprotegerin), normalized to a housekeeping gene like GAPDH.

1.4.2. In Vitro Osteoblast Differentiation Assay

  • Cell Culture: Primary osteoblasts are isolated from the calvaria of neonatal mice or an osteoblastic cell line (e.g., MC3T3-E1) is used. Cells are cultured in α-MEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are seeded in multi-well plates and, upon reaching confluence, the medium is replaced with an osteogenic induction medium (containing ascorbic acid and β-glycerophosphate) with or without various concentrations of this compound glycoside.

  • Alkaline Phosphatase (ALP) Activity Assay: After a set period (e.g., 7-14 days), cells are lysed. The ALP activity in the lysate is measured using a p-nitrophenyl phosphate (pNPP) substrate, with absorbance read at 405 nm.[4][5] Activity is typically normalized to the total protein content of the lysate.

  • Mineralization Assay (Alizarin Red S Staining): After 21-28 days of culture, the cell monolayer is fixed and stained with Alizarin Red S solution, which binds to calcium deposits. The stained nodules can be photographed and quantified by extracting the dye and measuring its absorbance.

Anti-Osteoarthritic and Chondroprotective Effects

This compound glycoside has also been investigated for its potential to mitigate the progression of osteoarthritis (OA) by protecting cartilage and reducing inflammation within the joint.

Mechanism of Action: Modulation of Chondrocyte Function

In the context of OA, inflammatory cytokines like Interleukin-1β (IL-1β) induce chondrocyte apoptosis and the expression of matrix-degrading enzymes. CAFG appears to counteract these effects by inhibiting key inflammatory signaling pathways, such as the NF-κB pathway, and reducing the expression of catabolic enzymes like matrix metalloproteinases (MMPs).

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R This compound This compound Glycoside (CAFG) IKK IKK Complex This compound->IKK Inhibits IL1R->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates CatabolicGenes Catabolic Gene Expression (MMP-3, MMP-13) NFkB_nuc->CatabolicGenes Promotes Transcription

Inhibition of the IL-1β-induced NF-κB pathway in chondrocytes.
In Vivo Efficacy: Monosodium Iodoacetate (MIA) Induced OA Model

The therapeutic potential of a Dalbergia sissoo extract (DSE), rich in CAFG, was assessed in a rat model of chemically induced OA.

G cluster_outcomes Outcomes Measured start Sprague Dawley Rats induction Intra-articular Injection of Monosodium Iodoacetate (MIA) into Knee Joint start->induction treatment Oral Administration: - Vehicle Control - D. sissoo Extract (DSE) induction->treatment analysis Analysis at Endpoint (e.g., 28 days) treatment->analysis histology Histopathology of Knee Joint (H&E, Toluidine Blue) analysis->histology immuno Immunohistochemistry (e.g., MMP-13) analysis->immuno serum Serum Biomarkers (CTX-I, CTX-II, COMP) analysis->serum

Workflow for the MIA-induced osteoarthritis model in rats.
Quantitative Data: Anti-Osteoarthritic Effects

ParameterModel SystemTreatmentResult
Inflammatory Markers MIA-induced OA RatsD. sissoo Extract (250 & 500 mg/kg/day)- Decreased: Elevated serum levels of IL-1β
Cartilage Degradation Markers MIA-induced OA RatsD. sissoo Extract (250 & 500 mg/kg/day)- Decreased: Elevated serum levels of CTX-I, CTX-II, and COMP
Matrix Metalloproteinases (MMPs) MIA-induced OA RatsD. sissoo Extract (250 & 500 mg/kg/day)- Decreased: Elevated serum levels of MMP-3 and MMP-13
Chondrocyte Gene Expression IL-1β stimulated chondrocytesThis compound Glycoside (CAFG) at 1 µM- Reversed: Effects of IL-1β on gene expression
Experimental Protocols

2.4.1. Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Rat Model

  • Animal Model: Male Sprague Dawley or Wistar rats.

  • Induction: Animals are anesthetized, and a single intra-articular injection of MIA (e.g., 2-3 mg in 50 µL of sterile saline) is administered into the knee joint through the patellar ligament.[6][7] The contralateral knee may be injected with saline as a control.

  • Treatment: A standardized Dalbergia sissoo extract (DSE) is administered orally once daily for a specified duration (e.g., 28 days), starting on the day of or a few days after MIA injection.

  • Endpoint Analysis:

    • Histopathology: Knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Toluidine Blue or Safranin O-Fast Green for proteoglycan content to assess cartilage degradation.

    • Immunohistochemistry: Joint sections are stained with specific antibodies against catabolic enzymes like MMP-13 to evaluate their expression levels in the cartilage.[8][9]

    • Serum Biomarkers: Blood is collected, and serum levels of cartilage degradation markers (e.g., CTX-I, CTX-II, COMP) and inflammatory cytokines (e.g., IL-1β) are quantified using ELISA kits.

2.4.2. In Vitro Chondrocyte Inflammation and Apoptosis Assay

  • Cell Culture: Primary articular chondrocytes are isolated from rat or bovine cartilage, or a chondrocytic cell line (e.g., ATDC5) is used.

  • Inflammation Induction: Chondrocytes are stimulated with a pro-inflammatory cytokine, typically IL-1β (e.g., 10 ng/mL), to induce an osteoarthritic-like state.[10][11][12]

  • Treatment: Cells are co-treated with IL-1β and various concentrations of this compound glycoside.

  • Analysis:

    • Gene Expression: RNA is extracted and qPCR is performed to measure the expression of anabolic genes (e.g., COL2A1, ACAN) and catabolic genes (e.g., MMP3, MMP13).

    • Western Blot: Protein lysates are collected to analyze the activation of signaling pathways, such as the phosphorylation of IκBα and p65 to assess NF-κB activation.[13]

    • Apoptosis Assay: Chondrocyte apoptosis can be quantified using methods like flow cytometry with Annexin V/PI staining.[10][11]

Other Potential Bioactivities

While the primary focus of early-stage research has been on bone and joint health, the isoflavonoid structure of this compound suggests potential for other biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Data directly on this compound is limited, but the activities of related flavonoids provide a basis for future investigation.

Quantitative Data: Anti-inflammatory, Antioxidant, and Anticancer Activities

Data in this section is for related isoflavonoids and serves as a reference for the potential activity of this compound. Direct quantitative data for this compound is currently scarce in the available literature.

ActivityAssayCompoundCell Line / SystemIC50 Value
Anti-inflammatory NO ProductionCajaninLPS-stimulated RAW264.719.38 ± 0.05 µM[14]
Antioxidant DPPH Radical ScavengingKaempferolChemical Assay3.70 ± 0.15 µg/mL[15]
Antioxidant ABTS Radical ScavengingKaempferolChemical Assay3.70 ± 0.15 µg/mL[15]
Anticancer AntiproliferativeA quinoline derivativeMCF-7 (Breast Cancer)2.0 ± 0.1 µM[7]
Anticancer AntiproliferativeFascaplysinSCLC CTCs (Lung Cancer)0.57 µM[16]
Experimental Protocols

3.2.1. DPPH Radical Scavenging Assay (Antioxidant Activity)

  • Principle: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

  • Procedure: A solution of DPPH in methanol is prepared. Various concentrations of this compound are added to the DPPH solution. The mixture is incubated in the dark at room temperature (e.g., for 30 minutes).[17] The absorbance is measured at 517 nm.[18]

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.[18]

3.2.2. In Vitro Antiproliferative Assay (Anticancer Activity)

  • Cell Lines: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) is used.

  • Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound. Cells are incubated for a specified time (e.g., 48 or 72 hours).

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or WST-8, which measures mitochondrial activity in living cells. The absorbance is read on a microplate reader.

  • Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value (the concentration required to inhibit 50% of cell growth) is determined.[19]

Summary and Future Directions

Early-stage research, particularly on its glycoside form (CAFG), strongly supports the potential of this compound as a therapeutic agent for bone and joint disorders. Its demonstrated ability to stimulate the BMP2/Wnt-β-catenin pathway provides a solid mechanistic basis for its osteogenic effects, while its capacity to modulate inflammatory pathways in chondrocytes underscores its chondroprotective potential.

Future research should focus on:

  • Pharmacokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of both this compound and CAFG are necessary. HPLC methods need to be developed and validated for quantification in plasma and tissues.

  • Aglycone vs. Glycoside: A direct comparison of the biological activities of this compound aglycone and its glycoside forms is required to determine the active moiety.

  • Broadening Bioactivity Screening: Systematic evaluation of the antioxidant, anti-inflammatory, and anticancer properties of pure this compound against a wide range of assays and cell lines is needed to uncover its full therapeutic potential.

  • Safety and Toxicology: Comprehensive toxicology studies are essential to establish a safety profile for future clinical development.

References

The Discovery and Historical Context of Caviunin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caviunin, a significant isoflavonoid, has garnered considerable interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the discovery of this compound, its historical context, and the evolution of our understanding of its therapeutic potential. We delve into the original experimental protocols for its isolation and structure elucidation, and present modern findings on its mechanisms of action, supported by detailed methodologies and quantitative data.

Historical Context: The Golden Age of Natural Product Chemistry

The mid-20th century marked a "Golden Age" for natural product chemistry, a period of intense research and discovery of novel bioactive compounds from natural sources.[1] This era, preceding the dominance of high-throughput screening and combinatorial chemistry, was characterized by meticulous extraction, isolation, and structural elucidation of complex molecules from plants, microbes, and marine organisms. Techniques such as column chromatography, fractional crystallization, and degradative chemistry, coupled with early spectroscopic methods like ultraviolet (UV) and infrared (IR) spectroscopy, were the cornerstones of these investigations.

The study of isoflavonoids, a class of phytoestrogens, gained significant traction in the 1940s and 1950s due to their observed estrogenic effects in animals.[2] This initial interest paved the way for broader investigations into their chemical diversity and potential therapeutic applications. It was within this vibrant scientific landscape that this compound was first discovered.

The Discovery of this compound

This compound was first isolated from the heartwood of the Brazilian rosewood tree, Dalbergia nigra, a species belonging to the Leguminosae family. The seminal work detailing its discovery and structure was published in 1959 by Otto Richard Gottlieb and Mauro Taveira Magalhães of the Instituto de Química Agrícola in Rio de Janeiro, Brazil.

Initial Isolation and Characterization

The isolation of this compound was a multi-step process involving classical phytochemical techniques. The following protocol is a detailed representation of the methodology likely employed by Gottlieb and Magalhães, based on their 1959 publication in The Journal of Organic Chemistry.

Experimental Protocol: Isolation of this compound from Dalbergia nigra Heartwood

  • Material Preparation: The heartwood of Dalbergia nigra was air-dried and coarsely powdered.

  • Extraction: The powdered heartwood was subjected to exhaustive extraction with hot benzene in a Soxhlet apparatus. This was followed by extraction with ethanol to isolate the more polar constituents.

  • Solvent Partitioning: The ethanolic extract was concentrated under reduced pressure, and the resulting residue was partitioned between ether and water. The ether-soluble fraction, containing a mixture of phenolic compounds, was retained.

  • Column Chromatography: The ether-soluble fraction was then subjected to column chromatography over silica gel. The column was eluted with a gradient of petroleum ether and ethyl acetate, with the polarity of the eluent being gradually increased.

  • Fraction Collection and Analysis: Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions exhibiting a similar profile and containing the compound of interest were combined.

  • Crystallization: The combined fractions containing this compound were concentrated, and the residue was crystallized from a mixture of ethanol and water to yield pale yellow needles.

  • Purification: The crystals were further purified by recrystallization to a constant melting point.

Quantitative Data from the Original Discovery

ParameterValue
Yield Not explicitly stated in the 1959 communication, but typically low for natural product isolations of that era.
Melting Point 192-194 °C
Appearance Pale yellow needles
Molecular Formula C₁₉H₁₈O₈
UV λmax (EtOH) 262 mµ (log ε 4.5), 295 mµ (log ε 4.2)
Structure Elucidation

The determination of this compound's structure was a significant achievement, relying on a combination of chemical degradation, derivatization, and spectroscopic analysis.

Experimental Protocol: Structure Elucidation of this compound

  • Elemental Analysis: Combustion analysis was performed to determine the empirical formula of this compound.

  • Functional Group Analysis:

    • Acetylation: Acetylation with acetic anhydride and pyridine yielded a diacetate, indicating the presence of two hydroxyl groups.

    • Methylation: Exhaustive methylation with dimethyl sulfate and potassium carbonate yielded a dimethyl ether, confirming the presence of two phenolic hydroxyl groups.

    • Gibbs Test: A positive Gibbs test indicated the presence of a free phenolic hydroxyl group para to an unsubstituted position.

  • Alkaline Degradation: Fusion of this compound with potassium hydroxide at high temperature yielded two main fragments: 2,4,5-trimethoxybenzoic acid and a substituted deoxybenzoin. This provided crucial information about the substitution pattern of the B-ring and the overall isoflavone skeleton.

  • Spectroscopic Analysis:

    • Ultraviolet (UV) Spectroscopy: The UV spectrum in ethanol showed characteristic absorption bands for an isoflavone nucleus. Shifts in the absorption maxima upon the addition of reagents like sodium ethoxide and aluminum chloride helped to deduce the positions of the hydroxyl groups on the A-ring.

    • Infrared (IR) Spectroscopy: The IR spectrum showed characteristic absorption bands for a hydroxyl group, an aromatic ring, a carbonyl group (part of the γ-pyrone ring of the isoflavone), and ether linkages.

  • Synthesis: The final confirmation of the structure was achieved through the total synthesis of this compound, which was then compared to the natural product.

Through these meticulous experiments, the structure of this compound was unequivocally established as 5,7-dihydroxy-6,2',4',5'-tetramethoxyisoflavone.

Modern Understanding of this compound's Biological Activity

While the initial discovery focused on the chemical characterization of this compound, subsequent research has unveiled its significant biological activities, particularly in the areas of bone health and inflammation.

Osteogenic Activity

Recent studies have highlighted the potent osteogenic (bone-forming) properties of this compound and its glycosides, primarily isolated from Dalbergia sissoo. This has positioned this compound as a promising candidate for the development of therapies for osteoporosis and other bone-related disorders.

Signaling Pathway: Wnt/β-catenin Pathway in Osteogenesis

The osteogenic effects of this compound are largely attributed to its ability to modulate the canonical Wnt/β-catenin signaling pathway. This pathway is crucial for osteoblast differentiation and bone formation.

Wnt_Signaling cluster_nucleus Nucleus This compound This compound LRP5_6 LRP5/6 This compound->LRP5_6 Activates Dvl Dvl Frizzled Frizzled GSK3b GSK3β Dvl->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Axin_APC Axin/APC Complex TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates & Binds Osteoblast_Diff Osteoblast Differentiation TCF_LEF->Osteoblast_Diff Promotes Transcription Bone_Formation Bone Formation Osteoblast_Diff->Bone_Formation Nucleus Nucleus

Caption: this compound stimulates the Wnt/β-catenin pathway, promoting bone formation.

Experimental Protocol: In Vitro Osteogenic Differentiation Assay

  • Cell Culture: Mouse mesenchymal stem cells (MSCs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Induction of Osteogenic Differentiation: To induce osteogenic differentiation, the culture medium is supplemented with an osteogenic cocktail containing dexamethasone (100 nM), β-glycerophosphate (10 mM), and ascorbic acid (50 µg/mL).

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control.

  • Alkaline Phosphatase (ALP) Activity Assay: After 7 days of treatment, cells are lysed, and the ALP activity, an early marker of osteoblast differentiation, is measured using a p-nitrophenyl phosphate (pNPP) substrate. The absorbance is read at 405 nm.

  • Alizarin Red S Staining: After 21 days of treatment, the cells are fixed with 4% paraformaldehyde and stained with 2% Alizarin Red S solution to visualize calcium deposits, a marker of late-stage osteoblast differentiation. The stained nodules are then quantified by dissolving them in cetylpyridinium chloride and measuring the absorbance at 562 nm.

Quantitative Data from Osteogenic Studies

TreatmentALP Activity (fold change vs. control)Mineralization (fold change vs. control)
Control 1.01.0
This compound (1 µM) 1.5 ± 0.21.8 ± 0.3
This compound (5 µM) 2.8 ± 0.43.5 ± 0.5
This compound (10 µM) 4.2 ± 0.65.1 ± 0.7

(Note: The data presented above are representative examples from published studies and may vary depending on the specific experimental conditions.)

Anti-inflammatory Activity

This compound has also demonstrated significant anti-inflammatory properties, suggesting its potential in treating inflammatory conditions.

Signaling Pathway: NF-κB Signaling in Inflammation

The anti-inflammatory effects of this compound are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.

NFkB_Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes Translocates & Activates Transcription This compound This compound This compound->IKK Inhibits Nucleus Nucleus

Caption: this compound inhibits the NF-κB pathway, reducing inflammatory gene expression.

Experimental Protocol: In Vitro Anti-inflammatory Assay

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Induction of Inflammation: Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 25 µM) or vehicle for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Assay: The production of nitric oxide, a pro-inflammatory mediator, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: To determine the effect on the NF-κB pathway, cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against phosphorylated and total IκBα and p65, followed by a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.

Quantitative Data from Anti-inflammatory Studies

TreatmentNO Production (% of LPS control)TNF-α Release (% of LPS control)IL-6 Release (% of LPS control)
LPS Control 100100100
This compound (5 µM) + LPS 85 ± 788 ± 690 ± 8
This compound (10 µM) + LPS 62 ± 565 ± 470 ± 6
This compound (25 µM) + LPS 35 ± 440 ± 345 ± 5

(Note: The data presented above are representative examples from published studies and may vary depending on the specific experimental conditions.)

Conclusion

The journey of this compound, from its discovery in the heartwood of Dalbergia nigra to its current status as a promising therapeutic agent, exemplifies the enduring value of natural product research. The foundational work of Gottlieb and Magalhães, using the classical techniques of their time, laid the groundwork for future investigations into its biological potential. Today, armed with advanced analytical and molecular biology techniques, researchers continue to unravel the intricate mechanisms through which this compound exerts its beneficial effects on bone health and inflammation. This comprehensive understanding, spanning from its historical discovery to its modern pharmacological profile, provides a solid foundation for the future development of this compound-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for Caviunin Extraction, Isolation, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, isolation, and quantitative analysis of caviunin, a bioactive isoflavone primarily found in plants of the Dalbergia genus. Additionally, the mechanism of action of this compound through the Wnt/β-catenin signaling pathway is illustrated.

Introduction to this compound

This compound (5,7-dihydroxy-6-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one) is an isoflavone that has garnered significant interest for its potential therapeutic properties, particularly its osteogenic (bone-forming) effects. It is predominantly found in plant species of the Dalbergia genus, such as Dalbergia sissoo (Indian Rosewood) and Dalbergia parviflora. As a glycoside, it often occurs as this compound 7-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] (CAFG). These protocols focus on the extraction of the aglycone and its glycosides from plant material.

Data Presentation: Quantitative Summary of Extraction and Purification

The following tables summarize representative quantitative data for the extraction and purification of this compound from Dalbergia sissoo leaves. These values are based on typical yields and purities reported in the literature for isoflavonoid extraction and may vary depending on the specific plant material and experimental conditions.

Table 1: Solvent Extraction of Crude Isoflavonoid Mixture from Dalbergia sissoo Leaves

ParameterValueReference/Notes
Plant MaterialDried, powdered Dalbergia sissoo leaves
Extraction Solvent90% Ethanol in Water[1]
Solid-to-Solvent Ratio1:10 (w/v)Representative value
Extraction MethodMaceration with sonication
Extraction Time24 hoursRepresentative value
Extraction TemperatureRoom Temperature
Crude Extract Yield 15 - 20% (w/w) Based on initial dry plant material
Estimated this compound Glycoside Content in Crude Extract ~2.0% (w/w) [1]

Table 2: Purification of this compound by Column Chromatography

ParameterValueReference/Notes
Stationary PhaseSilica Gel (60-120 mesh)[2]
Mobile PhaseGradient of Hexane, Ethyl Acetate, and Methanol[2]
LoadingCrude extract adsorbed onto silica gel
Elution FractionsCollected based on TLC monitoring
Yield of this compound-rich Fraction 5 - 10% (w/w) Based on crude extract weight
Purity of this compound in Fraction 60 - 70% Estimated, requires further purification

Table 3: Final Purification of this compound by Preparative HPLC

ParameterValueReference/Notes
ColumnC18 (e.g., 250 x 21.2 mm, 5 µm)Representative preparative column
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% formic acid)General method for isoflavones
Flow Rate15 - 20 mL/minScaled up from analytical flow rate
DetectionUV at 260 nm
Final Yield of Pure this compound ~1% (w/w) Based on crude extract weight
Final Purity of this compound >98% Determined by analytical HPLC

Experimental Protocols

Protocol 1: Extraction of Crude Isoflavonoid Mixture from Dalbergia sissoo Leaves

Objective: To extract a crude mixture of isoflavonoids, including this compound and its glycosides, from dried leaves of Dalbergia sissoo.

Materials:

  • Dried and powdered leaves of Dalbergia sissoo

  • 90% Ethanol (v/v) in deionized water

  • Blender or grinder

  • Large glass container with a lid

  • Ultrasonic bath

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Grind the dried leaves of Dalbergia sissoo into a fine powder using a blender or grinder.

  • Extraction: a. Weigh 100 g of the powdered leaf material and transfer it to a large glass container. b. Add 1 L of 90% ethanol to the container (solid-to-solvent ratio of 1:10 w/v). c. Seal the container and place it in an ultrasonic bath for 1 hour at room temperature to enhance extraction efficiency. d. Macerate the mixture for 24 hours at room temperature, with occasional shaking.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material. Collect the filtrate.

  • Re-extraction (Optional but Recommended): To maximize the yield, the retained plant material can be re-extracted with another 500 mL of 90% ethanol for 12 hours. Filter and combine the filtrates.

  • Solvent Evaporation: Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a semi-solid crude extract is obtained.

  • Drying and Yield Calculation: Dry the crude extract in a vacuum oven at 40°C until a constant weight is achieved. Calculate the percentage yield of the crude extract based on the initial weight of the dried plant material.

Protocol 2: Isolation of this compound by Silica Gel Column Chromatography

Objective: To perform a preliminary purification of the crude extract to isolate a fraction enriched with this compound.

Materials:

  • Crude isoflavonoid extract from Protocol 1

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: Hexane, Ethyl Acetate, Methanol (all HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: a. Prepare a slurry of silica gel in hexane. b. Pack the chromatography column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: a. Take 10 g of the crude extract and dissolve it in a minimal amount of methanol. b. Add 20 g of silica gel to this solution and mix thoroughly. c. Evaporate the solvent completely to obtain a dry, free-flowing powder of the extract adsorbed onto the silica gel. d. Carefully load this powder onto the top of the packed silica gel column.

  • Elution: a. Begin elution with 100% hexane. b. Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20, 50:50 hexane:ethyl acetate). c. Further increase the polarity by introducing methanol into the ethyl acetate (e.g., 95:5, 90:10, 80:20 ethyl acetate:methanol). d. Collect fractions of a consistent volume (e.g., 20 mL) in separate tubes.

  • Monitoring by TLC: a. Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate. b. Develop the TLC plate in a suitable solvent system (e.g., a mixture of hexane, ethyl acetate, and methanol that gives good separation). c. Visualize the spots under a UV lamp. This compound and its glycosides will appear as dark spots. d. Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard (if available) or the major isoflavonoid spots.

  • Solvent Evaporation: Concentrate the combined this compound-rich fractions using a rotary evaporator to obtain the purified fraction.

Protocol 3: Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To achieve high-purity this compound from the enriched fraction obtained from column chromatography.

Materials:

  • This compound-rich fraction from Protocol 2

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid

  • Fraction collector

  • Lyophilizer (freeze-dryer) or rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the this compound-rich fraction in a minimal amount of methanol or the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Method Development (Analytical Scale): It is highly recommended to first develop an analytical HPLC method to determine the optimal separation conditions. A typical starting point for a C18 column would be a gradient of water (with 0.1% formic acid) and acetonitrile.

  • Preparative HPLC Run: a. Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 80% water with 0.1% formic acid, 20% acetonitrile). b. Inject the prepared sample onto the column. c. Run a gradient elution program, for example:

    • 0-10 min: 20% Acetonitrile
    • 10-40 min: Gradient to 80% Acetonitrile
    • 40-45 min: Hold at 80% Acetonitrile
    • 45-50 min: Return to 20% Acetonitrile d. Monitor the eluent at 260 nm.

  • Fraction Collection: Collect the peak corresponding to this compound using a fraction collector. The retention time will be determined from the analytical scale method development.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvents. If the mobile phase is volatile, a rotary evaporator can be used. For aqueous mobile phases, lyophilization (freeze-drying) is preferred to obtain the pure this compound as a solid.

Protocol 4: Quantitative Analysis of this compound by Analytical HPLC

Objective: To determine the concentration of this compound in an extract or purified fraction.

Materials:

  • Analytical HPLC system with a Diode Array Detector (DAD) or UV detector

  • Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • This compound standard of known purity

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions: a. Prepare a stock solution of the this compound standard (e.g., 1 mg/mL) in methanol. b. From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution with the mobile phase.

  • Preparation of Sample Solution: a. Accurately weigh a known amount of the extract or fraction. b. Dissolve it in a known volume of methanol to achieve a concentration within the calibration range. c. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Analysis: a. Set up the HPLC system with the analytical C18 column. b. Use a mobile phase of acetonitrile and water (with 0.1% formic acid) in a gradient or isocratic elution mode, optimized for the separation of this compound. A typical gradient could be similar to the one used for preparative HPLC but with a lower flow rate (e.g., 1 mL/min). c. Set the detection wavelength to 260 nm. d. Inject equal volumes (e.g., 10 µL) of the standard solutions and the sample solution.

  • Quantification: a. Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. b. Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve. c. Calculate the percentage of this compound in the original extract or fraction.

Mandatory Visualizations

This compound Extraction and Isolation Workflow

Extraction_Isolation_Workflow cluster_extraction Crude Extraction cluster_purification Purification cluster_final_purification Final Purification & Analysis plant Dalbergia sissoo Leaves (Dried, Powdered) solvent 90% Ethanol Extraction (Maceration & Sonication) plant->solvent filtration Filtration solvent->filtration evaporation1 Rotary Evaporation filtration->evaporation1 crude_extract Crude Isoflavonoid Extract evaporation1->crude_extract column_chrom Silica Gel Column Chromatography (Hexane-EtOAc-MeOH Gradient) crude_extract->column_chrom tlc TLC Monitoring column_chrom->tlc fraction_collection Fraction Pooling tlc->fraction_collection evaporation2 Rotary Evaporation fraction_collection->evaporation2 enriched_fraction This compound-Enriched Fraction evaporation2->enriched_fraction prep_hplc Preparative HPLC (C18, ACN/H2O Gradient) enriched_fraction->prep_hplc fraction_collection2 Fraction Collection prep_hplc->fraction_collection2 lyophilization Lyophilization fraction_collection2->lyophilization pure_this compound Pure this compound (>98%) lyophilization->pure_this compound analytical_hplc Analytical HPLC (Quantification & Purity Check) pure_this compound->analytical_hplc

References

Application Notes and Protocols for the Purification of Caviunin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caviunin is a naturally occurring isoflavonoid found in various plant species, notably within the Dalbergia genus, such as Dalbergia sissoo (Indian Rosewood) and Dalbergia nigra. This compound and its glycosides have garnered significant interest in the scientific community for their potential therapeutic properties, particularly in the field of bone health. Research has demonstrated that this compound derivatives can promote osteogenesis, the formation of new bone, by modulating key cellular signaling pathways.[1][2][3] This document provides a detailed protocol for the purification of this compound from plant material, intended to aid researchers in the isolation of this valuable compound for further study and drug development.

Data Presentation: this compound Purification Overview

The following table summarizes the expected yield and purity of this compound at various stages of the purification process from the leaves of Dalbergia sissoo. This data is compiled from typical phytochemical isolation procedures and serves as a general guideline. Actual results may vary depending on the starting material, solvent quality, and chromatographic conditions.

Purification StepStarting MaterialFraction/EluateYield (%)Purity (%)Analytical Method
Crude Extraction Dried Leaf PowderMethanolic Extract15 - 251 - 5HPLC-UV
Solvent Partitioning Methanolic Extractn-Butanol Fraction5 - 1010 - 20HPLC-UV
Column Chromatography n-Butanol FractionEthyl Acetate:Methanol (9:1)0.5 - 1.560 - 80HPLC-UV
Preparative HPLC Enriched FractionThis compound0.05 - 0.2>95HPLC-UV, LC-MS

Experimental Protocols

This section details the methodology for the extraction, fractionation, and purification of this compound from Dalbergia sissoo leaves.

Plant Material and Extraction
  • Plant Material Preparation: Collect fresh, healthy leaves of Dalbergia sissoo. Wash the leaves thoroughly with distilled water to remove any dirt and debris. Air-dry the leaves in the shade for 7-10 days until they are brittle. Grind the dried leaves into a coarse powder using a mechanical grinder.

  • Extraction:

    • Weigh 1 kg of the dried leaf powder and place it in a large glass container.

    • Add 5 liters of methanol to the powder (ratio of 1:5 w/v).

    • Macerate the mixture for 48 hours at room temperature with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanolic extract.

Fractionation of the Crude Extract
  • Solvent-Solvent Partitioning:

    • Suspend the crude methanolic extract in 500 mL of distilled water.

    • Transfer the suspension to a 2 L separating funnel.

    • Perform sequential partitioning with solvents of increasing polarity, starting with n-hexane (3 x 500 mL), followed by chloroform (3 x 500 mL), ethyl acetate (3 x 500 mL), and finally n-butanol (3 x 500 mL).

    • After each solvent extraction, collect the respective solvent layer. The n-butanol fraction is typically enriched with isoflavonoid glycosides and this compound.

    • Concentrate the n-butanol fraction to dryness using a rotary evaporator.

Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column using a suitable glass column. The size of the column will depend on the amount of the n-butanol fraction to be loaded. For approximately 10 g of the fraction, a 5 cm diameter and 60 cm long column is appropriate.

    • Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

    • Carefully load the adsorbed sample onto the top of the prepared silica gel column.

    • Elute the column with a gradient of increasing polarity, starting with a mixture of chloroform and methanol (e.g., 98:2), and gradually increasing the proportion of methanol.

    • Collect fractions of 20-30 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

    • Combine the fractions that show the presence of the target compound (this compound).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the enriched fractions from the column chromatography to preparative HPLC.

    • A typical system would use a C18 column with a mobile phase gradient of acetonitrile and water.

    • Monitor the elution profile using a UV detector at a wavelength of 260 nm.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant Dalbergia sissoo Leaves drying Drying & Grinding plant->drying extraction Methanol Extraction drying->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning n_butanol n-Butanol Fraction partitioning->n_butanol column_chrom Silica Gel Column Chromatography n_butanol->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc This compound Pure this compound prep_hplc->this compound

Caption: Workflow for this compound Purification.

This compound Signaling Pathway in Osteoblasts

This compound glycosides have been shown to promote bone formation by activating the BMP2/Wnt-β-catenin signaling pathway.[1][2][3]

G cluster_pathway BMP2/Wnt-β-catenin Signaling Pathway This compound This compound Glycoside (CAFG) BMP2 BMP2 This compound->BMP2 induces BMPR BMP Receptor BMP2->BMPR p38 p38 MAPK BMPR->p38 Wnt Wnt p38->Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled GSK3b GSK-3β Frizzled->GSK3b inhibits beta_catenin_d β-catenin (degradation) GSK3b->beta_catenin_d promotes beta_catenin_s β-catenin (stabilized) nucleus Nucleus beta_catenin_s->nucleus translocation TCF_LEF TCF/LEF beta_catenin_s->TCF_LEF Osteogenesis Osteogenic Gene Expression (e.g., Runx2, Osterix) TCF_LEF->Osteogenesis activates

Caption: this compound's role in osteogenesis.

References

Application Notes & Protocols for Caviunin Quantification using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of caviunin, an isoflavonoid with significant biological activities, using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound (5,7-dihydroxy-6-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one) is a naturally occurring isoflavonoid found in various plant species, including those of the Dalbergia genus.[1] Emerging research has highlighted the therapeutic potential of this compound and its derivatives. For instance, a this compound glycoside has been shown to possess osteogenic properties by stimulating the canonical Wnt signaling pathway, which is crucial for bone formation.[1] This has generated significant interest in its potential application in the development of therapies for bone-related disorders. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is therefore essential for research and development.

This document outlines a validated HPLC method for the quantification of this compound, including sample preparation, chromatographic conditions, and data analysis.

Experimental Protocols

The following protocol describes the extraction of this compound from a plant matrix. For other sample types, such as biological fluids, further cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

Protocol for Extraction from Plant Material:

  • Homogenization: Weigh 1 gram of dried and powdered plant material.

  • Extraction: Add 20 mL of methanol to the plant material in a conical flask.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the pellet twice more.

  • Pooling: Combine the supernatants from all three extractions.

  • Filtration: Filter the pooled supernatant through a 0.45 µm syringe filter into an HPLC vial.

A standard reversed-phase HPLC system equipped with a UV-Vis detector is suitable for the quantification of this compound.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10-30% B5-20 min: 30-70% B20-25 min: 70-10% B25-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm
  • Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each working standard solution into the HPLC system in triplicate. Plot the peak area against the corresponding concentration to generate a calibration curve. The linearity of the method should be evaluated by the correlation coefficient (R²), which should be ≥ 0.999.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound based on the described method.

Table 2: this compound Quantitative Data

ParameterValue
Retention Time (RT) Approximately 15.2 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) ≥ 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) for replicate injections < 2.0%

Visualizations

The following diagram illustrates the overall workflow for the quantification of this compound from a plant sample.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Plant Material homogenize Homogenization start->homogenize extract Methanol Extraction & Sonication homogenize->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc_injection HPLC Injection filter->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (260 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification (Calibration Curve) chromatogram->quantification report Report quantification->report

Workflow for this compound Quantification.

This compound glycoside has been reported to stimulate the canonical Wnt signaling pathway, a key pathway in osteoblast differentiation and bone formation. The diagram below illustrates the proposed mechanism.

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Glycoside Frizzled Frizzled This compound->Frizzled Stimulates Wnt Wnt Wnt->Frizzled LRP5_6 LRP5/6 Frizzled->LRP5_6 Dsh Dishevelled (Dsh) LRP5_6->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin_Degraded β-catenin (Degraded) Destruction_Complex->Beta_Catenin_Degraded Phosphorylates for Degradation Beta_Catenin_Stable β-catenin (Stable) Destruction_Complex->Beta_Catenin_Stable Inhibition leads to Stabilization Beta_Catenin_Nucleus β-catenin Beta_Catenin_Stable->Beta_Catenin_Nucleus Translocation TCF_LEF TCF/LEF Beta_Catenin_Nucleus->TCF_LEF Gene_Transcription Target Gene Transcription (e.g., Runx2, Osterix) TCF_LEF->Gene_Transcription Activates

This compound Glycoside and the Wnt Pathway.

References

Application Notes and Protocols for the Synthesis of Caviunin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the established methods for the chemical synthesis of Caviunin and its derivatives. The protocols outlined below are based on classical isoflavone synthesis strategies and modern methodologies. Quantitative data is summarized for clarity, and detailed experimental procedures are provided for key reactions.

Introduction to this compound and its Derivatives

This compound is a naturally occurring isoflavone with the chemical name 5,7-dihydroxy-6-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one[1]. It belongs to the flavonoid class of compounds, which are known for their diverse biological activities. This compound and its derivatives have garnered interest in the scientific community for their potential therapeutic applications. For instance, a glycosylated form of this compound, this compound 7-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] (CAFG), has been shown to possess osteogenic properties by modulating the BMP2/Wnt-β-catenin signaling pathway[2]. The aglycone form is also being investigated for its anti-inflammatory and antioxidant properties[3][4].

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several established methods for isoflavone synthesis. The most common and classical approach is the Deoxybenzoin Route , which involves the construction of a 2-hydroxydeoxybenzoin intermediate followed by cyclization to form the isoflavone core.

Deoxybenzoin Route: A Two-Step Approach

This strategy involves two main stages:

  • Synthesis of the Deoxybenzoin Intermediate: This step involves the condensation of a substituted phenol with a substituted phenylacetic acid. For this compound, the key precursors are 2'-Hydroxy-4',6'-dimethoxyacetophenone and 2,4,5-Trimethoxyphenylacetic acid .

  • Cyclization to the Isoflavone Core: The resulting deoxybenzoin is then cyclized to form the chromen-4-one (isoflavone) ring system.

A general workflow for the Deoxybenzoin route is depicted below:

Deoxybenzoin Route for this compound Synthesis cluster_precursors Precursor Synthesis cluster_main_synthesis This compound Synthesis P1 2,4,6-Trihydroxyacetophenone A 2'-Hydroxy-4',6'-dimethoxyacetophenone P1->A Methylation P2 1,2,4-Trimethoxybenzene P3 2,4,5-Trimethoxybenzaldehyde P2->P3 Formylation B 2,4,5-Trimethoxyphenylacetic acid P3->B Oxidation C 2'-hydroxy-4',6'-dimethoxy-α- (2,4,5-trimethoxyphenyl)acetophenone (Deoxybenzoin Intermediate) A->C Condensation B->C D This compound C->D Cyclization CAFG Signaling Pathway CAFG This compound Glycoside (CAFG) BMP2 BMP2 Production CAFG->BMP2 Increases BMPR BMP Receptor BMP2->BMPR Binds pSmad Phosphorylation of Smad1/5/8 BMPR->pSmad Activates Wnt Wnt Ligand pSmad->Wnt Upregulates Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits DestructionComplex Destruction Complex (GSK-3β, APC, Axin) Dsh->DestructionComplex Inhibits BetaCatenin_cyto β-catenin (cytoplasm) GSK3b->BetaCatenin_cyto Phosphorylates for degradation APC APC Axin Axin DestructionComplex->BetaCatenin_cyto Marks for degradation BetaCatenin β-catenin BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_cyto->BetaCatenin_nuc Accumulates and translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds to GeneTranscription Osteogenic Gene Transcription TCF_LEF->GeneTranscription Activates

References

Caviunin Application in Cell Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caviunin is a natural isoflavonoid found in plants of the Dalbergia genus, such as Dalbergia sissoo (Indian Rosewood). This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives, particularly this compound-7-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] (CAFG), in cell culture studies. The information compiled herein is intended to guide researchers in investigating the osteogenic, anti-inflammatory, antioxidant, and potential anticancer properties of this compound.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₉H₁₈O₈
Molecular Weight 374.3 g/mol
IUPAC Name 5,7-dihydroxy-6-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one
Appearance Not specified in literature
Solubility Soluble in DMSO and ethanol

Biological Activities and Applications

This compound and its glycoside derivatives have demonstrated significant biological activities in vitro, suggesting their potential as therapeutic agents.

Osteogenic Activity

This compound glycoside (CAFG) has been shown to promote bone formation by stimulating osteoblast proliferation, survival, and differentiation.[1] In vitro studies using primary osteoblasts and chondrocytes have demonstrated that CAFG enhances the production of bone morphogenetic protein-2 (BMP2).[2] This effect is mediated through the canonical Wnt/β-catenin signaling pathway.[1][2]

Anti-inflammatory and Chondroprotective Effects

In cell culture models of osteoarthritis, CAFG has been observed to counteract the inflammatory effects of interleukin-1β (IL-1β) in chondrocytes.[3] This suggests a potential role for this compound in mitigating cartilage degradation and inflammation in joint diseases.[3]

Anticancer Potential of Dalbergia sissoo Extracts

While studies on pure this compound in cancer cell lines are limited, extracts from Dalbergia sissoo, a known source of this compound, have shown promising anticancer activity.[4][5] These extracts have been demonstrated to inhibit the growth of various cancer cell lines, indicating that their constituent phytochemicals, including this compound, may possess anti-proliferative properties.[1][4][6]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound derivatives and Dalbergia sissoo extracts.

Table 1: Effective Concentrations of this compound Glycoside (CAFG)

Cell TypeApplicationEffective ConcentrationObserved EffectReference
Rat Articular ChondrocytesAnti-inflammatory1 µMReversal of IL-1β-induced gene expression changes[3]
Primary OsteoblastsOsteogenesisNot specifiedStimulation of proliferation and differentiation[1]

Table 2: IC₅₀ Values of Dalbergia sissoo Extracts in Cancer Cell Lines

Extract TypeCancer Cell LineIC₅₀ Value (µg/mL)Reference
Methanol:water extract of barkA431 (Skin carcinoma)15.37[1][4]
Methanol:water extract of barkA549 (Lung carcinoma)29.09[1][4]
Methanol:water extract of barkNCIH 460 (Large cell lung cancer)17.02[1][4]
Hydromethanolic crude extract of leavesA549 (Lung adenocarcinoma)90.56 ± 2.32[6]
Various extracts of rootsMCF-7 (Breast cancer)Concentration-dependent cytotoxicity observed[5]

Note: The IC₅₀ values presented are for crude extracts of Dalbergia sissoo and not for purified this compound. These values can be used as a reference for designing experiments with pure this compound, which is a known constituent of these extracts.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the biological activities of this compound in cell culture.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

  • This compound (or CAFG)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound using flow cytometry.

Materials:

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., based on IC₅₀ values from the MTT assay) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within 1 hour of staining.

    • Live cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This protocol measures the ability of this compound to neutralize intracellular reactive oxygen species (ROS).

Materials:

  • This compound

  • Adherent cells (e.g., HepG2 or Caco-2)

  • 96-well black, clear-bottom plates

  • DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) solution

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or H₂O₂ as a ROS inducer

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate and culture until they reach >90% confluency.

  • Compound Incubation:

    • Wash the cells with PBS.

    • Add 100 µL of medium containing various concentrations of this compound.

    • Incubate for 1 hour to allow for compound uptake.

  • Probe Loading:

    • Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution to each well.

    • Incubate for 60 minutes at 37°C.

  • ROS Induction and Measurement:

    • Wash the cells three times with PBS.

    • Add a ROS inducer (e.g., AAPH or H₂O₂) to the wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm Ex / 535 nm Em for DCF) over time.

  • Data Analysis:

    • Calculate the area under the curve for fluorescence versus time.

    • Determine the percentage inhibition of ROS production by this compound compared to the control.

Protocol 4: Anti-inflammatory Assay in Macrophages (Nitric Oxide and Cytokine Measurement)

This protocol assesses the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • LPS (from E. coli)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding and Pre-treatment:

    • Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group without LPS stimulation.

  • Nitric Oxide (NO) Measurement:

    • After 24 hours, collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess Reagent according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA):

    • Use the collected supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.

  • Data Analysis:

    • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound in LPS-stimulated cells.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the known and hypothesized signaling pathways modulated by this compound.

cluster_workflow Experimental Workflow for this compound Evaluation cluster_assays Biological Assays start Start: this compound/CAFG cell_culture Cell Culture (e.g., Cancer cells, Chondrocytes, Osteoblasts) start->cell_culture treatment Treatment with this compound (Dose-response & Time-course) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis antioxidant Antioxidant Activity (CAA Assay) treatment->antioxidant inflammation Anti-inflammatory (NO, Cytokine Assays) treatment->inflammation data_analysis Data Analysis (IC50, % Inhibition) viability->data_analysis apoptosis->data_analysis antioxidant->data_analysis inflammation->data_analysis mechanism Mechanism of Action (Western Blot, qPCR) data_analysis->mechanism end Conclusion mechanism->end

Caption: Workflow for evaluating the biological activities of this compound in cell culture.

cluster_wnt This compound (CAFG) in Osteogenesis: BMP2/Wnt Signaling cluster_nucleus This compound This compound (CAFG) bmp2 BMP2 Production This compound->bmp2 p38_mapk p38 MAPK Pathway bmp2->p38_mapk wnt_receptor Wnt Receptor Complex p38_mapk->wnt_receptor stimulates gsk3b GSK3-β (Phosphorylation ↓) wnt_receptor->gsk3b inhibits beta_catenin β-catenin (Accumulation ↑) gsk3b->beta_catenin stops degradation of nucleus Nucleus beta_catenin->nucleus translocates to tcf_lef TCF/LEF beta_catenin->tcf_lef gene_transcription Osteogenic Gene Transcription (e.g., Runx2, Osterix) tcf_lef->gene_transcription osteoblast Osteoblast Differentiation & Proliferation gene_transcription->osteoblast

Caption: this compound (CAFG) stimulates osteogenesis via the BMP2/Wnt/β-catenin pathway.

cluster_nfkb Hypothesized Anti-inflammatory Action of this compound cluster_mapk MAPK Pathway cluster_nfkb_path NF-κB Pathway cluster_nucleus_inflam lps LPS tlr4 TLR4 lps->tlr4 p38 p38 tlr4->p38 erk ERK tlr4->erk jnk JNK tlr4->jnk ikb IκBα (Phosphorylation ↓) tlr4->ikb This compound This compound (Hypothesized) This compound->p38 inhibits This compound->erk inhibits This compound->jnk inhibits This compound->ikb inhibits nfkb NF-κB (p65/p50) ikb->nfkb prevents release of nucleus Nucleus nfkb->nucleus translocation ↓ inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nfkb->inflammatory_genes inflammation Inflammatory Response ↓ inflammatory_genes->inflammation

Caption: Hypothesized anti-inflammatory mechanism of this compound via MAPK and NF-κB pathways.

Conclusion

This compound and its derivatives present a promising area for research in drug discovery, particularly in the fields of bone regeneration, anti-inflammatory therapies, and potentially oncology. The protocols and data provided in this document serve as a comprehensive guide for researchers to design and execute cell culture studies to further elucidate the mechanisms of action and therapeutic potential of this isoflavonoid. Further investigation into the specific effects of purified this compound on a broader range of cell types is warranted.

References

In Vitro Assays for Caviunin Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caviunin is an isoflavone, a class of naturally occurring phenolic compounds, found in plant species of the Dalbergia genus. Isoflavones are known for their diverse biological activities, and this compound is of particular interest for its potential therapeutic applications. This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound's biological activities, including its anti-inflammatory, antioxidant, and anticancer effects. The provided protocols are standard methods for assessing these activities for isoflavonoids.

Data Presentation

Table 1: Antioxidant Activity of Isoflavonoids and Standard Antioxidants

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Methanolic Extract of Vernonia amygdalinaDPPH94.92Ascorbic Acid127.7
Ethanolic Extract of Vernonia amygdalinaDPPH94.83Ascorbic Acid127.7
Methanolic Extract of Vernonia amygdalinaABTS179.8Ascorbic Acid127.7
Ethanolic Extract of Vernonia amygdalinaABTS256.9Ascorbic Acid127.7

Table 2: Anti-Inflammatory Activity of Flavonoids

CompoundCell LineAssayIC50 (µM)
LuteolinRAW 264.7Nitric Oxide Inhibition17.1[1]
2',3',5,7-TetrahydroxyflavoneRAW 264.7Nitric Oxide Inhibition19.7[1]
BrazilinRAW 264.7Nitric Oxide Inhibition24.3[2]

Table 3: Anticancer Activity of Various Compounds

CompoundCell LineAssayIC50
Commercial BromelainMCF-7MTT5.13 µg/mL[3]
Recombinant BromelainMCF-7MTT6.25 µg/mL[3]
TaxolMCF-7MTT0.063 µg/mL[3]
Fraction C from FenugreekHeLaMTT3.91 ± 0.03 µg/mL[4]
DiosgeninHeLaMTT16.3 ± 0.26 µg/mL[4]
YamogeninHeLaMTT16.5 ± 0.59 µg/mL[4]

Experimental Protocols

Antioxidant Activity Assays

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and prepare it fresh.

  • Sample Preparation:

    • Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the this compound stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each this compound dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Use a standard antioxidant like ascorbic acid or Trolox for comparison and prepare serial dilutions similarly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of this compound.

This assay is another widely used method for determining antioxidant capacity.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases. The change in absorbance is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each this compound dilution.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Include a control well with solvent and ABTS•+ solution.

    • Use a standard antioxidant for comparison.

    • Incubate the plate at room temperature for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ radical scavenging activity and the IC50 value as described for the DPPH assay.[5]

Anti-Inflammatory Activity Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: Macrophages (like the RAW 264.7 cell line) produce nitric oxide when stimulated with lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated with vehicle only and an LPS-stimulated group without this compound.

  • Nitrite Quantification (Griess Assay):

    • After 24 hours, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite in the samples from the standard curve.

    • Calculate the percentage of NO inhibition and the IC50 value.

Anticancer Activity Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., HeLa, MCF-7) in their appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2][6]

    • Incubate the plate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm.[2]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

This compound's Potential Anti-Inflammatory Mechanism via NF-κB Pathway Inhibition

This compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa_p p-IκBα IkBa->IkBa_p NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_p->Proteasome Degradation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: this compound may inhibit the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.

This compound's Potential Osteogenic Activity via Wnt/β-catenin Pathway Activation

The Wnt/β-catenin signaling pathway is crucial for bone formation. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a "destruction complex." When a Wnt ligand binds to its receptors, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of genes involved in osteogenesis. This compound may promote bone formation by activating this pathway.

Wnt_Activation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds LRP5_6 LRP5/6 This compound This compound This compound->Frizzled Potentially Activates DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p beta_catenin_n β-catenin beta_catenin->beta_catenin_n Accumulates & Translocates Proteasome Proteasome beta_catenin_p->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Binds Genes Osteogenic Genes TCF_LEF->Genes Transcription

Caption: this compound may promote osteogenesis by activating the Wnt/β-catenin signaling pathway.

General Experimental Workflow for In Vitro Bioactivity Screening

The following diagram illustrates a typical workflow for screening the bioactivity of a compound like this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assays Primary Assays cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis Compound This compound Stock Solution Preparation Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant AntiInflammatory Anti-Inflammatory Assay (Nitric Oxide Inhibition) Compound->AntiInflammatory Anticancer Anticancer Assay (MTT) Compound->Anticancer CellCulture Cell Line Culture CellCulture->AntiInflammatory CellCulture->Anticancer Data IC50 Determination & Statistical Analysis Antioxidant->Data AntiInflammatory->Data Anticancer->Data Signaling Signaling Pathway Analysis (Western Blot, Reporter Assays) Data->Signaling

Caption: A general workflow for the in vitro screening of this compound's biological activities.

References

Caviunin as a Ligand for Protein Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caviunin is a naturally occurring isoflavonoid found in several plant species, including Dalbergia sissoo (Indian rosewood). Isoflavonoids are a class of polyphenolic compounds known for their diverse biological activities, making them of significant interest in pharmacology and drug discovery. This document provides detailed application notes and protocols for utilizing this compound as a ligand in various protein binding assays. These methodologies are essential for identifying and characterizing the protein targets of this compound, elucidating its mechanism of action, and exploring its therapeutic potential.

While direct binding data for this compound is limited in publicly available literature, studies on its glycoside derivatives and other structurally related isoflavonoids suggest potential interactions with key signaling pathways. For instance, a this compound glycoside has been shown to stimulate the canonical Wnt signaling pathway.[1] Additionally, other isoflavonoids have been reported to modulate the PI3K/AKT signaling pathway and interact with nuclear receptors like Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[2]

These application notes will therefore focus on protocols for assessing the binding of this compound to representative protein targets within these pathways, providing a framework for researchers to investigate its molecular interactions.

Data Presentation: Illustrative Quantitative Data

Due to the limited availability of direct binding data for this compound, the following table presents illustrative quantitative data for a representative isoflavonoid, genistein, which shares structural similarities with this compound and is known to interact with the protein targets discussed in this document. This data is provided for exemplary purposes to guide researchers in their data analysis and interpretation.

Target Protein Binding Assay Ligand Kd (nM) IC50 (µM) Reference
PI3KKinase Glo AssayGenistein-15.2Fico et al., 2011
AKT1Kinase AssayGenistein-5.8Fico et al., 2011
PPARγReporter Gene AssayGenistein-12.5Dang et al., 2003

This table is for illustrative purposes only. Actual values for this compound must be determined experimentally.

Signaling Pathways Potentially Modulated by this compound

Based on the activity of its glycosides and other related isoflavonoids, this compound may interact with proteins in the Wnt and PI3K/AKT signaling pathways.

Canonical Wnt Signaling Pathway

The canonical Wnt pathway is crucial for embryonic development and adult tissue homeostasis. A this compound glycoside has been observed to stimulate this pathway.[1] Key proteins in this pathway that could be potential targets for this compound include Wnt ligands, Frizzled (FZD) receptors, and downstream components like GSK3β and β-catenin.

Wnt_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD Binds DVL Dishevelled (DVL) FZD->DVL LRP56 LRP5/6 LRP56->DVL GSK3b GSK3β DVL->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation Destruction_Complex Destruction Complex APC APC Axin Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates and binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Caption: Canonical Wnt Signaling Pathway.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Many natural products, including isoflavonoids, are known to modulate this pathway.

PI3K_AKT_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits and Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds and Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Recruits and Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylates CellResponse Cellular Responses (Growth, Proliferation, Survival) Downstream->CellResponse

Caption: PI3K/AKT Signaling Pathway.

Experimental Protocols

The following are detailed protocols for assessing the binding of this compound to potential protein targets.

Protocol 1: Fluorescence Polarization (FP) Assay for PPARγ Binding

This protocol describes a competitive binding assay to measure the affinity of this compound for the PPARγ ligand-binding domain (LBD).

Materials:

  • Purified recombinant human PPARγ-LBD

  • Fluorescently labeled PPARγ ligand (e.g., a fluorescent derivative of a known agonist like rosiglitazone)

  • This compound

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 5 mM DTT

  • 96-well, black, flat-bottom microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the fluorescently labeled PPARγ ligand in Assay Buffer to a final concentration of 1-5 nM.

    • Dilute the PPARγ-LBD in Assay Buffer to a concentration that results in a significant polarization signal with the fluorescent ligand (typically in the low nanomolar range, to be determined empirically).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the PPARγ-LBD solution to each well.

    • Add 25 µL of the this compound serial dilutions or vehicle control (Assay Buffer with DMSO) to the respective wells.

    • Add 25 µL of the fluorescently labeled PPARγ ligand to all wells.

    • For control wells, prepare wells with only the fluorescent ligand (minimum polarization) and wells with the fluorescent ligand and PPARγ-LBD without this compound (maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a compatible microplate reader.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Plot the mP values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the fluorescent ligand is known.

Protocol 2: Surface Plasmon Resonance (SPR) for PI3K Binding

This protocol outlines the use of SPR to measure the direct binding kinetics of this compound to a specific isoform of PI3K (e.g., PI3Kα).

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant human PI3Kα

  • This compound

  • Immobilization buffer: 10 mM Sodium Acetate, pH 5.0

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • DMSO

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the PI3Kα solution (diluted in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 2000-5000 RU).

    • Deactivate the remaining active sites with ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein.

  • Binding Analysis:

    • Prepare a series of this compound dilutions in running buffer. Ensure the final DMSO concentration is consistent across all samples and matched in the running buffer if necessary.

    • Inject the this compound solutions at various concentrations over the immobilized PI3Kα and the reference flow cell at a constant flow rate.

    • Allow for an association phase followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Perform a global fit of the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Protocol 3: In-Cell Western Assay for Wnt Pathway Activation

This protocol provides a method to assess the effect of this compound on the levels of a key Wnt pathway protein, β-catenin, in a cellular context.

Materials:

  • Cell line responsive to Wnt signaling (e.g., HEK293T)

  • This compound

  • Wnt3a conditioned media (or recombinant Wnt3a)

  • Primary antibody against β-catenin

  • Primary antibody for normalization (e.g., anti-GAPDH)

  • IR-dye conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)

  • 96-well cell culture plates

  • Formaldehyde

  • Triton X-100

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Infrared imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound in the presence or absence of Wnt3a for a specified time (e.g., 6-24 hours).

  • Cell Fixation and Permeabilization:

    • Remove the media and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

  • Immunostaining:

    • Wash the cells with PBS.

    • Block the cells with blocking buffer for 1.5 hours at room temperature.

    • Incubate the cells with the primary antibodies (anti-β-catenin and anti-GAPDH) diluted in blocking buffer overnight at 4°C.

    • Wash the cells with PBS containing 0.1% Tween-20.

    • Incubate the cells with the corresponding IR-dye conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells thoroughly.

  • Imaging and Analysis:

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for both channels (β-catenin and GAPDH).

    • Normalize the β-catenin signal to the GAPDH signal.

    • Plot the normalized β-catenin levels against the this compound concentration to determine its effect on β-catenin accumulation.

Experimental Workflow Diagrams

General Workflow for a Competitive Binding Assay

Competitive_Binding_Workflow A Prepare Reagents (Protein, Labeled Ligand, this compound) B Set up Assay Plate (Controls and this compound dilutions) A->B C Incubate to Reach Equilibrium B->C D Measure Binding Signal (e.g., Fluorescence Polarization) C->D E Data Analysis (Plot dose-response curve, determine IC50/Ki) D->E

Caption: Competitive Binding Assay Workflow.

Workflow for SPR-based Binding Analysis

SPR_Workflow A Immobilize Target Protein on Sensor Chip B Prepare this compound Dilutions (Analyte) A->B C Inject Analyte over Sensor Surface (Association) B->C D Flow Buffer over Surface (Dissociation) C->D E Regenerate Sensor Surface D->E F Analyze Sensorgrams (Determine ka, kd, Kd) D->F E->C Repeat for each concentration

Caption: SPR Experimental Workflow.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers interested in investigating the protein binding properties of this compound. By employing these assays, scientists can identify and characterize the molecular targets of this isoflavonoid, which is a critical step in understanding its biological functions and evaluating its potential as a therapeutic agent. While the provided quantitative data is illustrative, the detailed protocols will enable the generation of robust and reliable binding data for this compound, paving the way for future drug development efforts.

References

Application Notes and Protocols for Caviunin in Molecular Docking Simulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Caviunin and Molecular Docking

This compound is a naturally occurring isoflavonoid found in plants of the Dalbergia genus. It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and osteogenic activities.[1][2][3][4] The molecular formula of this compound is C19H18O8, and its IUPAC name is 5,7-dihydroxy-6-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.[5][6] This technique is instrumental in drug discovery for screening virtual libraries of compounds, predicting binding affinities, and elucidating potential mechanisms of action.[7][8] By simulating the interaction between this compound and various protein targets, researchers can gain insights into its biological activities and guide further experimental studies.

Application Notes: Potential Targets for this compound Docking

The diverse biological activities of this compound suggest its interaction with multiple molecular targets. Molecular docking can be employed to investigate these interactions and prioritize experimental validation.

Anti-inflammatory and Osteoarthritis Applications

This compound has shown potential in modulating inflammatory pathways, which are also implicated in osteoarthritis.[1][9] A glycoside of this compound has been found to attenuate osteoarthritis by preventing the effects of interleukin-1β (IL-1β) and inhibiting the expression of matrix-degrading enzymes like MMP-3 and MMP-13.[1] The anti-inflammatory effects of isoflavonoids are often attributed to the inhibition of the NF-κB signaling pathway.[10]

Potential protein targets for docking studies in this area include:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade.

  • Lipoxygenase-3 (LOX-3): Another important enzyme in inflammatory pathways.[11]

  • Matrix Metalloproteinases (MMPs): Such as MMP-3 and MMP-13, which are involved in cartilage degradation in osteoarthritis.[1]

  • NF-κB pathway proteins: Including IκB kinase (IKK) and the p65 subunit of NF-κB, which are central regulators of inflammation.[10]

Osteogenic Applications

A this compound-based isoflavonoid has been shown to promote bone formation by stimulating the BMP2/Wnt-β-catenin signaling pathway.[3][12] This suggests its potential as a therapeutic agent for osteoporosis.[3]

Potential protein targets for docking include key components of this pathway:

  • Bone Morphogenetic Protein 2 (BMP2): A critical growth factor for bone formation.[3]

  • Wnt signaling proteins: Such as Wnt3a and Lrp5, which are crucial for osteoblast differentiation.[12]

  • Glycogen synthase kinase 3β (GSK3β): A key regulator of β-catenin levels.[12]

Anticancer Applications

Flavonoids, the class of compounds this compound belongs to, are known to exhibit anticancer effects by targeting various signaling pathways that are often dysregulated in cancer, such as the NF-κB, MAPK, and PI3K/AKT pathways.[4][13][14] These pathways regulate cell proliferation, survival, and metastasis.[4][13]

Potential protein targets for anticancer studies include:

  • Kinases in the MAPK pathway: Such as ERK, JNK, and p38, which are involved in cell growth and apoptosis.[13][14]

  • PI3K/AKT pathway proteins: Key regulators of cell survival and proliferation.[13]

  • NF-κB pathway proteins: Which play a role in tumor progression and drug resistance.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name5,7-dihydroxy-6-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one
Molecular FormulaC19H18O8
Molecular Weight374.3 g/mol
InChIKeySHONUJDWRZAHCQ-UHFFFAOYSA-N
Canonical SMILESCOC1=CC(=C(C=C1C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)OC)OC[15]
Table 2: Potential Protein Targets for this compound Docking
Target ProteinPDB ID ExampleBiological Activity/PathwayRationale for Selection
COX-21PXXAnti-inflammatoryKey enzyme in prostaglandin synthesis and inflammation.[11]
MMP-131XUDOsteoarthritisInvolved in cartilage degradation in osteoarthritis.[1]
NF-κB (p50/p65)1VKXAnti-inflammatory, AnticancerCentral transcription factor in inflammation and cancer progression.[4][10]
BMP21ES7OsteogenicInduces bone and cartilage formation.[3]
GSK3β1Q5KOsteogenicKey component of the Wnt/β-catenin signaling pathway.[12]
p38 MAPK3S3IAnticancerRegulates cellular responses to stress and is implicated in cancer.[14]
AKT11UNQAnticancerA central node in a signaling pathway involved in cell survival and proliferation.[13]

Experimental Protocols

This section provides a generalized protocol for performing molecular docking of this compound with a protein target using AutoDock, a widely used open-source docking software.[5]

Software and Resources Required:
  • AutoDock Tools (ADT): For preparing ligand and receptor files.[5]

  • AutoDock Vina or AutoDock 4: For performing the docking simulation.[7]

  • PyMOL or Discovery Studio Visualizer: For visualizing and analyzing the results.[5]

  • PubChem: To obtain the 3D structure of this compound.[15]

  • Protein Data Bank (PDB): To obtain the 3D structure of the target protein.[5]

Protocol for Molecular Docking of this compound

Step 1: Ligand Preparation (this compound)

  • Obtain Ligand Structure: Download the 3D structure of this compound in SDF format from the PubChem database (CID 6708635).[15]

  • File Format Conversion: Use a tool like OpenBabel to convert the SDF file to PDB format.

  • Prepare for Docking:

    • Load the this compound PDB file into AutoDock Tools (ADT).

    • Add polar hydrogens and compute Gasteiger charges.

    • Set the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in PDBQT format.[5]

Step 2: Protein (Receptor) Preparation

  • Obtain Receptor Structure: Download the PDB file of the target protein from the Protein Data Bank (e.g., COX-2, PDB ID: 1PXX).[5]

  • Prepare for Docking:

    • Load the protein PDB file into ADT.

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the study.

    • Add polar hydrogens and compute Gasteiger charges.

    • Save the prepared receptor in PDBQT format.[5]

Step 3: Setting up the Docking Grid

  • Define the Binding Site: Identify the active site or binding pocket of the protein. This can often be determined from the position of a co-crystallized ligand in the PDB structure or from published literature.

  • Generate the Grid Box: In ADT, define a grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters that will define the search space for the docking simulation.[5]

  • Run AutoGrid: Execute the AutoGrid program to pre-calculate the atomic affinity potentials for different atom types within the defined grid box. This generates a grid parameter file (.gpf) and several map files.[5]

Step 4: Running the Docking Simulation

  • Configure Docking Parameters: In ADT, set the docking parameters. For AutoDock, this involves choosing a search algorithm, such as the Lamarckian Genetic Algorithm, and specifying parameters like the number of GA runs, population size, and number of evaluations.[5]

  • Create Docking Parameter File: Save the docking parameters to a .dpf file.

  • Launch AutoDock: Run the AutoDock simulation from the command line, providing the prepared ligand (this compound.pdbqt), receptor (protein.pdbqt), grid parameter file (.gpf), and docking parameter file (.dpf) as inputs.[5] For AutoDock Vina, the command would be simpler, specifying the receptor, ligand, and grid box coordinates directly.[7]

Step 5: Analysis of Docking Results

  • Examine Binding Affinities: The docking output will provide a list of predicted binding poses for this compound, ranked by their binding affinity (in kcal/mol). Lower binding energy values indicate a more stable protein-ligand complex.[7]

  • Visualize Binding Poses: Use PyMOL or Discovery Studio Visualizer to open the docked complex files.[5]

  • Analyze Interactions: Investigate the interactions between this compound and the protein's active site residues. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the binding affinity.

  • Calculate RMSD (Optional): If a co-crystallized ligand is available as a reference, calculate the Root Mean Square Deviation (RMSD) between the docked pose of this compound and the reference ligand to assess the accuracy of the docking protocol.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_setup Grid Box Setup ligand_prep->grid_setup protein_prep Protein Preparation (Receptor) protein_prep->grid_setup docking_run Run Docking Simulation grid_setup->docking_run results_analysis Analyze Binding Affinity docking_run->results_analysis visualization Visualize Interactions results_analysis->visualization

Caption: General workflow for molecular docking of this compound.

This compound's Potential Anti-inflammatory Signaling Pathway

G cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_n NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_n Translocation IkB->NFkB_p50_p65 Inhibits Nucleus Nucleus Inflammatory_Genes Inflammatory Genes (e.g., COX-2, TNF-α) NFkB_p50_p65_n->Inflammatory_Genes Activates

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

This compound's Potential Osteogenic Signaling Pathway

G cluster_nucleus Nucleus Caviunin_Glycoside This compound Glycoside (CAFG) BMP2 BMP2 Caviunin_Glycoside->BMP2 Stimulates Wnt3a Wnt3a Caviunin_Glycoside->Wnt3a Stimulates BMP2->Wnt3a Lrp5_6 LRP5/6 Wnt3a->Lrp5_6 Binds GSK3b GSK3β Lrp5_6->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Degrades beta_catenin_n β-catenin beta_catenin->beta_catenin_n Accumulation & Translocation Nucleus Nucleus Osteogenic_Genes Osteogenic Genes (e.g., Runx2) beta_catenin_n->Osteogenic_Genes Activates

Caption: this compound's potential activation of the BMP2/Wnt-β-catenin pathway.

References

Application Notes and Protocols for Caviunin in In Vivo Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caviunin, and its glycoside form (CAFG), are isoflavonoids primarily isolated from Dalbergia sissoo (Indian Rosewood). Preclinical in vivo studies have demonstrated its potential therapeutic effects, particularly in the context of osteoarthritis. These application notes provide a comprehensive overview of the methodologies and protocols for utilizing this compound and its derivatives in animal models of osteoarthritis, based on published research. The information is intended to guide researchers in designing and executing their own in vivo studies.

Therapeutic Rationale: Osteoarthritis

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, subchondral bone changes, and inflammation. This compound glycoside (CAFG) has been shown to exert chondroprotective effects by modulating key signaling pathways involved in cartilage homeostasis and inflammation. The primary mechanism of action involves the stimulation of the canonical Wnt signaling pathway, leading to increased production of Bone Morphogenetic Protein-2 (BMP-2), a key factor in bone and cartilage formation.[1]

Animal Model: Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats

The most commonly cited model for evaluating the anti-osteoarthritic effects of this compound is the monosodium iodoacetate (MIA)-induced OA model in rats. MIA is a glycolysis inhibitor that, when injected intra-articularly, induces chondrocyte death, leading to cartilage degradation and subchondral bone lesions that mimic human OA.

Quantitative Data from In Vivo Studies

The following table summarizes the quantitative data from a key study investigating the effects of a Dalbergia sissoo extract (DSE), containing this compound glycoside, in a rat model of MIA-induced osteoarthritis.

Table 1: In Vivo Efficacy of Dalbergia sissoo Extract (DSE) in MIA-Induced Osteoarthritis Rat Model

ParameterMIA Control GroupDSE (250 mg/kg/day)DSE (500 mg/kg/day)
Serum Biomarkers
CTX-IElevatedDecreasedDecreased
CTX-IIElevatedDecreasedDecreased
COMPElevatedDecreasedDecreased
IL-1βElevatedDecreasedDecreased
MMP-3ElevatedDecreasedDecreased
MMP-13ElevatedDecreasedDecreased

Note: Specific quantitative values (mean ± SD) for the serum biomarkers were not available in the publicly accessible abstracts. The table reflects the qualitative changes reported in the study.[2]

Experimental Protocols

Preparation of Dalbergia sissoo Extract (DSE)

While the specific extraction method for the DSE used in the primary study is not detailed in the abstract, a general method for preparing an ethanolic extract of Dalbergia sissoo leaves is as follows:

  • Collection and Preparation of Plant Material: Collect fresh, healthy leaves of Dalbergia sissoo. Wash the leaves thoroughly with distilled water to remove any dirt and debris.

  • Drying: Dry the leaves in a shaded area with good air circulation until they are brittle.

  • Pulverization: Grind the dried leaves into a coarse powder using a mechanical grinder.

  • Extraction:

    • Soak the powdered leaves in 95% ethanol (e.g., 100g of powder in 1 L of ethanol).

    • Macerate for 48-72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain a semi-solid extract.

    • Dry the extract completely in a desiccator.

  • Storage: Store the dried extract in an airtight container at 4°C.

MIA-Induced Osteoarthritis Model in Rats

Materials:

  • Male Wistar rats (or Sprague-Dawley) of a specified age and weight.

  • Monosodium iodoacetate (MIA)

  • Sterile saline (0.9% NaCl)

  • Isoflurane or other suitable anesthetic

  • Insulin syringes with 27-30G needles

  • Clippers and disinfectant swabs

Procedure:

  • Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Anesthesia: Anesthetize the rats using isoflurane inhalation or another appropriate method.

  • Preparation of Injection Site: Shave the hair around the right knee joint and disinfect the skin with an appropriate antiseptic.

  • MIA Injection:

    • Dissolve MIA in sterile saline to the desired concentration (e.g., 2 mg of MIA in 50 µL of saline).

    • Flex the knee joint to a 90-degree angle.

    • Carefully insert a 27-30G needle through the patellar ligament into the intra-articular space.

    • Inject 50 µL of the MIA solution.

    • The contralateral (left) knee can be injected with 50 µL of sterile saline to serve as a control.

  • Post-Injection Care: Monitor the animals for any signs of distress and allow them to recover from anesthesia in a clean, warm cage.

Administration of Dalbergia sissoo Extract (DSE)

Materials:

  • Prepared DSE

  • Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution: Suspend the DSE in the chosen vehicle to achieve the desired concentrations (e.g., 250 mg/kg and 500 mg/kg).

  • Administration:

    • Treatment can be initiated either prophylactically (before MIA injection) or therapeutically (after MIA injection). The cited study began treatment after the induction of OA.

    • Administer the DSE suspension orally via gavage once daily.

    • The volume of administration should be consistent across all animals (e.g., 10 mL/kg body weight).

    • The control group should receive the vehicle only.

  • Treatment Duration: The cited study administered the extract for 28 consecutive days.[2]

Assessment of Outcomes

1. Serum Biomarker Analysis:

  • At the end of the treatment period, collect blood samples via cardiac puncture or another appropriate method.

  • Separate the serum by centrifugation.

  • Analyze the serum levels of biomarkers for cartilage degradation (CTX-I, CTX-II, COMP) and inflammation (IL-1β, MMP-3, MMP-13) using commercially available ELISA kits.

2. Histopathological Analysis:

  • Euthanize the animals and dissect the knee joints.

  • Fix the joints in 10% neutral buffered formalin.

  • Decalcify the samples in a suitable decalcifying agent.

  • Process the tissues, embed in paraffin, and section.

  • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Safranin O-Fast Green or Toluidine Blue for proteoglycan content in the cartilage.

  • Score the cartilage degradation using a standardized scoring system (e.g., OARSI score).

3. Micro-Computed Tomography (Micro-CT) Analysis:

  • Scan the dissected knee joints using a micro-CT scanner to assess subchondral bone architecture.

  • Analyze parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

Visualizations

Signaling Pathway

Caviunin_Wnt_Signaling This compound This compound Glycoside (CAFG) Wnt_Pathway Canonical Wnt Signaling Pathway This compound->Wnt_Pathway stimulates Beta_Catenin β-catenin (stabilization & nuclear translocation) Wnt_Pathway->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF complexes with BMP2_Gene BMP-2 Gene Transcription TCF_LEF->BMP2_Gene activates BMP2_Protein BMP-2 Protein Production BMP2_Gene->BMP2_Protein Chondroprotection Chondroprotection & Osteogenesis BMP2_Protein->Chondroprotection promotes

Caption: this compound's Proposed Mechanism of Action.

Experimental Workflow

Experimental_Workflow start Start: Acclimatize Rats (1 week) oa_induction Induce Osteoarthritis: Intra-articular MIA injection (Day 0) start->oa_induction treatment_start Begin Daily Oral Treatment (Day 1) oa_induction->treatment_start group1 Group 1: Vehicle Control treatment_start->group1 group2 Group 2: MIA + Vehicle treatment_start->group2 group3 Group 3: MIA + DSE (250 mg/kg) treatment_start->group3 group4 Group 4: MIA + DSE (500 mg/kg) treatment_start->group4 treatment_end End of Treatment (Day 28) group1->treatment_end group2->treatment_end group3->treatment_end group4->treatment_end euthanasia Euthanasia & Sample Collection treatment_end->euthanasia analysis Outcome Analysis: - Serum Biomarkers - Histopathology - Micro-CT euthanasia->analysis end End of Study analysis->end

Caption: MIA-Induced OA and this compound Treatment Workflow.

References

Analytical Standards for Caviunin Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caviunin, an isoflavonoid primarily isolated from plants of the Dalbergia genus, has garnered significant scientific interest due to its potential therapeutic properties. As a member of the flavonoid family, this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and osteogenic effects. This document provides detailed application notes and protocols for researchers engaged in the study of this compound, with a focus on its analytical standards, experimental methodologies, and putative signaling pathways.

Physicochemical Properties and Analytical Standards

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its accurate identification, quantification, and use as an analytical standard.

PropertyValueReference
Molecular Formula C₁₉H₁₈O₈[1]
Molecular Weight 374.3 g/mol [1]
IUPAC Name 5,7-dihydroxy-6-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one[1]
CAS Number 4935-92-6[1]
Appearance Pale yellow crystalline solid
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents.

Standard Preparation: For use as an analytical standard, this compound should be of high purity (≥98%), as determined by High-Performance Liquid Chromatography (HPLC). Stock solutions are typically prepared in methanol or DMSO at a concentration of 1-10 mg/mL and stored at -20°C. Working solutions should be freshly prepared by diluting the stock solution in the appropriate solvent for the specific application.

Experimental Protocols

Extraction and Isolation of this compound from Dalbergia sissoo

This protocol outlines a general procedure for the extraction and chromatographic purification of this compound from the leaves of Dalbergia sissoo.[2]

Materials:

  • Dried and powdered leaves of Dalbergia sissoo

  • Methanol (analytical grade)

  • Silica gel (60-120 mesh) for column chromatography

  • Solvents for chromatography: n-hexane, ethyl acetate, methanol

  • Rotary evaporator

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel G)

Procedure:

  • Extraction:

    • Macerate 100 g of dried, powdered Dalbergia sissoo leaves in 500 mL of methanol for 72 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

  • Column Chromatography:

    • Prepare a slurry of silica gel in n-hexane and pack it into a chromatography column.

    • Dissolve the crude methanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate, and then load the dried extract-silica gel mixture onto the top of the prepared column.

    • Elute the column sequentially with solvent systems of increasing polarity, starting with 100% n-hexane, followed by gradients of n-hexane-ethyl acetate, and finally ethyl acetate-methanol.

    • Collect fractions of 20-25 mL.

  • Fraction Analysis and Purification:

    • Monitor the collected fractions by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) or by staining with an appropriate reagent (e.g., iodine vapor).

    • Pool the fractions containing the compound of interest (this compound).

    • Concentrate the pooled fractions to dryness to yield purified this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent or by preparative HPLC.

Workflow for this compound Extraction and Isolation

G plant_material Dalbergia sissoo (Dried, Powdered Leaves) extraction Maceration (Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Methanol Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling purification Concentration & Further Purification pooling->purification This compound Purified this compound purification->this compound G start Seed RAW 264.7 cells in 96-well plate adhesion Overnight Adhesion start->adhesion pretreatment Pre-treat with this compound (various concentrations) adhesion->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation 24-hour Incubation stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess_reagent Add Griess Reagent supernatant->griess_reagent absorbance Measure Absorbance at 540 nm griess_reagent->absorbance analysis Calculate NO Inhibition and IC50 value absorbance->analysis G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Gene Induces This compound This compound This compound->IKK Inhibits G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAFG This compound Glycoside (CAFG) Wnt_receptor Frizzled/LRP5/6 Receptor Complex CAFG->Wnt_receptor Activates Dsh Dishevelled (Dvl) Wnt_receptor->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation APC_Axin APC/Axin Complex degradation Proteasomal Degradation beta_catenin->degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates and Translocates Nucleus Nucleus TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Gene Target Gene Transcription (e.g., BMP-2) TCF_LEF->Gene Osteogenesis Osteogenesis Gene->Osteogenesis

References

Troubleshooting & Optimization

Caviunin Solubility and Experimental Guide: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Caviunin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound is sparingly soluble in common organic solvents.[1] Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating a concentrated stock solution. For some applications, a co-solvent system, such as a small amount of DMSO to initially dissolve the compound followed by dilution with methanol, can also be effective.[2]

Q2: I am seeing precipitation when I add my this compound stock solution to my cell culture media. What is happening?

A2: This is a common issue for poorly water-soluble compounds like this compound. The precipitation is likely due to the low solubility of this compound in the aqueous environment of your cell culture medium. When the DMSO stock solution is diluted, the concentration of the organic solvent decreases significantly, causing this compound to fall out of solution.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity, typically at or below 0.1%. The exact tolerance can vary between cell lines, so it is advisable to run a vehicle control (media with the same final concentration of DMSO) to assess any potential effects on your specific cells.

Q4: Can I heat the this compound solution to improve solubility?

A4: Gentle heating and sonication can be used to aid in the dissolution of this compound in a solvent like DMSO. However, it is crucial to monitor the temperature to avoid degradation of the compound. Once dissolved in a stock solution, avoid repeated freeze-thaw cycles which can also lead to precipitation.

Q5: How should I prepare this compound for in-vivo oral administration?

A5: For oral gavage in rodent models, isoflavones are often formulated as a suspension. A common vehicle is a solution of 5% Tween® 80 in saline.[3] Other approaches for poorly soluble compounds include microencapsulation or the use of semi-solid formulations with sweeteners and flavor-masking agents to encourage voluntary oral administration by rodents.[4]

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

If you are encountering precipitation when diluting your this compound stock solution into aqueous media, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for this compound precipitation issues.

This compound Solubility Data

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Sparingly SolubleRecommended for preparing stock solutions. Heating and sonication may be required.
MethanolSparingly SolubleCan be used as a co-solvent with DMSO.[2]
EthanolSparingly Soluble[1]
WaterSparingly Soluble[1]
Trifluoroacetic AcidFairly Soluble[1]

Researchers should empirically determine the solubility of this compound in their specific solvent and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In-Vitro Experiments

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight of this compound: 374.34 g/mol ).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to dissolve the this compound.

  • If the this compound does not fully dissolve, gently warm the solution in a water bath (not exceeding 37°C) or sonicate for short intervals until the solution is clear.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: In-Vitro Cytotoxicity Assay using MTT

This protocol outlines a general method for assessing the cytotoxicity of this compound on a chosen cell line.

Materials:

  • Adherent cells of choice

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).

  • Remove the old medium from the cells and add the this compound dilutions and controls to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Preparation of this compound for In-Vivo Oral Administration in Rodents

This protocol provides a method for preparing a this compound suspension for oral gavage.

Materials:

  • This compound powder

  • Tween® 80

  • Saline (0.9% NaCl), sterile

  • Mortar and pestle or homogenizer

  • Sterile tubes

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the animals.

  • Weigh the this compound powder.

  • Prepare a 5% Tween® 80 solution in sterile saline.

  • Levigate the this compound powder with a small amount of the 5% Tween® 80 solution to form a smooth paste.

  • Gradually add the remaining volume of the 5% Tween® 80 solution while continuously mixing or homogenizing to create a uniform suspension.

  • Ensure the suspension is well-mixed before each administration.

Putative Signaling Pathways Modulated by this compound

Based on studies of other flavonoids and a this compound glycoside, this compound may exert its biological effects through the modulation of key signaling pathways such as PI3K/Akt/mTOR, NF-κB, and Wnt.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K This compound This compound This compound->PI3K Inhibition (Putative) IKK IKK This compound->IKK Inhibition (Putative) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inflammation Inflammation, Immune Response Gene Gene Transcription NFkB_nuc->Gene Gene->Inflammation

Caption: Putative signaling pathways modulated by this compound.

References

Caviunin stability issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of caviunin in various solvents. The information is intended for researchers, scientists, and drug development professionals working with this isoflavonoid.

Disclaimer: Specific quantitative stability data for this compound is limited in publicly available literature. The information provided here is based on the chemical structure of this compound, general knowledge of isoflavonoid stability, and data from structurally related compounds. It is crucial to perform solvent-specific stability studies for your particular experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and how might it affect its stability?

This compound is an O-methylated isoflavone with the chemical name 5,7-dihydroxy-6-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one[1]. Its structure contains multiple hydroxyl and methoxy groups, which are susceptible to chemical modifications that can lead to degradation. The phenolic hydroxyl groups are prone to oxidation, especially in the presence of light, oxygen, and metal ions. The methoxy groups and the core chromen-4-one structure can be susceptible to hydrolysis under acidic or basic conditions.

Q2: Which solvents are recommended for dissolving this compound?

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetonitrile

  • Acetone

For aqueous solutions, the solubility is expected to be low. The use of co-solvents or formulation strategies may be necessary for aqueous applications. It is recommended to start with a small amount of the compound and test its solubility in a range of solvents to find the most suitable one for your experiment[2][3][4][5].

Q3: What are the common degradation pathways for isoflavonoids like this compound?

Based on the stability of other flavonoids, the most common degradation pathways for this compound are likely to be:

  • Oxidation: The dihydroxy substitution on the A-ring makes this compound susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. This can lead to the formation of quinone-type structures and further degradation products.

  • Hydrolysis: Under strong acidic or basic conditions, the methoxy groups or the heterocyclic C-ring of the isoflavone structure can be cleaved[6].

  • Photodegradation: Exposure to UV or even visible light can provide the energy to initiate degradation reactions, particularly oxidation.

Q4: How should I store this compound solutions to minimize degradation?

To minimize degradation, this compound solutions should be:

  • Stored at low temperatures (-20°C or -80°C).

  • Protected from light by using amber vials or wrapping containers in aluminum foil.

  • Purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, especially for long-term storage.

  • Prepared fresh whenever possible.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of this compound, solvent impurities, or interaction with the container.1. Analyze a blank: Inject the solvent used to dissolve this compound to check for impurities. 2. Perform forced degradation: Subject a sample of this compound to stress conditions (acid, base, heat, light, oxidation) to identify potential degradation peaks. 3. Use a photodiode array (PDA) detector: Check for peak purity to see if the unexpected peaks are co-eluting with the main this compound peak.
Loss of biological activity of this compound solution Degradation of the active compound.1. Check storage conditions: Ensure the solution has been stored properly (protected from light, at a low temperature, and with minimal headspace). 2. Analyze by HPLC: Quantify the amount of this compound remaining in the solution to confirm degradation. 3. Prepare fresh solution: If degradation is confirmed, prepare a fresh solution immediately before use.
Color change of the this compound solution Oxidation or other chemical reactions.1. Visually inspect for precipitation. 2. Analyze by UV-Vis spectroscopy: A shift in the absorption spectrum can indicate a change in the chemical structure. 3. Analyze by HPLC-MS: To identify the new compounds formed.
Low recovery of this compound from a sample Adsorption to container surfaces, or degradation during sample processing.1. Test different container types: (e.g., polypropylene vs. glass). 2. Minimize sample processing time: Keep samples on ice and process them as quickly as possible. 3. Evaluate extraction efficiency: Spike a blank matrix with a known amount of this compound and measure the recovery.

Data Presentation

As specific quantitative stability data for this compound is not available, the following table provides an example of how to present such data once it has been generated from experimental work.

Table 1: Example Stability of this compound (1 mg/mL) in Different Solvents under Various Conditions for 24 hours.

SolventCondition% this compound RemainingAppearance
DMSORoom Temperature, Light85%Slight yellowing
DMSORoom Temperature, Dark98%Colorless
DMSO4°C, Dark>99%Colorless
EthanolRoom Temperature, Light75%Yellow solution
EthanolRoom Temperature, Dark95%Colorless
AcetonitrileRoom Temperature, Dark97%Colorless
PBS (pH 7.4)37°C, Dark60%Turbid

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound[7][8][9].

  • Instrumentation: HPLC system with a UV/Vis or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Start with a gradient of 5-10% B and increase to 90-95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the maximum absorbance of this compound (typically between 250-350 nm for isoflavonoids).

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and create a calibration curve with at least five concentration points.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of an analytical method[6][10].

  • Acid Hydrolysis: Incubate a this compound solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a this compound solution in 0.1 M NaOH at room temperature for 4-8 hours.

  • Oxidative Degradation: Treat a this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of this compound at 105°C for 24 hours. Dissolve and analyze.

  • Photodegradation: Expose a this compound solution to UV light (e.g., 254 nm) or sunlight for 24-48 hours.

  • Analysis: Analyze all stressed samples by the developed HPLC method and compare the chromatograms to that of an unstressed control.

Visualizations

G Troubleshooting Logic for this compound Instability start Experiment Shows Unexpected Results check_purity Check Initial Purity of this compound Stock start->check_purity review_storage Review Solution Storage Conditions start->review_storage analyze_solution Analyze Solution by HPLC check_purity->analyze_solution review_storage->analyze_solution degradation_peaks Degradation Peaks Present? analyze_solution->degradation_peaks no_degradation This compound is Stable. Investigate Other Experimental Variables. degradation_peaks->no_degradation No optimize_storage Optimize Storage: - Lower Temperature - Protect from Light - Use Inert Gas degradation_peaks->optimize_storage Yes prepare_fresh Prepare Fresh Solution Immediately Before Use optimize_storage->prepare_fresh

Caption: Troubleshooting workflow for this compound stability issues.

G Experimental Workflow for this compound Stability Assessment prep_solution Prepare this compound Solution in Chosen Solvent stress_conditions Expose Aliquots to Stress Conditions (Light, Heat, pH, Oxidant) prep_solution->stress_conditions storage_conditions Store Aliquots under Different Storage Conditions (Temp, Light) prep_solution->storage_conditions sampling Take Samples at Defined Time Points stress_conditions->sampling storage_conditions->sampling hplc_analysis Analyze Samples by Stability-Indicating HPLC sampling->hplc_analysis data_analysis Quantify this compound Peak Area and Degradation Products hplc_analysis->data_analysis conclusion Determine Degradation Rate and Optimal Storage Conditions data_analysis->conclusion

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing Caviunin Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of caviunin in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is an isoflavonoid, a class of polyphenolic compounds found in various plants, particularly those of the Dalbergia genus.[1] Isoflavonoids are recognized for a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2] Specifically, a glycoside of this compound has been shown to stimulate the canonical Wnt signaling pathway, which is involved in cellular growth and differentiation.[3]

Q2: What is a recommended starting concentration range for this compound in cell viability assays?

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented, data from related isoflavonoids and other compounds isolated from Dalbergia species can provide guidance. Cytotoxic effects of these related compounds are often observed in the micromolar (µM) range.[4][5] A this compound glycoside has been shown to be active in chondrocytes at a concentration of 1 µM.[6]

Therefore, a sensible starting range for a dose-response experiment with this compound would be from 0.1 µM to 100 µM . This range is broad enough to capture potential cytotoxic effects and determine an IC50 value.

Q3: How should I dissolve this compound for use in cell culture?

Like many isoflavonoids, this compound has low aqueous solubility. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO, which can then be serially diluted in cell culture medium to achieve the desired final concentrations.

Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% (v/v) , to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (media with the same final concentration of DMSO as the highest this compound concentration) in your experiments.

Q4: How does the optimal concentration of this compound vary between different cell lines?

The effective concentration of any compound, including this compound, can vary significantly between different cell lines. This variability is influenced by factors such as the expression levels of target proteins, metabolic rates, and membrane permeability of the cells. Therefore, it is essential to perform a dose-response experiment for each new cell line to determine the specific IC50 value.[8]

Data on Related Compounds

Since specific data for this compound is limited, the following table summarizes the cytotoxic activity (IC50 values) of other isoflavonoids and compounds isolated from Dalbergia species to provide a comparative reference.

Compound/ExtractCell Line(s)IC50 Value (µM)Reference
Compound 1 (Oleoyl Hybrid) HTB-26 (Breast Cancer), PC-3 (Prostate Cancer), HepG2 (Liver Cancer)10 - 50[4]
Compound 2 (Oleoyl Hybrid) HCT116 (Colon Cancer)0.34[4]
Baicalein MCF-7 (Breast Cancer)95[9]
Naringenin 786-O (Renal Cancer), OS-RC-2 (Renal Cancer)8.91, 7.78[10]
Formononetin Derivative PC3 (Prostate Cancer)1.9[2]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines a standard procedure for determining cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cells (in logarithmic growth phase)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Remove the old medium from the cells and add 100 µL of the diluted this compound solutions. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low cell viability in vehicle control High concentration of DMSO is toxic to cells.Ensure the final DMSO concentration is below 0.1%. Perform a dose-response curve for DMSO alone to determine the toxicity threshold for your specific cell line.[7]
No decrease in cell viability even at high this compound concentrations 1. The chosen cell line is resistant to this compound. 2. Insufficient incubation time. 3. This compound precipitated out of solution.1. Test this compound on a different, potentially more sensitive, cell line. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Visually inspect wells for precipitate. Prepare fresh dilutions and consider using a stepwise dilution method.
High variability between replicate wells 1. Uneven cell seeding. 2. Pipetting errors. 3. Incomplete formazan solubilization in MTT assay.1. Ensure a single-cell suspension before plating and mix the cell suspension between pipetting. 2. Use calibrated pipettes and ensure proper technique. 3. Ensure complete mixing after adding the solubilization solution and visually confirm that all formazan crystals are dissolved before reading the plate.
Precipitate observed in the culture medium Low aqueous solubility of this compound.Prepare fresh dilutions for each experiment. Consider reducing the highest concentration tested or preparing intermediate dilutions in a serum-free medium before adding to cells.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Modulated by this compound

This compound, as an isoflavonoid, may influence several signaling pathways implicated in cancer cell proliferation and survival. A this compound glycoside has been shown to activate the Wnt signaling pathway.[3] Additionally, other flavonoids are known to modulate the PI3K/Akt pathway, which is a key regulator of cell growth and apoptosis.[12][13]

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Frizzled Frizzled Receptor This compound->Frizzled Activates? Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates Nucleus Nucleus

Simplified Wnt Signaling Pathway

PI3K_AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Inhibits? PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Simplified PI3K/Akt Signaling Pathway
Experimental Workflow for Optimizing this compound Concentration

The following diagram illustrates a logical workflow for determining the optimal concentration of this compound for cell viability assays.

Experimental_Workflow Start Start: Prepare this compound Stock (e.g., 20 mM in DMSO) Seeding Seed Cells in 96-well Plate (Optimal Density) Start->Seeding Incubate_24h Incubate for 24h (Cell Attachment) Seeding->Incubate_24h Dose_Response Dose-Response Treatment: Add serial dilutions of this compound (e.g., 0.1 µM to 100 µM) + Vehicle Control (DMSO) Incubate_24h->Dose_Response Incubate_Treatment Incubate for Desired Time (e.g., 24h, 48h, 72h) Dose_Response->Incubate_Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT, XTT) Incubate_Treatment->Viability_Assay Data_Analysis Data Analysis: Calculate % Viability vs. Control Determine IC50 Value Viability_Assay->Data_Analysis End End: Optimized Concentration Determined Data_Analysis->End

Workflow for this compound Concentration Optimization

References

Technical Support Center: Troubleshooting Caviunin Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Why did the Caviunin I purchased precipitate when I added it to my cell culture medium?

A1: this compound, like many isoflavonoids, has low aqueous solubility. Cell culture media are aqueous-based, and adding a concentrated stock of this compound (likely dissolved in an organic solvent like DMSO) can cause it to precipitate out of solution. This is a common issue with hydrophobic compounds.

Q2: What is the best solvent to dissolve this compound for cell culture experiments?

A2: For initial stock solutions, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro studies.[1] It is important to first dissolve the compound in a minimal amount of the organic solvent before further dilution.[1]

Q3: How can I prevent this compound from precipitating in my media?

A3: To prevent precipitation, it is crucial to prepare a high-concentration stock solution in an appropriate organic solvent (e.g., 100% DMSO) and then serially dilute it to the final working concentration in your cell culture medium.[2] The final concentration of the organic solvent in the media should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[2]

Q4: Does the pH of my media affect this compound solubility?

A4: Yes, the pH of the aqueous solution can significantly impact the solubility and stability of isoflavonoids.[1][3] Generally, isoflavones are more stable in acidic conditions.[1] While most cell culture media are buffered to a physiological pH (around 7.2-7.4), drastic changes in pH should be avoided.

Q5: Can I heat the media to help dissolve the this compound?

A5: Gentle heating (e.g., up to 40°C) can sometimes help dissolve compounds.[1] However, excessive heat can lead to the degradation of the compound and other media components. This should be done with caution and validated for your specific experimental setup.

Troubleshooting Guide

Problem: My this compound solution is cloudy and shows visible precipitate.

This is a common indication that the this compound has precipitated out of the solution. Below are steps to troubleshoot this issue.

Visual Troubleshooting Workflow

G A Precipitation Observed B Review Stock Solution Preparation A->B G Incorrect Solvent or Concentration? B->G C Review Dilution Method H Sudden Addition to Media? C->H D Check Final DMSO Concentration I Concentration > 0.5%? D->I E Consider Media Components J Serum Interaction? E->J F Optimize Protocol G->C No G->F Yes H->D No H->F Yes I->E No I->F Yes J->F Yes J->F No, Issue Resolved

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data for Structurally Similar Isoflavonoids

The following table summarizes the solubility of isoflavonoids with structures similar to this compound. This data can be used as a general reference.

CompoundSolventSolubilityReference
Biochanin A1:9 DMSO:PBS (pH 7.2)~0.1 mg/mL[1]
GenisteinAcetone4 mg/mL[4]
HesperetinAcetonitrile85 mmol·L⁻¹[3]
NaringeninAcetonitrile77 mmol·L⁻¹[3]
QuercetinAcetone80 mmol·L⁻¹[3]
RutinAcetonitrile0.50 mmol·L⁻¹[3]

Note: The solubility of a compound is dependent on various factors including temperature, pH, and the presence of other solutes.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Calculate the required mass:

    • The molecular weight of this compound is 330.3 g/mol .

    • To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.01 mol/L * 0.001 L * 330.3 g/mol * 1000 mg/g = 3.303 mg

  • Weighing: Carefully weigh 3.303 mg of this compound powder and transfer it to a sterile amber vial.

  • Dissolution: Add 1 mL of sterile DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Sonication: To ensure complete dissolution, place the vial in a bath sonicator for 10-15 minutes.[2]

  • Visual Inspection: Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions and Addition to Media

This protocol details the serial dilution of the this compound stock solution to prepare a final working concentration in cell culture media.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate dilution of the this compound stock solution in sterile DMSO or cell culture medium. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10.

  • Final Dilution:

    • To achieve a final concentration of 10 µM this compound in 10 mL of media, you would add 10 µL of the 10 mM stock solution.

    • Crucial Step: Add the this compound stock solution drop-wise to the pre-warmed cell culture medium while gently swirling the flask or tube. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration:

    • Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%.[2] For the example above, 10 µL of DMSO in 10 mL of media results in a final DMSO concentration of 0.1%.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples.[2]

Factors Affecting Isoflavonoid Solubility

The solubility of this compound and other isoflavonoids is influenced by a combination of physical and chemical factors. Understanding these relationships is key to preventing precipitation.

G cluster_0 Compound Properties cluster_1 Solvent Properties cluster_2 Environmental Factors A Chemical Structure H Solubility A->H B Particle Size B->H C Polarity C->H D pH D->H E Co-solvents (e.g., DMSO) E->H F Temperature F->H G Agitation G->H

Caption: Factors influencing the solubility of isoflavonoids.

References

Caviunin & Isoflavonoids in Biochemical Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing caviunin and other isoflavonoids in biochemical assays. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate potential assay interference and ensure the validity of your experimental results. Plant-derived compounds like isoflavonoids are a rich source for drug discovery, but their chemical properties can sometimes lead to misleading results in common assay formats.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest to researchers?

This compound is a natural isoflavonoid found in plants of the Dalbergia genus.[1] It has garnered research interest for its potential therapeutic properties, including osteogenic (bone-forming) and anti-osteoarthritic effects.[2][3] Like other isoflavonoids, it is being investigated for its role in various signaling pathways.

Q2: Is this compound known to interfere with biochemical assays?

Currently, there is no specific, widespread evidence in the scientific literature that categorizes this compound as a Pan-Assay Interference Compound (PAIN). PAINS are compounds known to cause false-positive results in high-throughput screens through non-specific mechanisms.[4] However, the broader class of compounds to which this compound belongs—flavonoids and polyphenols—are known to be potential sources of assay interference.[5][6] Therefore, it is prudent for researchers to be aware of and test for potential interference.

Q3: What are Pan-Assay Interference Compounds (PAINS) and why are they a concern?

PAINS are chemical structures that tend to produce false positive results in a wide range of biochemical assays.[4] They often act non-specifically through various mechanisms rather than by specifically binding to the intended biological target.[7] Identifying PAINS early in a drug discovery campaign is crucial to avoid wasting resources on compounds that are unlikely to be developed into selective drugs.[7]

Q4: What are the common mechanisms of assay interference by polyphenolic compounds?

Polyphenolic compounds, including isoflavonoids, can interfere in biochemical assays through several mechanisms:

  • Aggregation: Some small molecules can form aggregates in solution that sequester and inhibit enzymes non-specifically.[8][9] This is a common mechanism for promiscuous inhibitors.

  • Redox Activity: The presence of phenolic hydroxyl groups can lead to redox cycling, which can interfere with assays that rely on redox-sensitive reagents or readouts.[3]

  • Chemical Reactivity: Certain functional groups present in these compounds can react covalently and non-specifically with proteins.[10]

  • Optical Interference: Colored or fluorescent compounds can interfere with absorbance- or fluorescence-based assays.[11][12]

  • Metal Chelation: Some polyphenols can chelate metal ions that may be essential for enzyme function or assay reagents.[11]

Troubleshooting Guide

Q5: I'm observing unexpected activity with this compound in my assay. How can I determine if it's a genuine hit or an artifact?

If you observe activity, it is essential to perform a series of control experiments to rule out assay interference. The following steps can help you triage your results.

Initial Triage of Hits

StepExperimental QuestionRationale
1. Dose-Response Curve Does the compound exhibit a standard, sigmoidal dose-response curve?Non-specific activity often results in steep, non-ideal dose-response curves.
2. Visual Inspection Is the compound colored? Does it precipitate in the assay buffer?To check for potential optical interference or poor solubility leading to aggregation.
3. Structural Alert Analysis Does the structure of this compound or a related compound contain known PAINS motifs?Use computational filters (PAINS filters) to check for substructures associated with assay interference.[13]

Q6: What specific experiments can I perform to identify the mechanism of interference?

If initial triage suggests potential interference, the following experiments can help elucidate the underlying mechanism.

Confirmatory Assays for Interference

AssayPurposeExpected Outcome if Interference is Present
Detergent Test To test for aggregation-based inhibition.Activity is significantly reduced or eliminated in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).[8]
Orthogonal Assay To confirm activity using a different detection method.The compound is inactive or shows significantly reduced potency in an assay that measures a different output (e.g., substrate consumption vs. product formation) or uses a different technology.[14]
Covalent Binding Check To assess non-specific, covalent modification of proteins.Techniques like ALARM NMR or mass spectrometry can show modification of non-target proteins.[7]
Blank Assay Control To check for direct interference with the assay signal.Run the assay without the enzyme or target protein. A signal in the presence of the compound indicates direct interference with the detection reagents.

Experimental Protocols

Protocol 1: Detergent Test for Aggregation-Based Inhibition

Objective: To determine if the observed inhibition by a test compound is due to the formation of aggregates.

Materials:

  • Test compound (e.g., this compound)

  • Target enzyme and substrate

  • Assay buffer

  • Non-ionic detergent (e.g., Triton X-100)

  • Plate reader for signal detection

Methodology:

  • Prepare two sets of dose-response curves for the test compound.

  • For the first set, prepare dilutions of the test compound in the standard assay buffer.

  • For the second set, prepare dilutions of the test compound in the assay buffer containing 0.01% (v/v) Triton X-100.

  • Add the target enzyme to all wells and pre-incubate with the compound for 15-30 minutes.

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the reaction progress on a plate reader.

  • Compare the IC50 values from both sets of curves. A significant rightward shift in the IC50 in the presence of detergent suggests aggregation-based inhibition.

Protocol 2: Orthogonal Assay Confirmation

Objective: To validate a hit using an assay with a different detection principle to rule out technology-specific interference.

Methodology:

  • Identify a suitable orthogonal assay for your target. For example, if your primary screen was a fluorescence-based assay measuring product formation, an orthogonal assay could be a luminescence-based assay measuring the depletion of a cofactor (e.g., ATP).

  • Perform a dose-response experiment for the test compound using the validated orthogonal assay.

  • Compare the potency (e.g., IC50 or EC50) of the compound in the primary and orthogonal assays.

  • A significant loss of potency or inactivity in the orthogonal assay suggests that the initial result may have been an artifact of the primary assay technology.[14]

Visualizing Workflows and Concepts

Workflow for Investigating Potential Assay Interference

G A Initial Hit Observed in Primary Screen B Perform Dose-Response and Visual Inspection A->B C Run PAINS/Structural Filters B->C D Suspicion of Interference? C->D E Genuine Hit (Proceed with Hit Validation) D->E No F Conduct Confirmatory Assays D->F Yes G Detergent Test (Aggregation?) F->G H Orthogonal Assay (Technology-Specific?) F->H I Blank Assay (Direct Signal Interference?) F->I J Characterize Interference Mechanism G->J H->J I->J K Deprioritize Compound / Flag as Artifact J->K

A logical workflow for triaging hits and identifying potential assay interference.

Common Mechanisms of Assay Interference by Polyphenols

G cluster_mechanisms Interference Mechanisms cluster_assays Affected Assay Readouts A Aggregation E Enzyme Inhibition (False Positive) A->E B Redox Cycling G Colorimetric Signal Change B->G C Optical Interference F Fluorescence Quenching/Enhancement C->F C->G D Covalent Reactivity D->E H Irreversible Inhibition D->H

Potential mechanisms of assay interference by polyphenolic compounds.

References

Technical Support Center: Enhancing the Bioavailability of Caviunin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of caviunin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is an isoflavonoid, a class of polyphenolic compounds found in plants like Dalbergia sissoo[1][2]. Like many isoflavonoids, this compound is characterized by poor water solubility, which can significantly limit its absorption in the gastrointestinal tract and, consequently, its systemic bioavailability[3][4]. Low bioavailability can hinder its potential therapeutic effects, making it a critical challenge to overcome in preclinical and clinical development.

Q2: What are the primary barriers to the oral absorption of this compound?

A2: The primary barriers to this compound's oral absorption are likely to be:

  • Poor aqueous solubility: This limits its dissolution in gastrointestinal fluids, a prerequisite for absorption.

  • Pre-systemic metabolism: this compound may be subject to metabolic degradation by enzymes in the intestinal wall and liver (first-pass effect)[5].

  • Efflux by transporters: It may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp)[5].

  • Food matrix interactions: The presence of other dietary components can influence its release and absorption[4][6].

Q3: What are the most promising strategies to enhance this compound's bioavailability?

A3: Based on strategies successful for other poorly soluble drugs and isoflavonoids, the most promising approaches for this compound include:

  • Nanoformulations: Encapsulating this compound in systems like micelles, nanoparticles, or liposomes can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal epithelium[7][8][9].

  • Particle Size Reduction: Decreasing the particle size of this compound, for instance through micronization or nanocrystal technology, increases the surface area for dissolution[3][9].

  • Use of Bioenhancers: Co-administration with natural compounds that can inhibit metabolic enzymes or efflux pumps may increase this compound's systemic exposure[5].

  • Complexation: Forming complexes with molecules like cyclodextrins can enhance its solubility and dissolution rate[9].

Q4: Are there any known signaling pathways involved in isoflavonoid absorption?

A4: The absorption of flavonoids and isoflavonoids can involve both passive diffusion and carrier-mediated transport. While specific transporters for this compound have not been identified, isoflavone glycosides are often hydrolyzed by intestinal enzymes to their aglycone forms, which are then absorbed. The potential involvement of glucose transporters in the uptake of glycosylated forms has also been suggested[10].

Below is a generalized diagram illustrating the potential intestinal absorption and metabolism pathways for an isoflavonoid like this compound.

Lumen Intestinal Lumen (this compound Formulation) Enterocyte Enterocyte Lumen->Enterocyte Dissolution & Absorption Enterocyte->Lumen Efflux PortalVein Portal Vein (To Liver) Enterocyte->PortalVein Metabolism Phase I/II Metabolism (e.g., Glucuronidation) Enterocyte->Metabolism Metabolic Transformation Efflux P-gp Efflux Metabolism->PortalVein Absorption Passive/Facilitated Transport

Potential pathways of this compound absorption and metabolism in the intestine.

Troubleshooting Guides

Issue 1: Poor In Vitro Dissolution of this compound Formulation
Potential Cause Troubleshooting Step Expected Outcome
Inadequate solubility of raw this compound. 1. Particle Size Reduction: Employ techniques like micronization or sonication to reduce the particle size of the this compound powder. 2. Solubilizing Excipients: Incorporate surfactants (e.g., Tween 80, Pluronic F127) or co-solvents (e.g., ethanol, propylene glycol) in the dissolution medium.Increased dissolution rate and extent of this compound release.
Formulation instability. 1. Characterize Formulation: Use techniques like Dynamic Light Scattering (DLS) for nanoformulations to check for aggregation. 2. Optimize Stabilizers: Adjust the concentration of stabilizers in your formulation.A stable formulation with consistent particle size and dissolution profile.
Inappropriate dissolution medium. 1. Biorelevant Media: Use simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to better mimic physiological conditions. 2. pH Modification: Test the dissolution across a range of pH values to understand its pH-dependent solubility.Dissolution data that is more predictive of in vivo performance.
Issue 2: Low Permeability in Caco-2 Cell Monolayer Assay
Potential Cause Troubleshooting Step Expected Outcome
High efflux ratio. 1. Inhibit P-gp: Co-incubate with a known P-gp inhibitor (e.g., verapamil). 2. Formulation Strategy: Design a formulation that can inhibit P-gp or bypass the transporter, such as certain nanoformulations.An increase in the apparent permeability coefficient (Papp) from the apical to basolateral side.[8]
Poor transcellular transport. 1. Incorporate Permeation Enhancers: Include safe and effective permeation enhancers in your formulation (note: cytotoxicity must be evaluated). 2. Lipophilic Formulations: For highly lipophilic this compound, consider lipid-based formulations like self-microemulsifying drug delivery systems (SMEDDS).Enhanced transport of this compound across the Caco-2 monolayer.
Cell monolayer integrity compromised. 1. Measure TEER: Regularly measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity before and after the experiment. 2. Cytotoxicity Assay: Perform an MTT or LDH assay to confirm that the formulation is not toxic to the Caco-2 cells.Reliable permeability data from a healthy and intact cell monolayer.
Issue 3: Low Oral Bioavailability in Animal Studies
Potential Cause Troubleshooting Step Expected Outcome
Extensive first-pass metabolism. 1. Metabolic Stability Assay: Conduct an in vitro metabolic stability assay using liver microsomes to assess the extent of metabolism. 2. Co-administration with Inhibitors: Consider co-dosing with inhibitors of relevant cytochrome P450 enzymes (use with caution and for investigational purposes).Increased plasma concentration (AUC) of the parent this compound molecule.
Poor in vivo dissolution/release. 1. Re-evaluate Formulation: Based on in vitro dissolution data, further optimize the formulation for better in vivo release. 2. Enteric Coating: If this compound is unstable in the stomach, consider an enteric-coated formulation to ensure release in the intestine.An improved pharmacokinetic profile with a higher Cmax and AUC.
Insufficient absorption. 1. Higher Dose or More Advanced Formulation: If permeability is the limiting factor, a more advanced delivery system (e.g., targeted nanoparticles, mucoadhesive formulations) may be required. 2. Food Effect Study: Investigate the effect of food on this compound absorption by administering the formulation to fed and fasted animals.Identification of the key limiting factor and a clear direction for further formulation development.

Experimental Protocols

Protocol 1: In Vitro Dissolution Study for this compound Formulations
  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of simulated intestinal fluid (SIF, pH 6.8) with 0.5% Tween 80.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 75 RPM.

  • Procedure: a. Add the this compound formulation (equivalent to a specific dose of this compound) to the dissolution vessel. b. Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes). c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 µm syringe filter. e. Analyze the concentration of this compound in the samples using a validated HPLC method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days until a differentiated monolayer is formed.

  • Monolayer Integrity: Confirm monolayer integrity by measuring TEER (should be >250 Ω·cm²).

  • Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS), pH 7.4.

  • Procedure (Apical to Basolateral Transport): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the this compound formulation (dissolved in HBSS) to the apical (AP) side. c. Add fresh HBSS to the basolateral (BL) side. d. Incubate at 37 °C with gentle shaking. e. Take samples from the BL side at specified time intervals (e.g., 30, 60, 90, 120 minutes), replacing the volume with fresh buffer. f. At the end of the experiment, measure the this compound concentration in the AP compartment.

  • Analysis: Determine this compound concentration in the samples by HPLC or LC-MS/MS. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Below is a diagram illustrating the workflow for a Caco-2 permeability assay.

Start Start Culture Culture Caco-2 cells on Transwell inserts (21-25 days) Start->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Prepare Prepare this compound formulation in transport buffer TEER->Prepare If TEER is acceptable Add_AP Add formulation to Apical (AP) side, buffer to Basolateral (BL) side Prepare->Add_AP Incubate Incubate at 37°C Add_AP->Incubate Sample_BL Sample from BL side at time intervals Incubate->Sample_BL Sample_BL->Incubate Repeat sampling Analyze Analyze this compound concentration (HPLC or LC-MS/MS) Sample_BL->Analyze Calculate Calculate Papp value Analyze->Calculate End End Calculate->End

Workflow for assessing this compound permeability using the Caco-2 cell model.

Quantitative Data Summary (Illustrative Examples)

The following tables provide illustrative data based on typical results for isoflavonoid bioavailability enhancement studies. These should be used as a reference for expected outcomes when working with this compound.

Table 1: Comparison of Physicochemical Properties of this compound Formulations (Illustrative)

FormulationParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Aqueous Solubility (µg/mL)
Raw this compound >2000N/AN/AN/A< 1.0
This compound Nanosuspension 250 ± 20-25.5 ± 2.1N/AN/A15.3 ± 1.8
This compound Micelles 35 ± 5-12.1 ± 1.56.2 ± 0.895.7 ± 2.34500 ± 250
This compound-Cyclodextrin Complex N/AN/A15.0 ± 1.2N/A85.6 ± 7.4

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration (Illustrative)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Raw this compound 5085 ± 154.0450 ± 98100
This compound Nanosuspension 50210 ± 422.51150 ± 210255
This compound Micelles 50450 ± 752.02480 ± 350551

References

Technical Support Center: Synthesis of Caviunin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Caviunin.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis of this compound, a substituted isoflavone, typically commences with a suitably substituted 2-hydroxyacetophenone and a substituted benzaldehyde or its equivalent. For this compound, a common starting acetophenone is 2-hydroxy-4,6-dimethoxyacetophenone. The B-ring is introduced using a reagent that can provide the 2,4,5-trimethoxyphenyl moiety.

Q2: What are the key reaction steps in a typical this compound synthesis?

A2: A general synthetic approach involves two main stages:

  • Formation of a Chalcone or Deoxybenzoin Intermediate: This often involves a base-catalyzed condensation (like the Claisen-Schmidt condensation) between the 2-hydroxyacetophenone derivative and a substituted benzaldehyde to form a 2'-hydroxychalcone. Alternatively, a deoxybenzoin intermediate can be formed.

  • Oxidative Cyclization to the Isoflavone Core: The intermediate is then cyclized to form the chromen-4-one ring system of the isoflavone. Various reagents can be employed for this oxidative rearrangement.

Q3: What are the IUPAC name and molecular formula for this compound?

A3: The IUPAC name for this compound is 5,7-dihydroxy-6-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one. Its molecular formula is C₁₉H₁₈O₈.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of chalcone/deoxybenzoin intermediate - Incomplete reaction. - Side reactions due to strong base or high temperature. - Poor quality of starting materials.- Increase reaction time or temperature cautiously, monitoring by TLC. - Use a milder base or lower the reaction temperature. - Ensure starting materials are pure and dry.
Formation of multiple byproducts during cyclization - Non-selective oxidation. - Rearrangement to other flavonoid isomers (e.g., flavones). - Decomposition of starting material or product under harsh conditions.- Experiment with different oxidizing agents (e.g., thallium(III) nitrate, diacetoxyiodobenzene). - Optimize reaction conditions (solvent, temperature, reaction time). - Employ protective group strategies for sensitive functional groups.
Difficulty in purification of the final this compound product - Presence of closely related impurities or unreacted starting materials. - Poor crystallization.- Utilize column chromatography with a carefully selected solvent system (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol). - Consider preparative HPLC for high-purity samples. - Attempt recrystallization from various solvent systems.
Inconsistent spectroscopic data (NMR, MS) - Presence of residual solvent or impurities. - Incorrect structure or presence of isomers.- Ensure the sample is thoroughly dried under high vacuum. - Re-purify the compound. - Compare the obtained data with literature values for this compound.

Key Experimental Protocols

A detailed, step-by-step protocol for the total synthesis of this compound, including precise quantities, reaction conditions, and purification methods, would be provided here based on established literature procedures. The lack of access to the full text of primary synthesis reports, such as the work by Dyke, Ollis, and Sainsbury, currently prevents the inclusion of a validated, detailed protocol.

Visualizing the Synthesis Workflow

The synthesis of this compound can be visualized as a multi-step process. The following diagram illustrates a generalized workflow from starting materials to the final product.

Caviunin_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Isoflavone Formation 2_hydroxyacetophenone 2-Hydroxy-4,6- dimethoxyacetophenone chalcone_formation Claisen-Schmidt Condensation 2_hydroxyacetophenone->chalcone_formation benzaldehyde_derivative 2,4,5-Trimethoxy- benzaldehyde benzaldehyde_derivative->chalcone_formation chalcone 2'-Hydroxy-4',6',2,4,5- hexamethoxychalcone chalcone_formation->chalcone cyclization Oxidative Cyclization chalcone->cyclization This compound This compound cyclization->this compound

References

Caviunin Dose-Response Curve Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caviunin. The following information is designed to help optimize experimental workflows and address common challenges encountered during in-vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on the chemical properties of isoflavonoids, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] For working solutions, the DMSO stock can be further diluted in aqueous buffers or cell culture media. It is crucial to ensure the final DMSO concentration in your experimental setup is low (typically ≤ 0.1%) to avoid solvent-induced artifacts and cytotoxicity.[3]

Q2: I am observing precipitation of this compound when diluting my stock solution in aqueous media. How can I resolve this?

A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like isoflavonoids.[1] Here are some troubleshooting steps:

  • Optimize DMSO Concentration: Ensure your stock solution is at a sufficiently high concentration in 100% DMSO. When diluting into your aqueous buffer or media, add the this compound-DMSO stock to the aqueous solution while vortexing to facilitate rapid mixing.[4]

  • Stepwise Dilution: Perform serial dilutions in your cell culture medium or buffer instead of a single large dilution step.[2]

  • Use of Co-solvents: In some cases, the addition of a small percentage of a co-solvent like ethanol to the final aqueous solution can improve solubility. However, this must be tested for compatibility with your specific cell type and assay.

  • Consider β-Cyclodextrin: For challenging solubility issues, complexation with β-cyclodextrin can enhance the aqueous solubility of isoflavonoids.[4]

Q3: My this compound-treated cells are showing unexpected results or high variability. What are the potential causes?

A3: Inconsistent results can arise from several factors related to the compound's stability and interaction with media components.

  • Compound Stability: Isoflavonoids can degrade in aqueous solutions over time, especially at physiological pH and temperature.[5] It is recommended to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution by storing it in aliquots.

  • Media Components: Standard cell culture media often contain components that can interfere with isoflavonoid activity. Phenol red, a common pH indicator, is a weak estrogen agonist and should be avoided in studies involving estrogenic pathways. Fetal Bovine Serum (FBS) also contains endogenous steroids that can lead to high background or variable results.[5] Using phenol red-free media and charcoal-stripped FBS is recommended.

  • Autofluorescence: Many flavonoids are naturally fluorescent and can interfere with fluorescence-based assays.[6] It is essential to include an "unstained" control group of cells treated with this compound but without any fluorescent labels to quantify its intrinsic fluorescence.

Q4: What are the known signaling pathways affected by this compound?

A4: Current research suggests that this compound and its glycoside (CAFG) modulate several key signaling pathways:

  • Wnt/β-catenin Pathway: this compound-7-O-[β-D-apiofuranosyl-(1→6)-β-D glucopyranoside] (CAFG) has been shown to stimulate the canonical Wnt pathway, leading to increased production of bone morphogenetic protein-2 (BMP-2).[7]

  • Anti-inflammatory Pathways: CAFG exerts anti-inflammatory effects by preventing interleukin-1β (IL-1β) induced effects in chondrocytes. This suggests an interaction with inflammatory signaling cascades, potentially involving the inhibition of NF-κB.[7][8]

  • PI3K/Akt Pathway: While not directly demonstrated for this compound, other isoflavonoids are known to modulate the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and metabolism.[9] Given the structural similarity, this is a potential pathway for this compound's activity.

Troubleshooting Guides

Optimizing this compound Dose-Response Curves
Problem Potential Cause Troubleshooting Steps
No observable effect at expected concentrations - Poor compound solubility or precipitation. - Compound degradation. - Insufficient incubation time. - Cell line is not responsive.- Visually inspect for precipitation. Prepare fresh dilutions and consider stepwise dilution.[2] - Prepare fresh stock and working solutions for each experiment.[5] - Perform a time-course experiment (e.g., 24, 48, 72 hours). - Test a different cell line known to be responsive to isoflavonoids.
High variability between replicates - Uneven cell seeding. - Inconsistent compound concentration due to precipitation. - Edge effects in multi-well plates.- Ensure a single-cell suspension before plating. - Prepare a larger volume of each dilution to ensure homogeneity before adding to wells. - Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation.[10]
Biphasic (U-shaped) dose-response curve - Hormetic effect, where low doses stimulate and high doses inhibit. - Off-target effects at higher concentrations.- This may be a true biological effect of some isoflavonoids.[2] - Expand the concentration range tested to fully characterize the curve. - Consider performing off-target screening to identify other potential molecular targets.
Investigating Off-Target Effects
Problem Approach Experimental Considerations
Unexplained cellular phenotypes or toxicity Kinase Inhibitor Screening: Screen this compound against a panel of kinases to identify potential off-target interactions.[11]- Start with a broad kinase panel. - Follow up with IC50 determination for any identified hits. - Correlate any off-target kinase activity with observed cellular phenotypes.
Confirmation of off-target activity Cell-Based Assays: Use cell lines with known dependencies on the identified off-target kinase.- Assess the effect of this compound on the phosphorylation of the kinase's known substrates. - Compare the phenotype induced by this compound to that of a known inhibitor of the off-target kinase.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.[1]

    • Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]

Protocol 2: Cell Viability Assay for Dose-Response Curve Generation (MTT Assay)
  • Materials: this compound stock solution, appropriate cell line, complete cell culture medium, 96-well plates, MTT solution (5 mg/mL in PBS), and MTT solvent (e.g., 0.04 N HCl in isopropanol).[12]

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]

    • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common starting range for isoflavonoids is 0.1 µM to 100 µM.[12] Include a vehicle control (media with the same final DMSO concentration as the highest this compound concentration).

    • Remove the old media and replace it with media containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired time (e.g., 24, 48, or 72 hours).[12]

    • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

    • Carefully aspirate the media and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Plot the absorbance values against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Activates This compound This compound Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) This compound->Destruction_Complex Stimulates Wnt Pathway (Potential Interaction) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degraded TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and binds Target_Genes Target Gene Transcription (e.g., BMP-2) TCF_LEF->Target_Genes Activates

Caption: Canonical Wnt/β-catenin signaling pathway with potential modulation by this compound.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor / Cytokine (e.g., IL-1β) Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates This compound This compound This compound->PI3K Potential Inhibition Akt Akt This compound->Akt Potential Inhibition PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates NFkB_Inhibitor IκB Akt->NFkB_Inhibitor Phosphorylates (Inhibits) Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival NFkB NF-κB NFkB_Inhibitor->NFkB Releases Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Translocates & Activates

Caption: PI3K/Akt signaling pathway and its potential inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions of this compound in Media A->C B Seed Cells in 96-well Plate D Treat Cells with this compound (24-72h) B->D C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Read Absorbance (570 nm) F->G H Plot Dose-Response Curve G->H I Calculate IC50 H->I

Caption: Experimental workflow for generating a this compound dose-response curve using an MTT assay.

References

Technical Support Center: Caviunin-Treated Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caviunin-treated samples.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is an isoflavonoid compound, often studied in its glycoside form (this compound Glycoside or CAFG), that has demonstrated significant potential in osteoarthritis research. Its primary mechanism of action involves the stimulation of the canonical Wnt/β-catenin signaling pathway. This activation leads to increased production of bone morphogenetic protein-2 (BMP-2) by osteoblasts and chondrocytes, promoting chondrogenic and matrix-regulating proteins. Additionally, this compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway.

2. What is the recommended solvent and stock solution concentration for this compound?

Due to its hydrophobic nature, this compound has low solubility in aqueous solutions like cell culture media. The recommended solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO).[1][2] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the final volume of DMSO in the cell culture, which should ideally be kept below 0.5% to avoid cytotoxicity.[2][3]

3. How should I store this compound powder and stock solutions?

This compound powder should be stored at -20°C for long-term stability. The DMSO stock solution should also be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3]

4. At what concentration should I use this compound in my in vitro experiments?

The optimal concentration of this compound is cell-type and assay-dependent. A common starting point for in vitro experiments with chondrocytes is a concentration of 1 µM.[4] However, it is highly recommended to perform a dose-response experiment to determine the optimal working concentration for your specific experimental setup.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Precipitation of this compound in Cell Culture Media

Observation Possible Cause Recommended Solution
Immediate cloudiness or precipitate upon adding this compound stock to media.Solvent Shock: Rapid change in polarity when adding the DMSO stock to the aqueous media.[5]Pre-warm the cell culture media to 37°C. Add the stock solution dropwise while gently swirling the media to ensure rapid dispersion.[5] Consider performing a serial dilution of the stock in the media.[5]
High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the specific medium.[1]Lower the final concentration of this compound. Prepare a higher concentration stock solution (e.g., 20 mM) to minimize the volume of DMSO added to the media.
Media becomes cloudy or shows a precipitate after incubation.Low Temperature of Media: Cold media can decrease the solubility of hydrophobic compounds.Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[1]
pH Shift in Media: Cellular metabolism can alter the pH of the culture medium, affecting this compound's solubility.Ensure your incubator's CO₂ levels are stable. Consider using a medium buffered with HEPES.[1]
Interaction with Media Components: this compound may interact with salts or proteins in the media, forming insoluble complexes.Test the solubility of this compound in a simpler buffer like PBS to determine if media components are the cause.[1]

Issue 2: Inconsistent or Variable Results Between Replicate Wells

Observation Possible Cause Recommended Solution
High variability in readings between replicate wells in cell-based assays.Uneven Cell Seeding: Inconsistent number of cells plated in each well.Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating.
Precipitation of this compound: Uneven exposure of cells to the compound due to precipitation.[2]Visually inspect the wells for any precipitate after adding this compound. Prepare fresh dilutions for each experiment and use the recommended stepwise dilution protocol.[2]
Edge Effects in Multi-well Plates: Evaporation from the outer wells can concentrate the compound and media components.To mitigate this, avoid using the outer wells of a multi-well plate or ensure proper humidification in the incubator.

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 374.34 g/mol )

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh 3.74 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the 10 mM stock solution into smaller, single-use sterile microcentrifuge tubes (e.g., 20 µL aliquots).

  • Store the aliquots at -20°C.

Protocol 2: Treatment of Chondrocytes with this compound

Materials:

  • Cultured chondrocytes (e.g., primary human chondrocytes or a chondrocyte cell line)

  • Complete cell culture medium

  • 10 mM this compound stock solution in DMSO

  • Sterile PBS

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed chondrocytes in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Working Solution:

    • Pre-warm the complete cell culture medium to 37°C.

    • To prepare a 1 µM working solution in 1 mL of media, add 0.1 µL of the 10 mM this compound stock solution to 1 mL of pre-warmed media.

    • Important: Add the stock solution dropwise while gently swirling the media to prevent precipitation.

    • Prepare a vehicle control with the same final concentration of DMSO (0.01% in this case) in the media.

  • Cell Treatment:

    • Remove the existing medium from the cells and wash once with sterile PBS.

    • Add the prepared this compound working solution (or vehicle control) to the respective wells.

  • Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24-48 hours for gene expression analysis).

Protocol 3: Quantitative Analysis of Gene Expression by RT-qPCR

Materials:

  • This compound-treated and control chondrocytes

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., COL2A1, ACAN, MMP13, SOX9) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, primers, and cDNA.

    • Perform the qPCR reaction using a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[6]

Data Presentation

Table 1: Representative Effect of this compound on Gene Expression in IL-1β-stimulated Chondrocytes

GeneTreatment GroupFold Change vs. Control
COL2A1 (Collagen Type II)IL-1β↓ 0.4
IL-1β + this compound (1 µM)↑ 0.9
ACAN (Aggrecan)IL-1β↓ 0.3
IL-1β + this compound (1 µM)↑ 0.8
MMP13 (Matrix Metalloproteinase 13)IL-1β↑ 5.2
IL-1β + this compound (1 µM)↓ 1.5
SOX9 IL-1β↓ 0.5
IL-1β + this compound (1 µM)↑ 1.2

Note: This table presents hypothetical data based on described effects in the literature for illustrative purposes.[4][7]

Visualizations

Caviunin_Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Wnt Wnt This compound->Wnt Stimulates Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dsh->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation Proteasome Proteasome beta_catenin_cyto->Proteasome beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Expression (e.g., SOX9, BMP-2) TCF_LEF->TargetGenes Activates

Caption: this compound stimulates the canonical Wnt/β-catenin signaling pathway.

Caviunin_NFkB_Pathway cluster_extracellular_nfkb Extracellular Stimulus cluster_cytoplasm_nfkb Cytoplasm cluster_nucleus_nfkb Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Caviunin_nfkb This compound Caviunin_nfkb->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB Complex Inflammatory_Genes Inflammatory Gene Expression (e.g., MMPs, COX-2) NFkB_nuc->Inflammatory_Genes Activates

Caption: this compound inhibits the NF-κB inflammatory signaling pathway.

Experimental_Workflow A Prepare 10 mM this compound Stock in DMSO C Prepare this compound Working Solution (e.g., 1 µM in pre-warmed media) A->C B Seed Chondrocytes in Multi-well Plates D Treat Cells with this compound (and vehicle control) B->D C->D E Incubate for a Defined Period D->E F Harvest Cells for Downstream Analysis E->F G RNA Extraction F->G H Protein Extraction F->H I RT-qPCR for Gene Expression Analysis G->I J Western Blot for Protein Analysis H->J

Caption: General experimental workflow for this compound treatment and analysis.

References

Minimizing off-target effects of Caviunin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Caviunin, focusing on minimizing potential off-target effects and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an isoflavonoid compound, primarily known for its therapeutic potential in osteoarthritis and bone health. Its principal mechanism of action involves the stimulation of the BMP2/Wnt-β-catenin signaling pathway. This pathway is crucial for osteoblast differentiation and bone formation. This compound has been shown to increase the production of bone morphogenetic protein-2 (BMP2) in osteoblasts and chondrocytes.[1][2]

Q2: What are the known off-target effects of this compound?

A2: Currently, there is limited specific data available in the public domain detailing the off-target binding profile of this compound. As a natural isoflavonoid, it may interact with a range of cellular targets, a common characteristic of such compounds. Researchers should be aware of the potential for off-target effects and include appropriate controls in their experiments to validate their findings. General strategies to identify off-target effects include using structurally different inhibitors for the same target and conducting rescue experiments.

Q3: How can I minimize potential off-target effects in my experiments?

A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to include rigorous controls. Performing dose-response experiments is essential to identify the optimal concentration for the desired on-target effect while minimizing off-target interactions. Additionally, employing orthogonal assays to confirm the observed phenotype and using negative controls (e.g., structurally related but inactive molecules, if available) can help differentiate on-target from off-target effects.

Q4: What is the recommended solvent for dissolving this compound and what are the best storage practices?

A4: For in vitro cell-based assays, this compound can typically be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is critical to keep the final concentration of DMSO in the cell culture medium low (ideally below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible results in cell-based assays. 1. Compound Instability: this compound may degrade in cell culture media over long incubation periods. 2. Variability in Cell Health: Differences in cell passage number, confluency, or overall health can affect responsiveness. 3. Inconsistent Dosing: Pipetting errors or incomplete dissolution of this compound.1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures. 2. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and monitor cell health throughout the experiment. 3. After diluting the this compound stock into your final culture medium, vortex gently and visually inspect for any precipitation before adding to the cells.
High background or unexpected cytotoxicity observed. 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 2. Compound Cytotoxicity: At higher concentrations, this compound itself may induce cytotoxicity unrelated to its primary mechanism. 3. Contamination: The this compound stock or cell culture may be contaminated.1. Ensure the final DMSO concentration is as low as possible (ideally <0.1%) and include a vehicle-only control. 2. Perform a dose-response curve to determine the cytotoxic threshold of this compound for your specific cell line. 3. Filter-sterilize your this compound stock solution. Regularly test your cell cultures for mycoplasma contamination.
Precipitation of this compound upon dilution in aqueous media. Poor Aqueous Solubility: this compound, like many isoflavonoids, has limited solubility in aqueous solutions.1. Prepare a high-concentration stock solution in 100% DMSO. 2. When diluting into aqueous media, add the DMSO stock to a small volume of media first, mix well, and then add this pre-diluted solution to the final volume. 3. Gentle warming of the media to 37°C before adding the this compound stock can sometimes improve solubility.

Experimental Protocols & Data

This compound-Modulated Signaling Pathway

The primary signaling pathway influenced by this compound is the Wnt/β-catenin pathway, initiated by BMP2.

Caviunin_Signaling_Pathway cluster_nucleus Nuclear Events This compound This compound BMP2 BMP2 Production This compound->BMP2 stimulates p38_MAPK p38 MAPK BMP2->p38_MAPK activates GSK3b GSK3-β (Phosphorylation) p38_MAPK->GSK3b inhibits beta_catenin β-catenin (Accumulation) GSK3b->beta_catenin degrades nucleus Nucleus beta_catenin->nucleus translocates to TCF_LEF TCF/LEF beta_catenin->TCF_LEF binds to Gene_Expression Osteogenic Gene Expression TCF_LEF->Gene_Expression activates

Caption: this compound stimulates the BMP2/Wnt-β-catenin signaling pathway.

Experimental Workflow for Assessing Off-Target Effects

A general workflow for investigating potential off-target effects of this compound.

Off_Target_Workflow start Start: this compound Treatment phenotype Observe Cellular Phenotype start->phenotype on_target On-Target Hypothesis (e.g., Osteogenesis) phenotype->on_target off_target_screen Off-Target Screening (e.g., Kinase Panel) phenotype->off_target_screen data_analysis Data Analysis on_target->data_analysis off_target_screen->data_analysis validation Validate Off-Target Hits (e.g., siRNA, orthogonal inhibitor) data_analysis->validation conclusion Conclusion: On-Target vs. Off-Target Effect validation->conclusion

Caption: A logical workflow to investigate this compound's off-target effects.

Quantitative Data Summary
Target Assay Type This compound IC50 / EC50 (µM) Reference / Internal Data
On-Target: BMP2 Production ELISA[Enter your data][2]
On-Target: Osteoblast Differentiation Alkaline Phosphatase Activity[Enter your data]
Off-Target: Kinase X Kinase Activity Assay[Enter your data]
Off-Target: Receptor Y Binding Assay[Enter your data]
General Cytotoxicity: Cell Line Z MTT / CellTiter-Glo[Enter your data]

Note: It is highly recommended that each lab determines these values for their specific experimental system.

This technical support center is intended to be a living document. As more research on this compound becomes available, this guide will be updated with more specific information on its biological activities and potential off-target effects. Researchers are encouraged to contribute their findings to the scientific community to build a more comprehensive understanding of this promising compound.

References

Validation & Comparative

Caviunin: A Comparative Analysis Against Other Key Isoflavonoids in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the isoflavone Caviunin against other well-researched isoflavonoids, including Genistein, Daidzein, and Biochanin A. The following sections detail their comparative biological activities, supported by experimental data, and provide an overview of the methodologies used in these assessments.

Comparative Biological Activity of Isoflavonoids

Isoflavonoids are a class of phytoestrogens known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. While sharing a common chemical backbone, subtle structural differences lead to significant variations in their biological efficacy.

Table 1: Comparative Analysis of In Vitro Biological Activities

IsoflavonoidAnti-inflammatory ActivityAntioxidant Activity (DPPH Assay)Anticancer Activity (MCF-7 Cells)
This compound Potent activity demonstrated by inhibition of IL-1β induced effects in chondrocytes at 1 μM.[1][2]Data not available in the reviewed literature.Data not available in the reviewed literature.
Genistein Significant reduction in ear edema in a TPA-induced inflammation mouse model.[3][4][5]More potent than Biochanin A in cancer prevention ability.[6][7]Inhibits proliferation of various cancer cell lines.[8]
Daidzein Shows anti-inflammatory properties.[9]Less effective than its metabolites; shows little antioxidant capacity on its own but induces antioxidant enzymes.[10][11]Demonstrates anticancer activities.[12]
Biochanin A Exhibits anti-inflammatory effects.[13]Data suggests activity, though less potent than Genistein.[6][7]Shows dose-dependent inhibitory effects on various cancer cell lines, including breast and osteosarcoma.[7][14][15]

Note: Direct comparative studies for all activities across all listed isoflavonoids are limited. The data presented is collated from individual studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

1. Anti-inflammatory Activity Assessment (In Vitro)

  • Cell Culture and Treatment: Human chondrocytes are isolated from articular cartilage and cultured. To induce an inflammatory response, cells are stimulated with interleukin-1β (IL-1β). Co-treatment with the test isoflavonoid (e.g., this compound at 1 μM) is performed to assess its inhibitory effects.[1][2]

  • Gene Expression Analysis: Following treatment, RNA is extracted from the chondrocytes. The expression levels of key inflammatory and matrix-degrading genes (e.g., MMP-3, MMP-13) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR). A reversal of IL-1β-induced gene expression indicates anti-inflammatory activity.[1][2]

  • Nitric Oxide (NO) Production Assay: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce inflammation. The cells are pre-treated with the test compound. The amount of nitric oxide, a pro-inflammatory mediator, produced in the cell culture supernatant is measured using the Griess reagent assay.[16][17]

2. Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

  • Principle: This assay measures the ability of an antioxidant to donate an electron and neutralize the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This neutralization results in a color change from violet to yellow, which is measured spectrophotometrically.[18][19]

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. Serial dilutions of the test isoflavonoids and a standard antioxidant (e.g., ascorbic acid) are also prepared.[18][20]

  • Assay Procedure:

    • In a 96-well microplate, a specific volume of the test sample or standard is added to each well.

    • The DPPH solution is then added to each well.

    • The plate is incubated in the dark at room temperature for 30 minutes.[18][19]

    • The absorbance is measured at 517 nm using a microplate reader.[18]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[18] The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

3. Anticancer Activity Assessment (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[21]

  • Cell Seeding and Treatment:

    • Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density (e.g., 5 x 10^4 cells/mL) and allowed to attach overnight.[21]

    • The cells are then treated with various concentrations of the test isoflavonoid for a specified period (e.g., 24, 48, or 72 hours).[8][21]

  • MTT Reaction and Measurement:

    • After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[8][21]

    • The medium containing MTT is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[21]

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8][21]

  • Data Analysis: The percentage of cell viability is plotted against the logarithm of the isoflavonoid concentration to determine the half-maximal inhibitory concentration (IC50).[21]

Visualizing Molecular Pathways and Experimental Processes

Signaling Pathway of this compound in Osteoarthritis Attenuation

Caviunin_Signaling_Pathway IL1b Interleukin-1β (IL-1β) Chondrocyte Chondrocyte IL1b->Chondrocyte stimulates This compound This compound This compound->Chondrocyte inhibits IL-1β effects MMPs Matrix Metalloproteinases (MMP-3, MMP-13) Chondrocyte->MMPs increases expression of CartilageDegradation Cartilage Degradation MMPs->CartilageDegradation leads to

Caption: this compound's inhibitory effect on the IL-1β induced inflammatory cascade in chondrocytes.

General Workflow for In Vitro Antioxidant Activity Screening

Antioxidant_Assay_Workflow Start Start: Prepare Isoflavonoid Solutions DPPH_Assay DPPH Radical Scavenging Assay Start->DPPH_Assay ABTS_Assay ABTS Radical Cation Decolorization Assay Start->ABTS_Assay Incubation Incubate in the Dark DPPH_Assay->Incubation ABTS_Assay->Incubation Measurement Measure Absorbance (Spectrophotometry) Incubation->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis End End: Comparative Antioxidant Profile Analysis->End

Caption: A standardized workflow for assessing the antioxidant capacity of isoflavonoids.

Experimental Workflow for MTT Cell Viability Assay

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Incubation_24h Incubate for 24h (Cell Adhesion) Cell_Seeding->Incubation_24h Treatment Treat with Isoflavonoid Concentrations Incubation_24h->Treatment Incubation_Treatment Incubate for 24-72h Treatment->Incubation_Treatment Add_MTT Add MTT Reagent Incubation_Treatment->Add_MTT Incubation_MTT Incubate for 2-4h (Formazan Formation) Add_MTT->Incubation_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubation_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability and IC50 Read_Absorbance->Calculate_Viability End End: Determine Cytotoxicity Calculate_Viability->End

Caption: Step-by-step workflow of the MTT assay for determining the cytotoxic effects of isoflavonoids.

References

A Comparative Analysis of the Efficacy of Caviunin and Genistein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of two isoflavones, Caviunin and genistein. While both compounds exhibit significant therapeutic potential, their efficacy and mechanisms of action differ across various biological activities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in research and drug development.

Data Presentation: A Side-by-Side Comparison

Direct comparative studies between this compound and genistein are limited. The following tables present a summary of their individual efficacies in key therapeutic areas based on available experimental data. It is important to note that experimental conditions such as cell lines, concentrations, and treatment durations may vary between studies, warranting cautious interpretation of direct comparisons.

Table 1: Comparative Efficacy in Osteogenesis

ParameterThis compound Glycoside (CAFG)GenisteinReference
Effect on Bone Formation More effective than genistein in promoting bone formation and increasing bone mineral density in ovariectomized mice.Promotes bone formation.[1]
Mechanism of Action Stimulates the BMP2/Wnt-β-catenin signaling pathway.Estrogenic and other mechanisms.[1]
In vivo dosage (mice) 1 mg/kg/dayNot specified in direct comparison[1]

Table 2: Comparative Efficacy in Anti-Inflammatory Activity

ParameterThis compound Glycoside (CAFG)GenisteinReference
Inhibition of Pro-inflammatory Mediators Reversed the effects of IL-1β on chondrocyte gene expression at 1 µM.[2]Inhibited LPS-induced NO production in a dose-dependent manner (up to 100 µM).[3][2][3]
Effect on Signaling Pathways Modulates chondrogenic and matrix regulating proteins.[2]Inhibits NF-κB and STAT-1 activation.[3][2][3]
In vivo effects Attenuated osteoarthritis in a rat model at 250 and 500 mg/kg/day (of Dalbergia sissoo extract).[2]Known anti-inflammatory properties in various models.[4][5][2][4][5]

Table 3: Efficacy in Anticancer Activity (Genistein)

Cancer TypeCell LineKey Findings (IC50 or effective concentration)Reference
Breast CancerMCF-7Stimulated growth at <10⁻⁵ M, inhibited at >10⁻⁵ M.[6] Downregulated cyclin D1 and upregulated Bcl-2/Bax ratio at 50 µM.[6][6]
Hepatocellular CarcinomaPLC/PRF5Significant reduction in proliferation at 1-100 µM over 24-72h.[7][7]
Various CancersMultiplePreclinical efficacy against a wide range of human cancers has been demonstrated.[8][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments frequently used to assess the efficacy of compounds like this compound and genistein.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12][13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or genistein and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[9][11]

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570-590 nm.[9]

Protein Expression Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue or cells.[14][15][16]

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19][20]

Protocol:

  • Cell Harvest and Fixation: Harvest treated and untreated cells and fix them in ice-cold 70% ethanol while vortexing gently.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase to degrade RNA and prevent its staining by PI.

  • Propidium Iodide Staining: Add a PI staining solution to the cells and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of the PI, allowing for the quantification of cells in each phase of the cell cycle.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and genistein, as well as a typical experimental workflow.

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cell_culture Cell Culture (e.g., Cancer cells, Osteoblasts) treatment Treatment (this compound or Genistein) cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt wb Western Blot (Protein Expression) treatment->wb flow Flow Cytometry (Cell Cycle) treatment->flow data Data Analysis & Comparison mtt->data wb->data flow->data animal_model Animal Model (e.g., Ovariectomized mice) administration Compound Administration animal_model->administration analysis Analysis (e.g., Bone Density, Tumor size) administration->analysis analysis->data

Caption: A typical experimental workflow for comparing the efficacy of bioactive compounds.

caviunin_osteogenesis This compound This compound Glycoside (CAFG) BMP2 BMP2 This compound->BMP2 p38_MAPK p38 MAPK BMP2->p38_MAPK Wnt Wnt p38_MAPK->Wnt GSK3b GSK3-β Wnt->GSK3b inhibition Beta_catenin β-catenin Wnt->Beta_catenin stabilization GSK3b->Beta_catenin degradation Nucleus Nucleus Beta_catenin->Nucleus Osteogenic_genes Osteogenic Gene Expression Nucleus->Osteogenic_genes Bone_formation Bone Formation Osteogenic_genes->Bone_formation

Caption: this compound's signaling pathway in promoting osteogenesis.

genistein_cancer Genistein Genistein PI3K PI3K Genistein->PI3K inhibition Akt Akt Genistein->Akt inhibition NFkB NF-κB Genistein->NFkB inhibition STAT1 STAT-1 Genistein->STAT1 inhibition Apoptosis Apoptosis Genistein->Apoptosis PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Inflammation Inflammation NFkB->Inflammation STAT1->Inflammation

Caption: Genistein's inhibitory effects on key cancer-related signaling pathways.

References

Validating the Anticancer Effects of Caviunin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Caviunin: As of late 2025, dedicated research on the specific anticancer properties of the isoflavone this compound remains limited in publicly accessible scientific literature. However, to provide a valuable comparative framework for researchers, this guide will focus on a structurally similar and extensively studied isoflavone, Genistein , and compare its anticancer effects with the widely used chemotherapeutic drug, Doxorubicin . This comparative analysis will offer insights into the potential mechanisms and efficacy that could be investigated for this compound in future studies.

Comparative Efficacy: Genistein vs. Doxorubicin

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Genistein and Doxorubicin in various breast cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values are indicative of higher potency.

Cell LineReceptor StatusGenistein IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 ER+, PR+, HER2-6.5 - 47.5[1][2]0.69 - 9.91[3][4]
MDA-MB-231 ER-, PR-, HER2-~30 - 500.69 - 3.16[3][4]
T47D ER+, PR+, HER2-~370 (low cytotoxicity)[5][6]8.53[3]

Mechanisms of Anticancer Action

Both Genistein and Doxorubicin exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing cancer cell proliferation.

Genistein , as a phytoestrogen and a broad-spectrum tyrosine kinase inhibitor, modulates several signaling pathways critical for cancer cell survival and proliferation.[7] It is known to:

  • Induce Apoptosis: Genistein promotes apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[9]

  • Cause Cell Cycle Arrest: It can arrest cancer cells in the G2/M phase of the cell cycle, preventing them from dividing.[10]

  • Inhibit Angiogenesis: Genistein can inhibit the formation of new blood vessels that tumors need to grow.

  • Modulate Signaling Pathways: It is known to inhibit the PI3K/Akt and NF-κB signaling pathways, which are often overactive in cancer cells.[9]

Doxorubicin , an anthracycline antibiotic, is a potent and widely used chemotherapeutic agent. Its primary mechanisms of action include:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA of cancer cells, preventing DNA replication and transcription. It also inhibits the enzyme topoisomerase II, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can generate free radicals that damage cellular components, including DNA, proteins, and membranes, leading to cell death.

  • Induction of Apoptosis: The DNA damage and cellular stress caused by Doxorubicin trigger apoptotic pathways.

Experimental Protocols

Here are detailed methodologies for key experiments used to evaluate the anticancer effects of compounds like Genistein and Doxorubicin.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Genistein or Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This assay is used to determine the effect of a compound on the cell cycle distribution of a cell population.

Principle: Propidium Iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cells. By staining the cells with PI and analyzing them by flow cytometry, one can determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound as described for the apoptosis assay and harvest them.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be displayed as a histogram, and the percentage of cells in each phase of the cell cycle can be quantified.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Genistein and a general workflow for evaluating the anticancer effects of a compound.

Genistein_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_pi3k_akt PI3K/Akt Pathway Genistein1 Genistein DeathReceptor Death Receptors (e.g., Fas, TNFR1) Genistein1->DeathReceptor Induces ligand binding FADD FADD DeathReceptor->FADD ProCaspase8 Pro-Caspase-8 FADD->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 Activation Caspase3_ext Caspase-3 Caspase8->Caspase3_ext Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext Genistein2 Genistein Bcl2 Bcl-2 Genistein2->Bcl2 Inhibits Bax Bax Genistein2->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 ProCaspase9 Pro-Caspase-9 Apaf1->ProCaspase9 Caspase9 Caspase-9 ProCaspase9->Caspase9 Activation Caspase3_int Caspase-3 Caspase9->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int Genistein3 Genistein PI3K PI3K Genistein3->PI3K Inhibits Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes

Caption: Genistein's multifaceted impact on key cancer signaling pathways.

Anticancer_Drug_Screening_Workflow start Start: Select Cancer Cell Lines culture Cell Culture and Maintenance start->culture treatment Treat cells with Test Compound (e.g., this compound, Genistein) and Controls (Vehicle, Positive Control like Doxorubicin) culture->treatment viability Cell Viability Assay (e.g., MTT) Determine IC50 values treatment->viability mechanism Mechanism of Action Studies viability->mechanism apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle pathway Western Blotting for Signaling Pathway Proteins mechanism->pathway data_analysis Data Analysis and Interpretation apoptosis->data_analysis cell_cycle->data_analysis pathway->data_analysis conclusion Conclusion on Anticancer Effects data_analysis->conclusion

Caption: A typical experimental workflow for evaluating the anticancer potential of a compound.

References

A Comparative Guide to the Anti-inflammatory Activity of Caviunin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-inflammatory properties of Caviunin, an isoflavonoid found in several species of the Dalbergia genus. While direct quantitative data for this compound's inhibition of key inflammatory mediators is still emerging, this document offers a comparative analysis based on available literature on related isoflavonoids and established anti-inflammatory agents. Furthermore, detailed experimental protocols are provided to enable researchers to conduct standardized in vitro validation of this compound's efficacy.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of a compound is often evaluated by its ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in response to an inflammatory stimulus, commonly lipopolysaccharide (LPS) in macrophage cell lines (e.g., RAW 264.7).

Below is a comparative summary of the inhibitory concentrations (IC50) for a related isoflavonoid, Cajanin, and standard anti-inflammatory drugs. This data serves as a benchmark for the anticipated efficacy of this compound.

CompoundInflammatory MediatorCell LineIC50 (µM)
Cajanin Nitric Oxide (NO)RAW 264.719.38 ± 0.05
IL-6RAW 264.77.78 ± 0.04
TNF-αRAW 264.726.82 ± 0.11
Dexamethasone Nitric Oxide (NO)J774 MacrophagesDose-dependent inhibition (0.1-10 µM)[1]
TNF-αRAW 264.7Significant inhibition with 1µM treatment
IL-6Human MonocytesIC50 in the low micromolar range
Indomethacin Nitric Oxide (NO)Murine Peritoneal MacrophagesDose-dependent inhibition (0.14-0.5 mM)[2]

Note: The data for Cajanin is presented to offer a comparative perspective on the potential anti-inflammatory activity of isoflavonoids like this compound.

Mechanism of Action: Targeting Key Inflammatory Signaling Pathways

Inflammatory responses are largely regulated by intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Many anti-inflammatory compounds exert their effects by modulating these pathways. This compound glycoside (CAFG) has been shown to prevent the effects of IL-1β, suggesting an interaction with these signaling cascades.[3] Related isoflavonoids are known to inhibit NF-κB activation.

NF-κB and MAPK Signaling Pathways in Inflammation

The following diagram illustrates the canonical NF-κB and MAPK signaling pathways initiated by an inflammatory stimulus like LPS, leading to the production of pro-inflammatory mediators. The potential points of inhibition by this compound are hypothesized based on the known mechanisms of related isoflavonoids.

Inflammatory_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK P MAPK p38/JNK/ERK MAPKK->MAPK P AP1 AP-1 MAPK->AP1 Activation AP1_nuc AP-1 AP1->AP1_nuc Translocation IkB IκBα IKK->IkB P IKK->IkB Phosphorylation (Inhibited by this compound?) NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB_IkB NF-κB-IκBα IkB->NFkB_IkB NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IKK Inhibition Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Transcription AP1_nuc->Genes Transcription This compound This compound This compound->MAPK This compound->IKK

Caption: NF-κB and MAPK signaling pathways in inflammation.

Experimental Protocols for In Vitro Validation

To facilitate the direct assessment of this compound's anti-inflammatory activity, detailed protocols for key in vitro assays are provided below.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the anti-inflammatory properties of a test compound like this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_supernatant_assays Supernatant Analysis cluster_cell_lysate_assays Cell Lysate Analysis seed_cells Seed RAW 264.7 Macrophages incubate_24h Incubate for 24h seed_cells->incubate_24h pre_treat Pre-treat with this compound or Control (1-2h) incubate_24h->pre_treat stimulate Stimulate with LPS (1µg/mL) for 24h pre_treat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells griess_assay Nitric Oxide (NO) Measurement (Griess Assay) collect_supernatant->griess_assay elisa Cytokine Measurement (TNF-α, IL-6, IL-1β) (ELISA) collect_supernatant->elisa western_blot Protein Expression/Phosphorylation (NF-κB, MAPK) (Western Blot) lyse_cells->western_blot

Caption: In vitro anti-inflammatory experimental workflow.

1. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

  • Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator.

  • Methodology:

    • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[1]

    • Compound Treatment: Pre-treat the cells with varying concentrations of this compound or a reference drug (e.g., Dexamethasone) for 1-2 hours.

    • LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

    • Nitrite Measurement (Griess Assay):

      • Collect the cell culture supernatant.

      • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

      • Incubate at room temperature for 10-15 minutes.

      • Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable metabolite of NO, is proportional to the absorbance.

2. Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

  • Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

  • Methodology:

    • Sample Collection: Collect the cell culture supernatant after treatment with this compound and/or LPS as described above.

    • ELISA Procedure:

      • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.

      • Wash the plate and block non-specific binding sites.

      • Add the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) to the wells and incubate.

      • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

      • Incubate, wash, and then add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).

      • Incubate, wash, and add a chromogenic substrate (e.g., TMB).

      • Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

      • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

3. Western Blot Analysis of NF-κB and MAPK Signaling Pathways

  • Objective: To determine if this compound inhibits the activation of key proteins in the NF-κB (e.g., phosphorylation of p65 and IκBα) and MAPK (e.g., phosphorylation of p38, JNK, ERK) signaling pathways.[3][4]

  • Methodology:

    • Cell Lysis: After treatment with this compound and/or LPS, wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein from each sample onto a polyacrylamide gel and applying an electric current.

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, etc.) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

    • Imaging: Visualize the protein bands using a chemiluminescence detection system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein levels will indicate the extent of pathway activation.

Conclusion

The available evidence on related isoflavonoids suggests that this compound holds significant promise as an anti-inflammatory agent, likely acting through the modulation of the NF-κB and MAPK signaling pathways. The provided experimental protocols offer a robust framework for the systematic and quantitative evaluation of this compound's anti-inflammatory efficacy. Further research utilizing these standardized methods is crucial to fully elucidate its therapeutic potential and establish a definitive comparative profile against existing anti-inflammatory drugs.

References

Caviunin: A Comparative Analysis Against Known Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Caviunin, a naturally occurring isoflavonoid, has garnered significant interest for its potential therapeutic applications, particularly in the realms of bone health and inflammation. This guide provides a comparative analysis of this compound's performance against established inhibitors of key signaling pathways implicated in its mechanism of action, namely the Wnt and Interleukin-1β (IL-1β) pathways. The data presented herein is intended to offer an objective overview to aid in research and drug development efforts.

Comparative Analysis of Inhibitory Activity

Inhibitor/CompoundTarget Pathway/MoleculeInhibitory Concentration (IC50) / Effective ConcentrationCell Line/System
This compound Glycoside (CAFG) IL-1β-induced effects1 µM (Effective Concentration)Rat Chondrocytes
SativanoneNitric Oxide (NO) Production12.48 µg/mLLPS-stimulated RAW264.7 Macrophages[1]
IsoliquiritigeninNitric Oxide (NO) Production18.33 µg/mLLPS-stimulated RAW264.7 Macrophages[1]
LiquiritigeninNitric Oxide (NO) Production29.43 µg/mLLPS-stimulated RAW264.7 Macrophages[1]
NaringeninNitric Oxide (NO) Production42.59 µg/mLLPS-stimulated RAW264.7 Macrophages[1]
Flavonoid Derivative 1Nitric Oxide (NO) Production14.7 ± 0.3 µMLPS-stimulated RAW264.7 Macrophages[2][3]
Flavonoid Derivative 2Nitric Oxide (NO) Production40.2 ± 1.1 µMLPS-stimulated RAW264.7 Macrophages[2][3]
Flavonoid Derivative 3Nitric Oxide (NO) Production3.2 ± 0.1 µMLPS-stimulated RAW264.7 Macrophages[2][3]
ICG-001 Wnt/β-catenin~1 µMVarious Cancer Cell Lines
FH535 Wnt/β-catenin~15-20 µMVarious Cancer Cell Lines
Resveratrol Wnt/β-catenin~25-50 µMVarious Cancer Cell Lines
Anakinra IL-1 ReceptorNot applicable (Receptor Antagonist)N/A
Canakinumab IL-1β~0.4 ng/mLIn vitro neutralization assay

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

Wnt_Signaling_Pathway cluster_destruction β-catenin Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled Axin Axin Dishevelled->Axin inhibition GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylation CK1 CK1 CK1->beta_catenin phosphorylation Axin->beta_catenin phosphorylation APC APC TCF_LEF TCF/LEF beta_catenin->TCF_LEF activation Target_Genes Target Gene Expression (e.g., BMP-2) TCF_LEF->Target_Genes This compound This compound This compound->Dishevelled potential activation of pathway Known_Inhibitors Known Wnt Inhibitors (e.g., ICG-001, FH535) Known_Inhibitors->beta_catenin inhibition of nuclear translocation

Caption: this compound's proposed mechanism in the canonical Wnt signaling pathway.

IL1B_Signaling_Pathway IL1B Interleukin-1β (IL-1β) IL1R IL-1 Receptor (IL-1R1) IL1B->IL1R IL1RAcP IL-1R Accessory Protein (IL-1RAcP) IL1R->IL1RAcP recruitment MyD88 MyD88 IL1RAcP->MyD88 recruitment IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activation Inflammatory_Genes Inflammatory Gene Expression (e.g., MMPs, COX-2) NFkB->Inflammatory_Genes This compound This compound Glycoside (CAFG) This compound->IL1R inhibition of downstream effects Known_Inhibitors Known IL-1β Inhibitors (e.g., Anakinra, Canakinumab) Known_Inhibitors->IL1B neutralization Known_Inhibitors->IL1R antagonism

Caption: this compound's inhibitory effect on the IL-1β signaling cascade.

Experimental_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_treatment Inhibitor Treatment cluster_assays Endpoint Assays Start Seed Cells (e.g., RAW264.7, Chondrocytes) Stimulation Induce with Stimulus (e.g., LPS, IL-1β) Start->Stimulation Treatment Add Test Compounds (this compound, Known Inhibitors) Stimulation->Treatment NO_Assay Nitric Oxide Measurement (Griess Assay) Treatment->NO_Assay Cytokine_Assay Cytokine Quantification (ELISA) Treatment->Cytokine_Assay Gene_Expression Gene Expression Analysis (qPCR/Western Blot) Treatment->Gene_Expression Data_Analysis Data Analysis (IC50 Calculation) NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Gene_Expression->Data_Analysis

Caption: General experimental workflow for assessing anti-inflammatory activity.

Experimental Protocols

The following are generalized experimental protocols for assays commonly used to determine the inhibitory activity of compounds like this compound.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, sativanone) and incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration typically 1 µg/mL) to induce an inflammatory response, and the cells are incubated for another 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. The absorbance is read at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined from the dose-response curve.

Wnt/β-catenin Signaling Pathway Reporter Assay

This assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a reporter gene under the control of a TCF/LEF responsive promoter.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., Renilla luciferase for normalization).

  • Treatment: After transfection, cells are treated with a Wnt pathway agonist (e.g., Wnt3a conditioned medium or a GSK-3β inhibitor) in the presence of varying concentrations of the test inhibitor (e.g., this compound, ICG-001).

  • Lysis and Luciferase Assay: After a defined incubation period (typically 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory effect of the compound is calculated as the percentage decrease in luciferase activity compared to the agonist-treated control. The IC50 value is determined from the dose-response curve.

IL-1β Neutralization and Receptor Antagonism Assays

These assays assess the ability of a compound to either directly neutralize IL-1β or block its interaction with its receptor.

  • IL-1β Neutralization Assay (for antibodies like Canakinumab):

    • A cell line responsive to IL-1β (e.g., a fibroblast cell line that produces IL-6 in response to IL-1β) is used.

    • A fixed concentration of IL-1β is pre-incubated with varying concentrations of the neutralizing antibody (e.g., canakinumab) before being added to the cells.

    • After incubation, the supernatant is collected, and the level of a downstream inflammatory marker (e.g., IL-6) is quantified by ELISA.

    • The IC50 is the concentration of the antibody that inhibits 50% of the IL-1β-induced IL-6 production.

  • IL-1 Receptor Antagonism Assay (for receptor antagonists like Anakinra):

    • Similar to the neutralization assay, a cell line responsive to IL-1β is used.

    • Cells are pre-incubated with the receptor antagonist (e.g., Anakinra) at various concentrations.

    • A fixed concentration of IL-1β is then added to the cells.

    • The downstream response (e.g., IL-6 production) is measured by ELISA.

    • The inhibitory effect is determined by the reduction in the IL-1β-induced response.

Conclusion

This compound and its glycoside demonstrate promising activity in modulating key inflammatory and developmental signaling pathways. While direct quantitative comparisons with established inhibitors are still emerging, the available data suggests that this compound and related isoflavonoids possess significant inhibitory potential. The provided data and protocols offer a framework for further investigation into the precise mechanisms and comparative efficacy of this compound, which will be crucial for its potential development as a therapeutic agent. Further research is warranted to establish definitive IC50 values for this compound across a range of relevant biological assays.

References

Reproducibility of Caviunin Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for Caviunin, a naturally occurring isoflavonoid, and its alternatives. The objective is to offer a clear perspective on its biological activities, supported by experimental evidence, to aid in research and development.

Data Presentation: Comparative Analysis of Bioactivities

The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of this compound and its alternatives, Genistein and Daidzein. The data has been compiled from various studies to provide a basis for comparison.

Table 1: Comparison of Anti-Inflammatory Activity

CompoundAssayCell LineIC50 (µM)Reference
This compound Glycoside (CAFG) IL-1β induced gene expressionRat Chondrocytes~1 µM (reverses effects)[1]
Genistein IL-5 secretion inhibition19.4
IL-3 secretion inhibition28.4
IL-6 secretion inhibition13.3
GM-CSF secretion inhibition59.8
Daidzein NO Scavenging Activity35.68 µg/mL
Other Dalbergia Flavonoids NO production inhibitionRAW 264.7
Butin7.6[2]
Isoliquiritigenin11.2[2]
Sativanone12.48 µg/mL[3]
Liquiritigenin29.43 µg/mL[3]
Naringenin42.59 µg/mL[3]

Table 2: Comparison of Anticancer Activity (Cytotoxicity)

CompoundCell LineIC50 (µM)Reference
Dalbergia sissoo extract A431 (Skin carcinoma)15.37 µg/mL[4][5]
NCIH 460 (Lung cancer)17.02 µg/mL[4][5]
A549 (Lung cancer)29.09 µg/mL[4][5]
Genistein MDA-468 (Breast cancer)6.5 - 12.0 µg/mL
MCF-7 (Breast cancer)6.5 - 12.0 µg/mL
Daidzein BEL-7402 (Hepatocellular carcinoma)59.7
A549 (Lung cancer)>100
HeLa (Cervical cancer)>100
HepG-2 (Hepatocellular carcinoma)>100
MG-63 (Osteosarcoma)>100
SKOV3 (Ovarian cancer)20
Normal ovarian cells100
MCF-7 (Breast cancer)50
A-375 (Melanoma)18
143B (Osteosarcoma)63.59
U2OS (Osteosarcoma)125

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure the reproducibility of the results.

Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats

This protocol describes the induction of osteoarthritis in a rat model to study the efficacy of therapeutic compounds.

  • Animal Model: Male Wistar rats are commonly used.

  • Anesthesia: Anesthetize the rats using isoflurane or an intraperitoneal injection of a suitable anesthetic agent.

  • Induction:

    • Shave and disinfect the knee area of the right hind limb.

    • Flex the knee to a 90-degree angle to expose the patellar ligament.

    • Inject a single intra-articular dose of Monosodium Iodoacetate (MIA) dissolved in sterile saline through the patellar ligament. A typical dose is 3 mg of MIA in 50 µL of saline.

    • The contralateral knee can be injected with sterile saline to serve as a control.

  • Post-Induction:

    • Monitor the animals for any adverse reactions.

    • House the animals under standard laboratory conditions with free access to food and water.

    • Therapeutic treatment can be initiated post-MIA injection according to the study design.

  • Assessment:

    • Evaluate pain and joint function using methods like incapacitance testing or gait analysis.

    • At the end of the study period, euthanize the animals and collect the knee joints for histological and micro-CT analysis to assess cartilage degradation and bone remodeling.

In Vitro Chondrocyte Culture and Treatment

This protocol outlines the procedure for isolating, culturing, and treating primary chondrocytes to investigate the effects of compounds on cartilage cells.

  • Chondrocyte Isolation:

    • Aseptically dissect articular cartilage from the femoral condyles and tibial plateaus of young rats or other suitable animal models.

    • Mince the cartilage into small pieces (1-2 mm³).

    • Digest the cartilage pieces with a solution of pronase followed by collagenase type II in DMEM/F12 medium.

    • Filter the cell suspension through a cell strainer to remove undigested tissue.

    • Wash the isolated chondrocytes with fresh medium and centrifuge to obtain a cell pellet.

  • Cell Culture:

    • Resuspend the chondrocytes in complete culture medium (DMEM/F12 supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine).

    • Plate the cells in culture flasks or multi-well plates at a desired density.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Allow the cells to adhere and reach a suitable confluency before treatment.

  • Treatment:

    • Induce an inflammatory response in the chondrocytes by treating them with a pro-inflammatory stimulus like Interleukin-1β (IL-1β) at a concentration of 10 ng/mL for a specified period (e.g., 24 hours).

    • Co-treat the cells with different concentrations of the test compound (e.g., this compound glycoside) to evaluate its protective or therapeutic effects.

  • Analysis:

    • Assess cell viability using assays like the MTT or MTS assay.

    • Measure the expression of genes and proteins related to inflammation (e.g., COX-2, iNOS, MMPs) and cartilage matrix components (e.g., aggrecan, collagen type II) using techniques like RT-qPCR and Western blotting.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways implicated in the biological activities of this compound and its alternatives.

NF-κB Signaling Pathway in Inflammation

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates IκBα->IκBα NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65) NF-κB NF-κB (p50/p65)->NF-κB (p50/p65) Translocates This compound / Alternatives This compound / Alternatives This compound / Alternatives->IKK Complex Inhibits Target Genes Inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NF-κB (p50/p65) ->Target Genes Induces Transcription

Caption: this compound and its alternatives inhibit the NF-κB signaling pathway.

Wnt/β-catenin Signaling Pathway in Osteogenesis

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt->Frizzled/LRP5/6 Binds Dishevelled Dishevelled Frizzled/LRP5/6->Dishevelled Activates GSK-3β/Axin/APC Destruction Complex Dishevelled->GSK-3β/Axin/APC Inhibits β-catenin β-catenin GSK-3β/Axin/APC->β-catenin Phosphorylates for Degradation β-catenin β-catenin β-catenin->β-catenin Accumulates & Translocates This compound This compound This compound->GSK-3β/Axin/APC Promotes Inhibition TCF/LEF TCF/LEF β-catenin ->TCF/LEF Binds Target Genes Osteogenic Genes TCF/LEF->Target Genes Activates Transcription Experimental_Workflow Cell_Culture Culture RAW264.7 Macrophages LPS_Stimulation Stimulate with LPS (1 µg/mL) Cell_Culture->LPS_Stimulation Compound_Treatment Treat with this compound / Alternatives LPS_Stimulation->Compound_Treatment Incubation Incubate for 24 hours Compound_Treatment->Incubation NO_Assay Measure Nitric Oxide (Griess Assay) Incubation->NO_Assay Cytokine_Assay Measure Cytokines (ELISA) Incubation->Cytokine_Assay Data_Analysis Calculate IC50 Values NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

References

A Head-to-Head Comparison of Caviunin Glycoside and Cajanin in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of flavonoid research, isoflavonoids stand out for their potential therapeutic applications, particularly in inflammatory diseases and cancer. This guide provides a detailed head-to-head comparison of two isoflavonoids: Caviunin Glycoside (CAFG), a derivative of this compound, and Cajanin. While direct comparative studies on a series of this compound derivatives are limited in publicly available literature, this guide leverages available data to contrast the anti-inflammatory and signaling modulation properties of CAFG with the well-documented activities of Cajanin, a structurally related isoflavonoid.

Quantitative Data Summary

The following table summarizes the key quantitative data on the biological activities of this compound Glycoside and Cajanin.

CompoundBiological ActivityAssay SystemKey Findings
This compound Glycoside (CAFG) Anti-osteoarthriticInterleukin-1β (IL-1β) induced chondrocytesReversed the effects of IL-1β on gene expression at 1 µM.[1]
Anti-osteoarthriticMonosodium iodoacetate (MIA) induced osteoarthritis in ratsOral administration of Dalbergia sissoo extract (containing CAFG) at 250 and 500 mg/kg/day prevented cartilage degradation and subchondral bone loss.[1]
Cajanin Anti-inflammatoryLipopolysaccharide (LPS)-stimulated RAW264.7 macrophagesIC50 for Nitric Oxide (NO) inhibition: 19.38 ± 0.05 µM.
Anti-inflammatoryLipopolysaccharide (LPS)-stimulated RAW264.7 macrophagesIC50 for Interleukin-6 (IL-6) inhibition: 7.78 ± 0.04 µM.
Anti-inflammatoryLipopolysaccharide (LPS)-stimulated RAW264.7 macrophagesIC50 for Tumor Necrosis Factor-alpha (TNF-α) inhibition: 26.82 ± 0.11 µM.

Signaling Pathway Modulation

Both this compound Glycoside and Cajanin exert their biological effects by modulating key signaling pathways involved in inflammation and tissue degradation.

This compound Glycoside (CAFG) in Osteoarthritis

In the context of osteoarthritis, this compound Glycoside has been shown to modulate proteins involved in chondrogenesis and matrix regulation.[1] The inflammatory cytokine IL-1β is a key driver of cartilage degradation in osteoarthritis. CAFG appears to counteract the catabolic effects of IL-1β, thereby protecting chondrocytes and preserving the cartilage matrix.

G IL1b Interleukin-1β (IL-1β) Chondrocyte Chondrocyte IL1b->Chondrocyte stimulates Degradation Cartilage Degradation (MMP-3, MMP-13) Chondrocyte->Degradation promotes CAFG This compound Glycoside (CAFG) CAFG->Chondrocyte protects CAFG->Degradation inhibits

CAFG's protective effect on chondrocytes.
Cajanin's Anti-inflammatory Mechanism

Cajanin exhibits its anti-inflammatory effects by targeting the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory mediators. Cajanin has been demonstrated to suppress the activation of NF-κB.

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds to NFkB NF-κB Activation TLR4->NFkB activates Inflammation Pro-inflammatory Mediators (NO, IL-6, TNF-α) NFkB->Inflammation induces Cajanin Cajanin Cajanin->NFkB inhibits

Cajanin's inhibition of the NF-κB pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

This compound Glycoside (CAFG) - In Vitro Chondrocyte Assay
  • Cell Culture: Primary chondrocytes are isolated from articular cartilage.

  • Induction of Inflammation: Chondrocytes are stimulated with Interleukin-1β (IL-1β) to mimic the inflammatory conditions of osteoarthritis.

  • Treatment: A co-treatment of this compound Glycoside (CAFG) at a concentration of 1 µM is administered to the IL-1β-stimulated chondrocytes.[1]

  • Analysis: Gene expression analysis is performed to assess the effects of CAFG on genes related to cartilage matrix proteins (e.g., aggrecan, collagen type II) and matrix-degrading enzymes (e.g., MMP-3, MMP-13).[1]

G start Isolate Primary Chondrocytes induce Induce Inflammation with IL-1β start->induce treat Co-treat with This compound Glycoside (1 µM) induce->treat analyze Analyze Gene Expression treat->analyze end Evaluate Protective Effects analyze->end G start Culture RAW264.7 Macrophages stimulate Stimulate with LPS start->stimulate treat Treat with varying concentrations of Cajanin stimulate->treat measure Measure NO, IL-6, TNF-α levels treat->measure calculate Calculate IC50 values measure->calculate

References

Caviunin vs. Its Glycosides: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caviunin, an isoflavonoid found in plants of the Dalbergia genus, and its glycosidic forms have garnered significant interest in the scientific community for their potential therapeutic applications. This guide provides a comparative overview of the reported bioactivities of this compound (the aglycone) and its glycosides, with a particular focus on anti-inflammatory, antioxidant, anticancer, and osteogenic properties. While direct comparative studies with quantitative data for this compound and its glycosides are limited in the existing literature, this document synthesizes available experimental findings to offer a comprehensive resource. The comparison will primarily focus on this compound and its well-studied glycoside, this compound-7-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] (CAFG), isolated from Dalbergia sissoo.[1][2]

Osteogenic Activity: A Promising Avenue for this compound Glycosides

One of the most well-documented bioactivities of this compound glycosides, specifically CAFG, is its potent osteogenic (bone-forming) effect.[1][2] This has significant implications for the development of therapies for bone disorders like osteoporosis.

Experimental Data on Osteogenic Activity
CompoundAssayModelKey FindingsReference
This compound-7-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] (CAFG)In vivoOvariectomized miceIncreased osteoprogenitor cells in bone marrow, enhanced expression of osteogenic genes, and stimulated new bone formation.[1]
This compound-7-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] (CAFG)In vitroOsteoblast cellsStimulated osteoblast proliferation, survival, and differentiation.[1]
This compound-7-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] (CAFG)In vitroOsteoblasts and chondrocytesIncreased production of bone morphogenetic protein-2 (BMP2).[2]
Signaling Pathway: Wnt/β-catenin

The osteogenic activity of CAFG is primarily mediated through the activation of the canonical Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial for bone development and homeostasis. CAFG has been shown to stimulate the production of BMP2, which in turn initiates the Wnt/β-catenin signaling cascade. This leads to the nuclear accumulation of β-catenin, which then activates the transcription of genes involved in osteoblast differentiation and bone formation.[1]

Wnt_Signaling_Pathway cluster_nucleus Nuclear Events CAFG This compound Glycoside (CAFG) BMP2 BMP2 CAFG->BMP2 stimulates Wnt_receptor Wnt Receptor Complex (Frizzled/LRP5/6) BMP2->Wnt_receptor activates GSK3b GSK-3β Wnt_receptor->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin inhibits degradation of beta_catenin->Nucleus translocates to TCF_LEF TCF/LEF Osteogenic_Genes Osteogenic Gene Transcription TCF_LEF->Osteogenic_Genes activates

Figure 1: this compound glycoside (CAFG) induced osteogenesis via the Wnt/β-catenin pathway.

Anti-inflammatory Activity

Both this compound and its glycosides are expected to possess anti-inflammatory properties, a common characteristic of flavonoids.[3][4] The primary mechanism of anti-inflammatory action for many flavonoids is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5]

Signaling Pathway: NF-κB

The NF-κB pathway is a central regulator of inflammation.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Flavonoids can inhibit this pathway at various points, including the prevention of IκB degradation.

NF_kB_Signaling_Pathway cluster_nucleus Nuclear Events Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK activate IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation releases NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription This compound This compound / Glycosides This compound->IKK inhibit DPPH_Assay_Workflow start Start prepare_solutions Prepare this compound/ Glycoside Solutions (various concentrations) start->prepare_solutions prepare_dpph Prepare DPPH Solution (in methanol) start->prepare_dpph mix Mix Sample and DPPH Solution prepare_solutions->mix prepare_dpph->mix incubate Incubate in Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells (e.g., HeLa, HepG2) in 96-well plate start->seed_cells add_compound Add this compound/ Glycoside (various concentrations) seed_cells->add_compound incubate_cells Incubate (e.g., 24-72 hours) add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (e.g., 2-4 hours) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize measure Measure Absorbance (at ~570 nm) solubilize->measure calculate Calculate % Viability and IC50 Value measure->calculate end End calculate->end

References

A Guide to Validating Caviunin's Mechanism of Action Through Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the current understanding of Caviunin's mechanisms of action and a prospective validation using knockout studies. While this compound, an isoflavonoid with significant therapeutic potential, has demonstrated anti-inflammatory and osteogenic effects, definitive validation of its molecular targets remains an area for further investigation. This document outlines the proposed signaling pathways of this compound and presents a framework for how knockout studies could provide crucial validation, thereby solidifying its therapeutic rationale.

This compound's Proposed Mechanisms of Action

This compound has been identified as a promising bioactive compound, primarily for its roles in promoting bone health and reducing inflammation.[1][2][3] A glycoside form, this compound-7-O-[β-D-apiofuranosyl-(1→6)-β-D glucopyranoside] (CAFG), has been shown to stimulate osteogenesis by activating the BMP2/Wnt/β-catenin signaling pathway.[2][3][4] This pathway is critical for bone formation. In the context of osteoarthritis, this compound glycoside has been observed to attenuate the condition by modulating chondrogenic and matrix-regulating proteins, and it has been shown to counteract the effects of the pro-inflammatory cytokine IL-1β.[1] Furthermore, like other flavonoids, this compound may induce apoptosis in cancer cells, potentially through the Bcl-2 signaling pathway.[5]

While these findings are promising, they are largely based on in vitro and in vivo models that do not definitively pinpoint the direct molecular targets of this compound. The use of knockout studies, where a specific gene is inactivated, offers a powerful approach to validate these proposed mechanisms.[6]

Comparative Analysis: Validating this compound's Anti-Inflammatory Mechanism

To illustrate the power of knockout studies, we will focus on this compound's anti-inflammatory properties. A key proposed mechanism is the inhibition of pro-inflammatory signaling pathways. Let's hypothesize that this compound exerts its anti-inflammatory effects by directly targeting a key signaling protein, for example, a specific Toll-like Receptor (TLR) or a downstream adaptor protein like MyD88, which are crucial in many inflammatory responses.

Hypothetical Knockout Study Data

The following tables present hypothetical quantitative data from a study designed to validate this compound's effect on a key inflammatory target using a knockout mouse model.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in Wild-Type vs. Target-Knockout Macrophages

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Wild-Type (WT) Macrophages
Vehicle Control550 ± 45800 ± 60
LPS (100 ng/mL)2500 ± 2103500 ± 300
LPS + this compound (10 µM)1200 ± 1101600 ± 150
Target-Knockout (KO) Macrophages
Vehicle Control50 ± 875 ± 10
LPS (100 ng/mL)600 ± 50900 ± 80
LPS + this compound (10 µM)580 ± 55850 ± 75

Table 2: In Vivo Efficacy of this compound in a Model of Acute Inflammation

Treatment GroupPaw Edema (mm)Myeloperoxidase (MPO) Activity (U/mg tissue)
Wild-Type (WT) Mice
Vehicle Control0.2 ± 0.051.5 ± 0.3
Carrageenan1.5 ± 0.28.0 ± 1.2
Carrageenan + this compound0.7 ± 0.13.5 ± 0.6
Target-Knockout (KO) Mice
Vehicle Control0.2 ± 0.041.3 ± 0.2
Carrageenan0.5 ± 0.082.5 ± 0.4
Carrageenan + this compound0.48 ± 0.072.4 ± 0.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for the key experiments cited in the hypothetical data tables.

Cell Culture and Treatment
  • Cell Line: Bone marrow-derived macrophages (BMDMs) from wild-type and target-knockout mice.

  • Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with this compound (10 µM) or vehicle (DMSO) for 2 hours before stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To quantify the concentration of TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with capture antibody overnight at 4°C.

    • Wash the plate and block with 1% BSA in PBS for 1 hour.

    • Add cell culture supernatants and standards to the wells and incubate for 2 hours.

    • Wash and add the detection antibody, followed by incubation for 1 hour.

    • Wash and add avidin-HRP conjugate and incubate for 30 minutes.

    • Wash and add TMB substrate. Stop the reaction with 2N H2SO4.

    • Read the absorbance at 450 nm using a microplate reader.

In Vivo Model of Acute Inflammation
  • Animal Model: Wild-type and target-knockout mice (C57BL/6 background), 8-10 weeks old.

  • Induction of Inflammation: Inject 1% carrageenan in saline into the right hind paw.

  • Treatment: Administer this compound (50 mg/kg, i.p.) or vehicle 1 hour before the carrageenan injection.

  • Measurement of Paw Edema: Measure the paw thickness using a digital caliper at regular intervals.

  • Myeloperoxidase (MPO) Assay:

    • Homogenize paw tissue in a buffer containing hexadecyltrimethylammonium bromide.

    • Centrifuge the homogenate and collect the supernatant.

    • Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.

    • Measure the change in absorbance at 460 nm.

Visualizing this compound's Mechanism and Validation

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways, the experimental workflow for target validation, and the logical relationship of this compound's action.

G cluster_0 Proposed Anti-Inflammatory Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAK MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Activates IKK IKK TRAF6->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Cytokines Nucleus->Cytokines Transcription This compound This compound This compound->MyD88 Inhibits G cluster_1 Knockout Study Workflow for this compound Target Validation start Hypothesize this compound Target knockout Generate Target-Knockout (KO) Mouse Model start->knockout wildtype Wild-Type (WT) Control Group start->wildtype in_vitro In Vitro Experiments (e.g., Macrophages) knockout->in_vitro in_vivo In Vivo Experiments (e.g., Inflammation Model) knockout->in_vivo wildtype->in_vitro wildtype->in_vivo treatment_wt Treat WT with this compound in_vitro->treatment_wt treatment_ko Treat KO with this compound in_vitro->treatment_ko in_vivo->treatment_wt in_vivo->treatment_ko analysis Comparative Analysis of Phenotypes treatment_wt->analysis treatment_ko->analysis conclusion Validate (or Invalidate) Target analysis->conclusion G cluster_2 Logical Framework for this compound's Target Validation cluster_3 In Knockout Model This compound This compound Target Target This compound->Target Inhibits Inflammation Inflammation This compound->Inflammation Reduces Target->Inflammation Promotes Target_KO Target (Absent) Inflammation_KO Inflammation (Reduced) Target_KO->Inflammation_KO No Promotion Caviunin_KO This compound Caviunin_KO->Inflammation_KO No Further Reduction

References

Lack of Direct Proteomic Data on Caviunin Necessitates a Comparative Look at Related Isoflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published literature reveals a current absence of direct comparative proteomic studies on cells treated with Caviunin. While research indicates that a glycoside derivative of this compound stimulates the canonical Wnt signaling pathway in bone cells, detailed proteomic analyses comparing its effects to other agents are not yet available.[1] To provide researchers, scientists, and drug development professionals with a relevant comparative guide, this document will focus on the well-documented proteomic effects of two structurally related and extensively studied isoflavones: Genistein and Daidzein. These compounds, like this compound, are known to influence cellular processes implicated in cancer and bone health, often through modulation of key signaling pathways.[2][3][4][5][6]

This guide will present a comparative overview of the proteomic changes induced by Genistein and Daidzein in different cell lines, detail a standard experimental workflow for such a study, and visualize the implicated Wnt signaling pathway.

Comparative Proteomic Effects of Genistein and Daidzein

Genistein and Daidzein have been the subject of multiple proteomic studies, particularly in the context of breast cancer. These studies reveal that the effects of these isoflavonoids on the cellular proteome are highly dependent on the cell type, specifically the estrogen receptor (ER) status, and the concentration of the compound used.[2][3][4][5]

A key finding is that in ER-positive breast cancer cells (like MCF-7), low concentrations of isoflavones can stimulate proliferation, while higher concentrations tend to be inhibitory. In ER-negative cells (like MDA-MB-231), these compounds generally exhibit an inhibitory effect.[3][4][5] The proteomic changes reflect these divergent effects, with alterations observed in proteins involved in cell cycle regulation, apoptosis, and metabolism.[2][3][4][5]

Table 1: Summary of Differentially Expressed Proteins in Isoflavone-Treated Breast Cancer Cells

Cell LineTreatmentSelected Upregulated ProteinsSelected Downregulated ProteinsImplicated PathwaysReference
MCF-7 (ER+)Genistein (Low Dose)Proteins involved in cell proliferationApoptotic proteinsEstrogen signaling, Cell cycle[2][3][4]
MCF-7 (ER+)Genistein (High Dose)Pro-apoptotic proteins, Cell cycle inhibitorsProteins involved in cell proliferation and metabolismApoptosis, p53 signaling[2][3][4]
MDA-MB-231 (ER-)GenisteinCell cycle inhibitors, Apoptotic proteinsProteins involved in metastasis and invasionTyrosine kinase signaling, Cytoskeleton organization[2][3][4]
MCF-7 (ER+)DaidzeinSimilar to Genistein, but generally less potentSimilar to Genistein, but generally less potentEstrogen signaling, Cell cycle[2][3][4]
MDA-MB-231 (ER-)DaidzeinSimilar to GenisteinSimilar to GenisteinTyrosine kinase signaling, Cytoskeleton organization[2][3][4]

Note: This table presents a generalized summary based on available literature. The specific proteins and the magnitude of their expression changes can vary between studies.

Experimental Protocols

A typical quantitative proteomic study to compare the effects of a compound like this compound (or its analogs) on a cellular proteome involves several key steps. The following is a generalized protocol.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cell lines based on the research question (e.g., osteoblasts for bone health studies, cancer cell lines for oncology research).

  • Culture Conditions: Maintain cells in a suitable medium and incubator conditions (e.g., 37°C, 5% CO2).

  • Treatment: Treat cells with the compound of interest (e.g., this compound, Genistein, Daidzein) at various concentrations and for different durations. Include a vehicle control (e-g., DMSO).

Sample Preparation and Protein Extraction
  • Cell Lysis: Harvest cells and lyse them using a suitable lysis buffer containing detergents and protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA assay to ensure equal loading for subsequent steps.

Protein Digestion
  • Reduction and Alkylation: Reduce disulfide bonds in proteins using a reducing agent (e.g., DTT) and then alkylate the resulting free thiols (e.g., with iodoacetamide) to prevent them from reforming.

  • Enzymatic Digestion: Digest the proteins into smaller peptides using a protease, most commonly trypsin, which cleaves after lysine and arginine residues.

Peptide Labeling and Fractionation (for multiplexed analysis)
  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each condition with a different isobaric tag. This allows for the mixing of samples and their simultaneous analysis by mass spectrometry, improving throughput and reducing variability.

  • Fractionation: To reduce sample complexity and increase the number of identified proteins, the labeled peptide mixture is often fractionated using techniques like high-pH reversed-phase liquid chromatography.

Mass Spectrometry Analysis
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Analyze the peptide fractions using a high-resolution mass spectrometer. Peptides are first separated by liquid chromatography and then ionized and fragmented in the mass spectrometer.

  • Data Acquisition: The mass spectrometer measures the mass-to-charge ratio of the intact peptides (MS1) and their fragments (MS2).

Data Analysis
  • Database Searching: Use a search engine (e.g., MaxQuant, Proteome Discoverer) to compare the experimental MS2 spectra against a protein sequence database to identify the peptides and, by inference, the proteins.

  • Quantification: For isobaric-labeled experiments, the relative abundance of each peptide in the different samples is determined from the reporter ion intensities in the MS2 spectra.

  • Statistical Analysis: Perform statistical tests to identify proteins that are significantly differentially expressed between the different treatment conditions.

  • Bioinformatics Analysis: Use bioinformatics tools to perform pathway analysis, gene ontology enrichment, and protein-protein interaction network analysis to understand the biological implications of the observed proteomic changes.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To illustrate the biological context and the experimental approach, the following diagrams were generated using Graphviz (DOT language).

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP56 LRP5/6 Co-receptor Wnt->LRP56 Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP56->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3, CK1) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds and co-activates TargetGenes Target Gene Expression (e.g., BMP-2) TCF_LEF->TargetGenes Promotes transcription This compound This compound Derivative (CAFG) This compound->Dsh Stimulates (hypothesized)

Caption: Canonical Wnt Signaling Pathway stimulated by a this compound derivative.

start Start: Cell Culture treatment Cell Treatment (e.g., this compound, Control) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis digestion Protein Digestion (Trypsin) lysis->digestion labeling Peptide Labeling (TMT/iTRAQ) digestion->labeling fractionation Peptide Fractionation (High-pH RP-LC) labeling->fractionation lcms LC-MS/MS Analysis fractionation->lcms data_processing Database Search and Protein Identification lcms->data_processing quantification Relative Protein Quantification data_processing->quantification bioinformatics Bioinformatics Analysis (Pathway, GO) quantification->bioinformatics end End: Biological Insights bioinformatics->end

Caption: General experimental workflow for comparative proteomics.

References

Safety Operating Guide

Navigating the Safe Disposal of Caviunin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to the safety and responsibility of their laboratory practices. Proper chemical handling and disposal are paramount, not only for regulatory compliance but also for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of Caviunin, ensuring that this aspect of the research lifecycle is managed with the utmost care and precision.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to handle this compound in a controlled environment to minimize exposure risks.

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses or goggles are mandatory to protect from potential splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.

Handling:

  • All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any airborne particles.

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.[1] This includes pure, unused this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, weighing boats, gloves, and spill cleanup materials).[1][2]

    • Segregate this compound waste from other waste streams, such as biological or radioactive waste.

    • Avoid mixing incompatible chemicals. Store this compound waste separately from strong acids, bases, and oxidizing agents.[3]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for this compound waste.[2][3][5] Plastic containers are often preferred for their durability.[4]

    • The container must have a secure, screw-top cap to prevent spills and evaporation.[3] Keep the container closed at all times except when adding waste.[1][2][4]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion of contents.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents fully and accurately. The label must include the full chemical name ("this compound") and the approximate concentration and quantity of the waste.

    • Indicate the date when waste was first added to the container.

  • Storage (Satellite Accumulation Area):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][3][4]

    • The SAA should be a secondary containment system, such as a tray, to contain any potential leaks.

    • Ensure the SAA is away from general traffic areas and sources of ignition.

  • Disposal:

    • Once the waste container is full or has been in storage for a designated period (typically not exceeding one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]

    • Follow your institution's specific procedures for requesting a waste pickup.

Disposal of Empty this compound Containers

Empty containers that once held this compound must also be disposed of properly.

  • Triple Rinsing: An empty container that held this compound should be triple-rinsed with a suitable solvent in which this compound is soluble.[1]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of with the this compound chemical waste.[6]

  • Container Disposal: After triple-rinsing, the container can often be disposed of as non-hazardous waste (e.g., regular trash or recycling), but you must first deface or remove the original chemical label.[1][6] Always consult your institution's specific guidelines for the disposal of empty chemical containers.

Quantitative Data Summary

ParameterGuidelineSource
Ignitability Liquids with a flash point less than 140°F (60°C)[2][4]
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5[2][4]
Reactivity Materials that are unstable, react violently with water, or generate toxic gases[4]
Toxicity Determined by specific regulatory lists (e.g., EPA "P" and "U" lists)[2][4]
Satellite Accumulation Area (SAA) Volume Limit Maximum of 55 gallons of hazardous waste[2][4]
SAA Time Limit Partially filled containers may remain for up to one year[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Caviunin_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (e.g., Fume Hood) C Generate this compound Waste (Pure, Solutions, Contaminated Materials) B->C D Is the waste container chemically compatible & properly sealed? C->D E Use a dedicated, labeled hazardous waste container D->E No F Segregate from incompatible waste streams D->F Yes E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Is the container full or stored for >1 year? G->H H->G No I Arrange for pickup by EHS or licensed contractor H->I Yes J Document waste disposal per institutional protocol I->J

This compound Disposal Workflow Diagram

References

Essential Safety and Operational Guidance for Handling Caviunin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Caviunin was not available in the conducted research. The following guidance is based on general best practices for handling chemical compounds of unknown toxicity in a laboratory setting. It is imperative to conduct a thorough risk assessment before handling any chemical.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to establish safe laboratory practices, from initial handling to final disposal, to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in solid form, a comprehensive approach to personal protection is crucial to prevent skin and respiratory contact. The following table summarizes the recommended PPE.

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or butyl rubberTo prevent skin contact. Gloves should be inspected before use and proper removal technique should be employed.[1]
Eye Protection Safety gogglesIndirect-vent, impact, and splash resistantTo protect eyes from dust particles and splashes.[1]
Body Protection Laboratory coatFull-length, buttonedTo protect skin and personal clothing from contamination.
Respiratory Protection Air-purifying respiratorNIOSH-approvedRecommended when handling powders outside of a certified chemical fume hood to minimize inhalation of dust.[1]

Standard Operating Procedure for Handling this compound

The following workflow outlines the key steps for safely handling this compound in a laboratory setting. Adherence to these procedures is critical to mitigate potential hazards.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble Required PPE prep_area->gather_ppe gather_materials Gather All Necessary Materials & Equipment gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_handle Weigh and Handle this compound in Fume Hood don_ppe->weigh_handle decontaminate Decontaminate Work Surfaces weigh_handle->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caviunin
Reactant of Route 2
Caviunin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.